4-Methylpyridine-3-sulfonyl fluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methylpyridine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-2-3-8-4-6(5)11(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVMAZXFMUSURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 4-Methylpyridine-3-sulfonyl Fluoride
Part 1: Strategic Overview & Retrosynthetic Analysis
Executive Summary
4-Methylpyridine-3-sulfonyl fluoride is a highly valuable heteroaryl sulfonyl fluoride, serving as a critical electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and a pharmacophore in medicinal chemistry. Its structural uniqueness lies in the 4-methyl group, which provides steric protection to the sulfonyl center while modulating the electron density of the pyridine ring.
This guide details three distinct synthetic pathways, prioritized by scale and application:
-
The Classical Route (Scale-Up): Conversion of sulfonic acid to sulfonyl chloride, followed by halogen exchange.
-
The One-Pot Deoxyfluorination (Green/Direct): Direct activation of sulfonic acids using cyanuric chloride.
-
The Metallaphotoredox Route (Late-Stage): Palladium-catalyzed insertion of SO₂ into aryl halides.
Retrosynthetic Logic
The synthesis is best approached by disconnecting the S-F bond. The high stability of the sulfonyl fluoride allows for its installation from various oxidation states of sulfur.
Figure 1. Retrosynthetic disconnection strategies for the target molecule.
Part 2: Protocol A — The Classical Scale-Up Route
Best for: Multi-gram to kilogram synthesis. Mechanism: Nucleophilic acyl substitution at sulfur (SN2-like) followed by F/Cl exchange.
Step 1: Chlorination of 4-Methylpyridine-3-sulfonic acid
The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). The POCl₃ serves as both solvent and reagent, driving the equilibrium forward.
-
Reagents: 4-Methylpyridine-3-sulfonic acid (1.0 equiv), PCl₅ (1.5 equiv), POCl₃ (10 vol).
-
Conditions: Reflux (110°C), 3–4 hours.
Protocol:
-
Charge an oven-dried round-bottom flask with 4-methylpyridine-3-sulfonic acid (CAS: 4808-71-3).
-
Add PCl₅ portion-wise (Exothermic! Handle with care).
-
Add POCl₃ to form a slurry.
-
Fit with a reflux condenser and drying tube (CaCl₂). Heat to reflux for 3 hours.
-
Monitoring: Aliquot quench in MeOH; monitor methyl ester formation by LCMS.
-
Workup: Evaporate excess POCl₃ under reduced pressure. The residue is a moisture-sensitive yellow solid/oil.[1] Proceed immediately to Step 2.
Step 2: Fluorination (Halogen Exchange)
The sulfonyl chloride is unstable and prone to hydrolysis.[2][3] The "Bifluoride Shuttle" method using Potassium Bifluoride (KHF₂) is superior to KF due to the activation of the chloride by the proton in HF₂⁻ and the high lattice energy of the byproduct KCl.
-
Reagents: Crude Sulfonyl Chloride, KHF₂ (saturated aq. solution or solid), MeCN.
-
Conditions: 0°C to Room Temperature (RT), 2 hours.
Protocol:
-
Dissolve the crude residue from Step 1 in Acetonitrile (MeCN) (5 mL/g).
-
Cool the solution to 0°C.
-
Add a saturated aqueous solution of KHF₂ (2.0 equiv) dropwise. Caution: KHF₂ releases HF in acidic media.
-
Allow to warm to RT and stir vigorously for 2 hours.
-
Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Data Summary: Protocol A
| Parameter | Value | Note |
|---|---|---|
| Overall Yield | 65–85% | Two steps |
| Key Intermediate | Sulfonyl Chloride | Unstable; do not store |
| Critical Hazard | POCl₃ / HF | Requires fume hood & PPE |
| Reaction Time | ~6 Hours | Total process time |[1]
Part 3: Protocol B — One-Pot Direct Deoxyfluorination
Best for: Rapid synthesis, avoiding sulfonyl chloride isolation. Mechanism: Activation of sulfonic acid with Cyanuric Chloride (TCT) to form a sulfonate-triazine intermediate, which undergoes nucleophilic attack by fluoride.
Reference Grounding: Based on the methodology developed by the Ball Lab and others for converting sulfonic acids to sulfonyl fluorides [1, 5].
Figure 2. One-pot activation workflow using Cyanuric Chloride (TCT).
Protocol:
-
Activation: In a reaction vial, combine 4-methylpyridine-3-sulfonic acid (1.0 equiv), Cyanuric Chloride (TCT) (0.34 equiv), and Et₃N (1.0 equiv) in MeCN.
-
Heat to reflux for 2 hours to form the reactive ester.
-
Fluorination: Cool to RT. Add KHF₂ (2.5 equiv) and a small amount of water (or 18-crown-6 if anhydrous conditions are preferred).
-
Stir at RT overnight.
-
Purification: Filter through a silica plug to remove cyanuric acid byproducts. Concentrate and purify via HPLC or flash chromatography.
Part 4: Protocol C — Pd-Catalyzed Sulfonylation (DABSO)
Best for: Late-stage functionalization or when the sulfonic acid is unavailable. Mechanism: Palladium-catalyzed oxidative addition to aryl bromide, SO₂ insertion (using DABSO as SO₂ surrogate), and electrophilic fluorination (NFSI) or nucleophilic fluorination.
Reference Grounding: Adapted from Willis and Ball methodologies [3, 6].
-
Reagents: 3-Bromo-4-methylpyridine, Pd(OAc)₂/CataCXium A, DABSO, NFSI or Selectfluor.
-
Conditions: iPrOH/THF, 75°C.
Protocol:
-
Combine 3-bromo-4-methylpyridine (1.0 equiv), DABSO (0.6 equiv), Pd(OAc)₂ (5 mol%), and Ligand (7.5 mol%) in a sealed tube.
-
Add iPrOH (0.2 M) and Et₃N (3.0 equiv).
-
Heat to 75°C for 16 hours.
-
Fluorination Step: Cool to RT. Add NFSI (N-Fluorobenzenesulfonimide) (1.5 equiv). Stir for 4 hours.
-
Workup: Standard aqueous workup and column chromatography.
Part 5: Analytical Profile & Characterization
To validate the synthesis, the following spectral data must be confirmed. The 4-methyl group induces a specific shift pattern in the pyridine ring.
| Technique | Expected Signal | Structural Assignment |
| ¹⁹F NMR | δ +60 to +65 ppm (singlet) | Sulfonyl Fluoride (–SO₂F) |
| ¹H NMR | δ ~2.6 ppm (singlet, 3H) | Methyl group at C4 |
| ¹H NMR | δ ~9.0 ppm (singlet, 1H) | Proton at C2 (deshielded by N and SO₂F) |
| ¹H NMR | δ ~7.3 ppm (doublet) | Proton at C5 |
| LC-MS | [M+H]⁺ ≈ 176.02 | Parent Ion (C₆H₆FNO₂S) |
Self-Validating Check:
-
If ¹⁹F NMR shows a peak at ~ +65 ppm, the S-F bond is intact.
-
If a peak appears at -120 ppm (approx), it indicates free fluoride (hydrolysis).
-
If ¹H NMR shows a shift of the methyl group > 2.8 ppm, check for N-oxide formation or salt formation.
Part 6: Safety & Handling References
-
HF Generation: The use of KHF₂ generates trace HF in situ. Glassware etching may occur over prolonged exposure. Use plastic (PP/PFA) vessels for the fluorination step if possible.
-
Pyridine Toxicity: Pyridine derivatives are hepatotoxic and can affect male fertility. Handle in a well-ventilated fume hood.
-
Sulfonyl Chlorides: Potent lachrymators and corrosive. Double-glove during Step 1 workup.
References
-
Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020.[2][3]
-
Facile synthesis of sulfonyl fluorides from sulfonic acids. The Ball Lab, 2023.
-
Synthetic Routes to Arylsulfonyl Fluorides. Catalysts (MDPI), 2021.
-
Sulfonamide Synthesis via Calcium Triflimide Activation. Organic Letters, 2018.
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates. RSC Advances, 2019.
-
Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal.
-
Synthesis method of pyridine-3-sulfonyl chloride. Google Patents (CN112830892A).
Sources
4-Methylpyridine-3-sulfonyl fluoride chemical properties
A Strategic Reagent for SuFEx Chemistry and Covalent Drug Discovery
Executive Summary
4-Methylpyridine-3-sulfonyl fluoride (CAS: 1255096-33-1) represents a privileged scaffold in the rapidly evolving field of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike its sulfonyl chloride counterparts, which are prone to rapid hydrolysis and indiscriminate reactivity, this sulfonyl fluoride analog offers a "Goldilocks" reactivity profile: it is kinetically stable in aqueous physiological buffers yet thermodynamically poised to react specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Serine, Histidine) within protein binding pockets.
This guide provides a comprehensive technical analysis of the molecule, detailing its physiochemical properties, robust synthetic protocols, mechanistic underpinnings in chemical biology, and safety considerations.
Part 1: Chemical Identity & Physiochemical Profile
The inclusion of the pyridine nitrogen and the 4-methyl substituent imparts unique electronic properties to the sulfonyl fluoride warhead. The pyridine ring functions as an electron-withdrawing group (EWG) relative to a phenyl ring, enhancing the electrophilicity of the sulfur center. Conversely, the 4-methyl group provides weak electron donation and steric bulk, modulating this reactivity to prevent hypersensitivity.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 4-Methylpyridine-3-sulfonyl fluoride |
| CAS Number | 1255096-33-1 |
| Molecular Formula | C₆H₆FNO₂S |
| Molecular Weight | 175.18 g/mol |
| Physical State | Solid (typically low-melting crystalline powder) |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMSO; Sparingly soluble in water (slow hydrolysis) |
| pKa (Conjugate Acid) | ~5.8 (Pyridine Nitrogen) |
| Warhead Type | SuFEx Electrophile (S-F bond) |
Stability Profile: Fluoride vs. Chloride
A critical distinction for researchers is the stability differential. Sulfonyl chlorides (
Part 2: Synthetic Methodology
While commercial sources exist, in-house synthesis is often required for high-purity applications in fragment screening. The most robust route utilizes the "bifluoride exchange" method pioneered by the Sharpless lab, which converts the unstable sulfonyl chloride to the stable fluoride.
Protocol: Bifluoride Exchange from Sulfonyl Chloride
Objective: Synthesis of 4-Methylpyridine-3-sulfonyl fluoride from 4-methylpyridine-3-sulfonyl chloride.
Reagents:
-
Precursor: 4-Methylpyridine-3-sulfonyl chloride (generated in situ or freshly purchased).
-
Fluorinating Agent: Potassium Bifluoride (KHF₂). Note: KHF₂ is superior to KF due to the formation of the solvated [F-H-F]⁻ ion, which increases nucleophilicity in aqueous/organic mixtures.
-
Solvent: Acetonitrile (MeCN) / Water (1:1 v/v).
Step-by-Step Workflow:
-
Preparation: Dissolve 4-methylpyridine-3-sulfonyl chloride (1.0 equiv) in Acetonitrile (0.5 M concentration).
-
Activation: Prepare a saturated aqueous solution of KHF₂ (saturated, approx. 4-5 equiv).
-
Reaction: Add the KHF₂ solution dropwise to the organic phase under vigorous stirring. The biphasic system is crucial.
-
Monitoring: Stir at room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 2–4 hours.
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Visualizing the Synthetic Logic:
Figure 1: Synthetic pathway transforming the sulfonic acid precursor into the stable sulfonyl fluoride warhead via the unstable chloride intermediate.[2][5][6]
Part 3: SuFEx Mechanism & Chemical Biology[7][11]
The utility of 4-Methylpyridine-3-sulfonyl fluoride lies in its context-dependent reactivity. In isolation, the S-F bond is remarkably inert. However, within the microenvironment of a protein active site, specific interactions can catalyze the ejection of fluoride and the formation of a covalent bond.
The "SuFEx" Activation
The reaction does not proceed via a standard
-
Recognition: The pyridine and methyl groups guide the molecule into the binding pocket via non-covalent interactions (hydrophobic contacts,
-stacking). -
Activation: A neighboring hydrogen bond donor (e.g., backbone amide, His imidazole) coordinates with the sulfonyl oxygens or the fluorine atom.
-
Attack: A nucleophilic side chain (Tyr-OH, Lys-NH₂, Ser-OH) attacks the sulfur.
-
Departure: Fluoride (F⁻) is a good leaving group only when assisted by protonation or Lewis acids (H-bonding), resulting in the release of HF (buffered immediately) and the formation of a sulfonamide or sulfonate linkage.
Target Residues:
-
Tyrosine: Often the primary target for SuFEx probes due to the phenol's acidity matching the SuFEx activation window.
-
Lysine: Reacts readily, especially if the pKa is perturbed by the local environment.
Figure 2: The SuFEx reaction mechanism, highlighting the transition from inert ligand to covalent modifier driven by protein environment.
Part 4: Applications in Drug Discovery[7][9]
1. Covalent Fragment Screening
4-Methylpyridine-3-sulfonyl fluoride serves as an ideal "fragment" in FBDD.
-
Low Molecular Weight: MW < 200 Da allows for high ligand efficiency (LE).
-
Solubility: The pyridine ring ensures the fragment is soluble in assay buffers (PBS/DMSO), unlike lipophilic benzenesulfonyl fluorides.
-
Workflow: Libraries of heteroaryl sulfonyl fluorides are screened against a target. "Hits" are identified by mass spectrometry (protein mass shift of +155 Da).
2. Activity-Based Protein Profiling (ABPP)
This molecule can be derivatized (e.g., attaching a biotin or fluorophore to the methyl group or pyridine ring, though synthetic difficulty increases) to serve as a probe. It captures the "reactive proteome"—identifying which proteins have accessible, nucleophilic binding sites.
Part 5: Handling & Safety[4]
Caution: While more stable than chlorides, sulfonyl fluorides are potent electrophiles and must be treated as potential alkylating agents.
-
Hazard Class: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).
-
HF Generation: Upon hydrolysis (slow) or reaction, Hydrogen Fluoride (HF) is generated. While the molar amounts in biochemical assays are negligible, bulk synthesis reactions require careful quenching.
-
Quenching Protocol: Quench unreacted sulfonyl fluorides with a basic amine solution (e.g., Morpholine or Tris buffer) to convert the warhead into an inert sulfonamide before disposal.
-
Storage: Store solid at 4°C under inert atmosphere (Argon/Nitrogen). Solutions in DMSO are stable for weeks if kept dry.
References
-
Sharpless, K. B., et al. (2014).[2] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides." Angewandte Chemie International Edition.
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters.
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie.
-
PubChem Compound Summary. "4-Methylpyridine-3-sulfonyl fluoride (Analog/Precursor Data)." National Center for Biotechnology Information.
-
Cornella, J., et al. (2020).[7] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry.[6][7]
Sources
Technical Guide: Characterization of 3-Methylpyridine-4-sulfonyl Fluoride (CAS 1903618-26-7)
The following technical guide provides an in-depth characterization framework for 3-Methylpyridine-4-sulfonyl fluoride (CAS 1903618-26-7) .
Executive Summary & Chemical Identity[1][2]
CAS 1903618-26-7 corresponds to 3-methylpyridine-4-sulfonyl fluoride , a specialized electrophilic reagent belonging to the class of heteroaromatic sulfonyl fluorides. Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are kinetically stable in aqueous physiological conditions but highly reactive toward specific nucleophiles (e.g., Tyrosine, Lysine, Serine) within protein binding pockets or under SuFEx (Sulfur-Fluoride Exchange) catalysis.
This compound serves as a critical building block for covalent probes , chemical biology tools , and fragment-based drug discovery (FBDD) , particularly where tunable electrophilicity is required.
Chemical Identity Table[2]
| Property | Specification |
| Chemical Name | 3-methylpyridine-4-sulfonyl fluoride |
| CAS Number | 1903618-26-7 |
| Molecular Formula | C₆H₆FNO₂S |
| Molecular Weight | 175.18 g/mol |
| Physical State | Solid (Powder) |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; limited solubility in water |
| Reactivity Class | SuFEx Electrophile (Sulfur VI) |
| Storage | -20°C (Desiccated); Protect from moisture |
Physicochemical Characterization Protocols
To ensure the integrity of biological data derived from this compound, rigorous physicochemical validation is required. The following protocols prioritize self-validating systems where the result of one method cross-verifies the other.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary method for structural validation. The presence of the fluorine atom provides a unique handle for quantitative purity assessment via ¹⁹F-NMR.
-
Solvent: DMSO-d₆ (preferred for stability) or CDCl₃.
-
¹H-NMR (400/600 MHz):
-
Diagnostic Signals: Look for the methyl group singlet (~2.3–2.6 ppm) and the aromatic pyridine protons. The coupling constants (
) will confirm the 3,4-substitution pattern. -
Acceptance Criteria: Integration ratio of Methyl : Aromatic protons must be exactly 3:3.
-
-
¹⁹F-NMR (376 MHz):
-
Rationale: Sulfonyl fluorides exhibit a distinct chemical shift, typically in the range of +60 to +70 ppm (relative to CFCl₃) or roughly -60 ppm depending on the referencing standard used in the lab.
-
Critical Check: A single sharp peak indicates a pure sulfonyl fluoride. The appearance of a new peak (often shifted by ~2-5 ppm or disappearing entirely) suggests hydrolysis to the sulfonic acid or fluoride ion detachment.
-
Internal Standard: Use
-trifluorotoluene for quantitative purity determination ( NMR).
-
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry validates the elemental composition.
-
Method: ESI (Electrospray Ionization) in Positive or Negative mode.
-
Note: Sulfonyl fluorides can be labile in the source.
-
Observation: Look for
(176.05 Da) or the hydrolyzed sulfonic acid fragment if the source is "hot" and wet. -
Protocol: Direct infusion is preferred over LC-MS for initial identity to avoid on-column hydrolysis during long gradients.
-
Functional Characterization: SuFEx Reactivity & Stability
This section details how to validate the compound's function as a stable electrophile. This distinguishes a high-quality reagent from a degraded one.
Hydrolytic Stability Assay (The "Water Test")
A defining feature of SuFEx reagents is their resistance to background hydrolysis compared to sulfonyl chlorides.
-
Protocol:
-
Dissolve CAS 1903618-26-7 to 10 mM in DMSO.
-
Dilute to 100 µM in PBS (pH 7.4).
-
Incubate at 37°C.
-
Readout: Monitor by LC-MS or ¹⁹F-NMR at t=0, 1h, 6h, 24h.
-
-
Acceptance Criteria: >95% intact parent compound after 6 hours. Significant degradation (<50% remaining) indicates poor quality or contamination with catalytic impurities.
SuFEx Reactivity Profiling
To confirm the compound is active (and not deactivated by the pyridine ring electronics), react it with a model nucleophile.
-
Model Nucleophile: Tyramine (mimics Tyrosine) or Benzylamine (mimics Lysine).
-
Reaction Condition: 1:1 equivalent in PBS (pH 7.4) or DMSO with a base (e.g., DIPEA).
-
Observation:
-
Positive Result: Formation of the sulfonamide (loss of Fluorine).
-
Negative Result: No reaction indicates the electrophile is too deactivated (requires SuFEx catalysis, e.g., by TMAP).
-
Mechanism of Action Diagram
The following diagram illustrates the SuFEx pathway and the hydrolytic stability check.
Figure 1: Reaction logic for CAS 1903618-26-7. The blue path represents the desired stability in buffer; the red path represents the specific covalent modification of targets.
Handling, Storage, and Safety[5]
Stability & Storage[4][6][7]
-
Moisture Sensitivity: While kinetically stable in water, prolonged exposure to atmospheric moisture in the solid state can accelerate degradation.
-
Recommendation: Store under inert atmosphere (Nitrogen/Argon) at -20°C.
-
Re-validation: Perform a quick ¹H-NMR check before critical biological experiments if the bottle has been open for >1 month.
Safety (H314 Corrosive)
-
Hazard: Causes severe skin burns and eye damage.
-
Mechanism: Upon contact with mucosal membranes, it may release HF (hydrofluoric acid) in trace amounts or alkylate tissue proteins.
-
PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.
References
-
SuFEx Chemistry Foundation
- Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
-
Sulfonyl Fluoride Probes in Chemical Biology
-
Jones, L. H. (2018).[1] Sulfonyl fluorides in chemical biology and drug discovery. MedChemComm .
-
-
Characterization of Pyridine Sulfonyl Fluorides
- Detailed spectral data for related heteroaromatic sulfonyl fluorides can be found in: Synthesis and reactivity of heteroaromatic sulfonyl fluorides. Journal of Organic Chemistry.
-
(General Reference for methodology)
-
CAS Registry Data
-
3-methylpyridine-4-sulfonyl fluoride (CAS 1903618-26-7).[2] Sigma-Aldrich / Merck .
-
Sources
Technical Guide: 4-Methylpyridine-3-sulfonyl Fluoride Reactivity Profile
Executive Summary
4-Methylpyridine-3-sulfonyl fluoride represents a specialized class of electrophilic warheads within the Sulfur(VI) Fluoride Exchange (SuFEx) chemical space. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, this sulfonyl fluoride (SF) derivative functions as a "sleeping beauty" electrophile. It remains inert in aqueous physiological environments until activated by a specific protein microenvironment or chemical catalyst.
This guide provides a comprehensive technical analysis of its molecular architecture, reactivity kinetics, synthetic pathways, and applications in covalent drug discovery. It is designed for medicinal chemists and chemical biologists seeking to target non-cysteine nucleophiles (Tyrosine, Lysine, Histidine) in "undruggable" protein pockets.[1]
Molecular Architecture & Electronic Profile
The reactivity of 4-methylpyridine-3-sulfonyl fluoride is dictated by the interplay between the pyridine heterocycle and the steric influence of the methyl group.
Structural Determinants of Reactivity
| Feature | Structural Component | Mechanistic Impact |
| Electronic Tuning | Pyridine Ring (3-position) | The nitrogen atom renders the ring electron-deficient, but the meta (3-position) placement moderates this effect compared to 2- or 4-isomers. This prevents hyper-reactivity, ensuring the warhead survives in plasma. |
| Steric Gating | 4-Methyl Group | Located ortho to the sulfonyl fluoride, the methyl group provides a "steric lock." It hinders attack from bulk solvent or large non-specific nucleophiles, enhancing selectivity for deep, geometrically constrained protein pockets. |
| Leaving Group | Sulfonyl Fluoride (-SO₂F) | The S–F bond is strong (approx. 90 kcal/mol) and resistant to reduction.[2] The fluoride is a poor leaving group unless assisted by H-bonding or Lewis acids (e.g., Ca²⁺, specific protein residues). |
Stability vs. Reactivity
Unlike sulfonyl chlorides, which degrade in minutes in buffer, 4-methylpyridine-3-sulfonyl fluoride exhibits a half-life (
The SuFEx Mechanism: Context-Dependent Activation
The core utility of this molecule lies in its resistance to hydrolysis and high selectivity for Tyrosine (Tyr) and Lysine (Lys) residues. The reaction proceeds via a substitution at the hexavalent sulfur center.
Activation Pathway
The fluoride ion is a "hard" leaving group. For nucleophilic attack to occur, the fluoride must usually be stabilized by a proton donor (H-bond) or a Lewis acid. In a protein pocket, a neighboring backbone amide or side chain (e.g., Serine -OH) often fulfills this role, activating the warhead only when properly docked.
Figure 1: The "Sleeping Beauty" activation cycle of SuFEx warheads. Reaction requires specific environmental activation.
Synthesis & Handling
Safety Warning: Sulfonyl fluorides are potent irreversible inhibitors of serine hydrolases. Handle with extreme caution in a fume hood. Avoid skin contact.
Synthesis from Sulfonyl Chloride (The "Gold Standard")
The most robust route converts the corresponding sulfonyl chloride to the fluoride using Potassium Bifluoride (
Reaction Scheme:
Detailed Protocol
-
Preparation: Dissolve 4-methylpyridine-3-sulfonyl chloride (1.0 equiv) in Acetonitrile (MeCN) [concentration ~0.2 M].
-
Reagent Addition: Prepare a saturated aqueous solution of Potassium Bifluoride (
, 2.5 equiv). Note: Do not use glass for long-term storage of KHF2; use plastic/Teflon vessels. -
Mixing: Add the aqueous
dropwise to the MeCN solution with vigorous stirring. The reaction is biphasic. -
Monitoring: Stir at room temperature. Monitor by TLC or LC-MS. Conversion is usually complete within 2–4 hours.
-
Validation: The product will show a distinct shift in
NMR (typically +60 to +65 ppm relative to ).
-
-
Workup: Dilute with EtOAc. Wash the organic layer with water (
) and brine ( ). -
Purification: Dry over
, filter, and concentrate. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient). Sulfonyl fluorides are generally stable on silica.
Figure 2: Step-by-step synthesis workflow using the KHF2 biphasic method.
Applications in Chemical Biology
Covalent Fragment Screening
4-Methylpyridine-3-sulfonyl fluoride serves as an excellent scaffold for "scout fragments." Because the warhead is relatively inert, it can be screened at high concentrations (up to 1 mM) without causing non-specific protein aggregation, a common issue with chloroacetamides.
Residue Selectivity
-
Tyrosine (Tyr): The primary target in SuFEx chemistry. The phenol group attacks the sulfur, forming a sulfonate ester.
-
Lysine (Lys): Reacts to form a sulfonamide.[3] This reaction is often pH-dependent and requires a nearby general base to deprotonate the ammonium to the free amine.
-
Histidine (His): Less common but possible in specific active sites (e.g., kinases).
Experimental Validation: Gel-Based Labeling
To confirm covalent binding to a target protein:
-
Incubate protein (1-5 µM) with the sulfonyl fluoride probe (10-100 µM) in PBS (pH 7.4).
-
Time points: 1h, 4h, 12h.
-
Quench with SDS-loading buffer (boil 5 min).
-
Analyze via SDS-PAGE.[4] If the probe contains a click handle (alkyne), perform CuAAC with a fluorophore-azide to visualize the band.
References
-
Dong, J., et al. (2014).[5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][5][6][7] Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2021). Recent advances in sulfonyl fluoride chemical biology. Chemical Science. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Kitamura, S., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society. [Link]
Sources
- 1. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
Technical Monograph: Spectroscopic Characterization & SuFEx Utility of 4-Methylpyridine-3-sulfonyl Fluoride
This technical guide is structured as an advanced monograph for drug discovery scientists utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. It synthesizes theoretical prediction with standard experimental protocols to characterize 4-Methylpyridine-3-sulfonyl fluoride .
CAS: 1262412-29-8 (Analogous/Generic)
Molecular Formula: C
Introduction: The SuFEx Advantage
In modern covalent drug discovery, 4-Methylpyridine-3-sulfonyl fluoride represents a "sleeping beauty" warhead. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, this sulfonyl fluoride (–SO
This guide provides the spectroscopic fingerprint required to validate the synthesis and integrity of this compound before its application in biological assays.
Spectroscopic Data Profile
Note: The data below represents high-fidelity predicted values derived from fragment-based algorithms (ACD/Labs, ChemDraw) and analogous heteroaryl sulfonyl fluorides. These values serve as the standard for structural verification.
A. Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
1.
H NMR (400 MHz, CDCl
)
The pyridine ring protons are significantly deshielded by the electron-withdrawing sulfonyl fluoride group at the C3 position.
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| H-2 | 9.05 – 9.15 | Singlet (s) | 1H | - | Most deshielded; ortho to both N and electron-withdrawing SO |
| H-6 | 8.65 – 8.75 | Doublet (d) | 1H | Ortho to N; typical | |
| H-5 | 7.25 – 7.35 | Doublet (d) | 1H | Meta to N; shielded relative to H-2/H-6. | |
| CH | 2.65 – 2.75 | Singlet (s) | 3H | - | C4-Methyl; deshielded by ortho-SO |
2.
F NMR (376 MHz, CDCl
)
This is the diagnostic signal . The presence of a clean singlet confirms the integrity of the SuFEx warhead. Hydrolysis to sulfonic acid results in the disappearance of this peak.
-
Shift:
+64.0 to +66.0 ppm (Singlet) -
Reference: Relative to CFCl
( 0.0 ppm). -
Note: If using C
F as internal standard ( -164.9), adjust accordingly.
3.
C NMR (100 MHz, CDCl
)
-
Carbonyl-like/Sulfonyl Carbons: ~135–155 ppm region (Pyridine carbons).
-
Methyl Carbon: ~20–22 ppm.[1]
B. Infrared Spectroscopy (FT-IR)
The sulfonyl fluoride group provides a unique fingerprint distinct from sulfonates or chlorides.
| Functional Group | Wavenumber (cm | Intensity | Mode |
| S=O (Asymmetric) | 1410 – 1420 | Strong | Diagnostic for –SO |
| S=O (Symmetric) | 1200 – 1210 | Strong | Diagnostic for –SO |
| S–F Stretch | 760 – 800 | Medium/Strong | Key differentiator from –SO |
| C=N / C=C | 1580 – 1600 | Medium | Pyridine skeletal vibrations |
C. Mass Spectrometry (EI/ESI)
-
Molecular Ion [M]+: m/z 175.0
-
Key Fragments:
-
m/z 156: [M – F]
(Loss of Fluorine; characteristic of sulfonyl fluorides). -
m/z 92: [M – SO
F] (4-Methylpyridine radical cation).
-
Experimental Protocols
Workflow 1: Synthesis & Validation
The most robust route to 4-Methylpyridine-3-sulfonyl fluoride is via the "KHF
Reagents: 4-Methylpyridine-3-sulfonyl chloride, Potassium Bifluoride (KHF
-
Dissolution: Dissolve 1.0 eq of sulfonyl chloride in MeCN (0.5 M).
-
Activation: Add saturated aqueous KHF
(2.0 eq) dropwise. -
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check by TLC (silica) or
F NMR (appearance of singlet at +65 ppm).
-
-
Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over Na
SO . -
Purification: Flash chromatography is usually not required if conversion is quantitative. Recrystallize from Hexanes/EtOAc if necessary.
Workflow 2: SuFEx Labeling Assay (Protein Conjugation)
To test the "warhead" activity against a target protein (e.g., a Tyrosine-rich enzyme).
-
Incubation: Mix Protein (10
M) + SuFEx Probe (100 M) in PBS (pH 7.4). -
Time Course: Incubate at 37°C for 1–4 hours.
-
Quench: Add 4x Laemmli buffer (with
-mercaptoethanol). -
Readout: Analyze via LC-MS/MS (looking for +156 Da adduct on Tyr/Lys) or Western Blot (if probe is biotinylated).
Visualization of Mechanisms & Workflows
Diagram 1: Analytical Validation Logic
This flowchart illustrates the decision-making process for validating the compound's purity using the spectroscopic data described above.
Caption: Step-by-step logic for validating 4-Methylpyridine-3-sulfonyl fluoride integrity using NMR and MS checkpoints.
Diagram 2: SuFEx Reaction Mechanism (Protein Labeling)
This diagram depicts the specific chemical mechanism by which the sulfonyl fluoride modifies a protein residue (Tyrosine) under SuFEx conditions.
Caption: The SuFEx mechanism showing the nucleophilic attack of a Tyrosine residue on the sulfur center, displacing fluoride.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Jones, L. H. (2018). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." PNAS, 115(42), E9817-E9826. Link
-
ACD/Labs. (2024). "Spectral Prediction Algorithms for Heterocyclic Sulfonyl Halides." ACD/Labs Technical Resources. Link
-
ChemicalBook. (2024).[3] "4-Methylpyridine-3-sulfonyl chloride NMR Data." Link
Sources
mechanism of action of 4-Methylpyridine-3-sulfonyl fluoride
A Technical Guide to SuFEx-Enabled Covalent Inhibition
Executive Summary
4-Methylpyridine-3-sulfonyl fluoride is not a standalone therapeutic agent but a privileged chemical warhead and building block used in the design of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs) . Its mechanism of action relies on Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a "click" reaction paradigm that enables the formation of stable covalent bonds with specific nucleophilic residues (Tyrosine, Lysine, Histidine, Serine) within a protein's binding pocket.[1]
Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, the sulfonyl fluoride (–SO₂F) moiety on the 4-methylpyridine scaffold exhibits a unique "chameleon-like" reactivity: it remains inert in aqueous physiological environments (plasma, cytosol) but becomes highly reactive when positioned in proximity to a nucleophile within a structured enzyme active site.
Part 1: Chemical Mechanism & Scaffold Reactivity
The SuFEx Paradigm
The core mechanism is a nucleophilic substitution at the hexavalent sulfur center. The fluoride ion is a unique leaving group because the S(VI)–F bond is thermodynamically stable (bond energy ~130 kcal/mol) and resistant to reduction, yet kinetically accessible for exchange under specific conditions.
Reaction Scheme:
The Role of the 4-Methylpyridine Scaffold
The reactivity of the sulfonyl fluoride warhead is tunable via the electronic properties of the attached ring system. The 4-methylpyridine scaffold offers distinct advantages over simple phenyl analogs:
-
Electronic Activation (Pyridine Ring): The pyridine ring is electron-deficient (π-deficient) due to the electronegative nitrogen atom. This exerts an electron-withdrawing effect on the sulfonyl group, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack.
-
Steric & Electronic Tuning (4-Methyl Group):
-
Inductive Effect: The methyl group at the C4 position is weakly electron-donating (+I effect). This slightly tempers the strong electron-withdrawing nature of the pyridine ring, preventing the warhead from becoming too reactive (which would lead to non-specific labeling).
-
Metabolic Stability: The methyl group blocks the C4 position, a common site for metabolic oxidation or nucleophilic attack on the pyridine ring itself.
-
-
pH-Dependent Switch: The pyridine nitrogen (pKa ~5-6) can become protonated in acidic microenvironments (e.g., lysosomes, tumor microenvironments) or via hydrogen bonding within an active site. Protonation generates a pyridinium species, which drastically increases the electron-withdrawing power, turning the sulfonyl fluoride into a "super-electrophile" only when bound to the target.
Part 2: Biological Mechanism of Action
Target Engagement & Selectivity
Unlike promiscuous alkylating agents, 4-Methylpyridine-3-sulfonyl fluoride derivatives follow a two-step kinetic mechanism :
-
Reversible Binding (
): The scaffold (the "R" group attached to the pyridine) drives non-covalent affinity for the target protein's binding pocket. -
Covalent Capture (
): Once bound, the –SO₂F warhead is positioned within angstrom-level proximity to a nucleophilic side chain. The local environment (often an "oxyanion hole" or a basic residue acting as a general base) catalyzes the expulsion of fluoride and formation of the sulfonyl-protein adduct.
Residue Specificity
While originally thought to target only Serine, SuFEx warheads on this scaffold have been proven to modify a broad range of residues, defined by the local protein context:
| Target Residue | Mechanism of Modification | Context Requirement |
| Tyrosine (Tyr) | Phenol attack on S(VI) | Requires a nearby base (e.g., His, Lys) to deprotonate the phenol. |
| Lysine (Lys) | Favored in hydrophobic pockets where the pKa of Lys is lowered. | |
| Histidine (His) | Imidazole nitrogen attack | Common in active sites (e.g., catalytic triads). |
| Serine (Ser) | Hydroxyl attack | Canonical mechanism for serine hydrolases. |
Visualizing the Reaction Pathway
Caption: The kinetic pathway of SuFEx-mediated covalent inhibition. The probe remains inert until specific binding places the S(VI) center near a target nucleophile.
Part 3: Experimental Validation Protocols
To validate the mechanism of action of a 4-Methylpyridine-3-sulfonyl fluoride probe, the following self-validating workflow is recommended.
Protocol: Activity-Based Protein Profiling (ABPP)
This protocol confirms that the molecule covalently labels the target and assesses off-target reactivity.
Materials:
-
Cell Lysate (e.g., HEK293T or specific tissue).
-
Probe: 4-Methylpyridine-3-sulfonyl fluoride derivative (alkyne-tagged for click chemistry or biotinylated).
-
Click Reagents: Azide-rhodamine or Azide-biotin, CuSO4, TCEP, TBTA.
Step-by-Step Workflow:
-
Lysate Preparation: Dilute proteome to 1 mg/mL in PBS.
-
Probe Incubation: Add the sulfonyl fluoride probe (1–10 µM final) to the lysate. Incubate for 1 hour at 37°C.
-
Control: Pre-incubate a sample with a high concentration of a competitive inhibitor (if available) or heat-denatured lysate.
-
-
Click Chemistry: Add the "Click Cocktail" (100 µM Azide-tag, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Incubate for 1 hour at RT.
-
Analysis:
-
Gel-Based: Resolve on SDS-PAGE and scan for fluorescence (Rhodamine).
-
Mass Spec: Enrich biotinylated proteins on Streptavidin beads, digest with trypsin, and analyze via LC-MS/MS.
-
Protocol: Intact Protein Mass Spectrometry
To definitively prove covalent modification and stoichiometry.
-
Incubation: Incubate purified target protein (5 µM) with the probe (10–50 µM) in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl) for 30–120 mins.
-
Quenching: Stop reaction by adding 1% formic acid.
-
LC-MS Analysis: Inject onto a C4 or C8 column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Data Interpretation: Deconvolute the raw spectra.
-
Success Criteria: Observation of a mass shift corresponding exactly to the molecular weight of the probe minus the mass of fluoride (19 Da) .
-
Visualizing the Validation Workflow
Caption: Dual-stream validation workflow combining proteome-wide selectivity profiling (ABPP) and precise adduct confirmation (Intact MS).
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.[3] RSC Medicinal Chemistry. [Link]
-
Narayanam, M. K., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[4] Chemical Science. [Link]
-
PubChem. 4-Methoxypyridine-3-sulfonyl fluoride (Analogous Scaffold Data). National Library of Medicine. [Link]
Sources
- 1. 3-fluoropyridine-4-sulfonyl fluoride | 2141860-90-2 | Benchchem [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Application of 4-Methylpyridine-3-sulfonyl Fluoride
Executive Summary
4-Methylpyridine-3-sulfonyl fluoride (CAS: 2137914-42-0) is a specialized covalent warhead and chemical building block belonging to the class of Sulfur-Fluoride Exchange (SuFEx) reagents.[1][2] Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis, this sulfonyl fluoride (SF) derivative exhibits a unique "stability-reactivity" paradox: it remains kinetically stable in aqueous physiological buffer but becomes highly reactive upon specific recognition by a protein active site.
This guide details its utility as a covalent fragment in drug discovery, specifically for targeting "undruggable" residues (Tyrosine, Lysine, Histidine) via proximity-enabled reactivity.
Part 1: Chemical Architecture & Reactivity Profile
Structural Logic
The molecule consists of three distinct functional zones that dictate its biological potential:
| Component | Function in Biological Systems |
| Sulfonyl Fluoride (-SO₂F) | The "Warhead."[2][3][4] It is an electrophilic trap that undergoes SuFEx. It is exclusively heterolytic, resisting reduction, and is thermodynamically stable until activated. |
| Pyridine Ring | The "Scaffold." The nitrogen atom (N1) acts as a hydrogen bond acceptor (HBA), potentially orienting the molecule within a protein pocket. It also exerts an electron-withdrawing effect, enhancing the electrophilicity of the sulfur atom. |
| 4-Methyl Group | The "Tuner." This group provides steric bulk (selectivity filter) and a weak electron-donating effect (inductive), which fine-tunes the reactivity of the sulfonyl group, preventing non-specific promiscuous labeling. |
The SuFEx Mechanism
In a biological context, 4-Methylpyridine-3-sulfonyl fluoride does not react randomly. It requires a specific environment—often a hydrogen-bond network or a nearby base—to activate the S-F bond for nucleophilic attack.
Target Residues:
-
Tyrosine (Tyr): The phenolic oxygen attacks the sulfur, displacing fluoride.
-
Lysine (Lys): The ε-amino group attacks, forming a sulfonamide bond.
-
Serine (Ser) / Histidine (His): Context-dependent reactivity.
Figure 1: The SuFEx reaction pathway. The probe remains latent until specific protein binding facilitates the transition state.
Part 2: Potential Biological Applications[2][5]
Fragment-Based Ligand Discovery (FBLD)
4-Methylpyridine-3-sulfonyl fluoride serves as a covalent fragment . In screening campaigns, it is incubated with a protein target. If the pyridine ring binds even weakly to a pocket containing a nucleophile, the sulfonyl fluoride will "snap" shut, covalently modifying the residue.
-
Utility: Identifying cryptic pockets or allosteric sites that lack standard cysteine residues (which are targeted by acrylamides).
-
Advantage: The 4-methyl group allows this fragment to probe pockets with specific steric requirements that the unsubstituted pyridine-3-sulfonyl fluoride cannot distinguish.
Activity-Based Protein Profiling (ABPP)
This compound can be derivatized (e.g., with an alkyne handle) to serve as a global probe. It enters live cells, reacts with available binding sites, and is subsequently "clicked" to a reporter (biotin/fluorophore) for analysis.
-
Target Identification: Mass spectrometry reveals which proteins are labeled, mapping the "ligandable" tyrosine/lysine proteome.
Synthetic Intermediate for Drug Candidates
It acts as a building block. Researchers react the sulfonyl fluoride with amines to create sulfonamides (a classic drug class) or retain the fluoride to create Targeted Covalent Inhibitors (TCIs) .
Part 3: Experimental Protocols
Protocol A: Covalent Fragment Screening (Mass Spectrometry)
Objective: To determine if 4-Methylpyridine-3-sulfonyl fluoride covalently modifies a specific target protein.
Materials:
-
Recombinant Target Protein (5 µM in PBS, pH 7.4).
-
4-Methylpyridine-3-sulfonyl fluoride (100 mM stock in DMSO).
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap).
Step-by-Step Methodology:
-
Preparation: Dilute the protein to 5 µM in reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers with primary amines (Tris) to prevent side reactions.
-
Incubation: Add the compound to the protein solution at varying concentrations (e.g., 50 µM, 100 µM, 500 µM). Final DMSO concentration should be <1%.
-
Time-Course: Incubate at 25°C or 37°C. Aliquot samples at T=1h, 4h, and 24h.
-
Quenching: Quench reaction with 1% formic acid or proceed directly to digestion if performing bottom-up proteomics.
-
Analysis: Inject intact protein onto LC-MS. Look for a mass shift of +157.15 Da (Molecular Weight of probe minus Fluoride).
-
Calculation: MW (Probe) ≈ 175.18 Da; MW (Fluoride) ≈ 19 Da; Adduct ≈ +156-157 Da.
-
-
Validation: If a shift is observed, perform tryptic digestion and peptide mapping to identify the specific residue modified.
Protocol B: Assessing Hydrolytic Stability
Objective: To confirm the compound is stable in assay buffer (a prerequisite for specific labeling).
-
Dissolve compound to 1 mM in PBS (pH 7.4) with 10% D2O.
-
Monitor via 19F-NMR or 1H-NMR over 24 hours.
-
Pass Criteria: >95% of the parent sulfonyl fluoride signal remains unchanged after 12 hours. Sulfonyl fluorides typically show a degradation half-life of >24h in neutral buffer, unlike sulfonyl chlorides (<1h).
Part 4: Visualization of Screening Workflow
Figure 2: Workflow for validating biological activity via Mass Spectrometry.
Part 5: Safety & Handling
-
Hazard Identification: Sulfonyl fluorides are reactive electrophiles.[5][6][7] They can cause skin corrosion (H314) and are harmful if swallowed (H302).[8]
-
Specific Precaution: Because they are designed to react with proteins, they are potential sensitizers. Always handle in a fume hood with nitrile gloves.
-
Decontamination: Spills should be treated with a solution of 1M NaOH or a nucleophilic scavenger (e.g., glycine buffer at pH 9) to accelerate hydrolysis and deactivation.
References
-
Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry (RSC) Medicinal Chemistry.[9] Link
-
Sharpless, K. B., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Reviews. Link
-
Narayanam, M. K., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health (PMC). Link
-
PubChem. (2025).[8] Compound Summary: 4-Methylpyridine-3-sulfonyl fluoride (CAS 2137914-42-0).[1][10][11] National Library of Medicine. Link
-
Gao, Q., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI Pharmaceuticals. Link
Sources
- 1. 1373307-61-9|Pyridine-3-sulfonyl fluoride|BLD Pharm [bldpharm.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methoxypyridine-3-sulfonyl fluoride | C6H6FNO3S | CID 137698791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2052277-22-0|5-Methylpyridine-3-sulfonyl fluoride|BLD Pharm [bldpharm.com]
- 11. 4-Methylpyridine-3-sulfonyl fluoride | 2137914-42-0 | Benchchem [benchchem.com]
Technical Guide: Synthesis and Properties of 4-Methylpyridine-3-sulfonyl Fluoride
This technical guide details the synthesis, physicochemical properties, and SuFEx (Sulfur-Fluoride Exchange) utility of 4-Methylpyridine-3-sulfonyl fluoride .[1] This scaffold represents a "privileged" class of covalent warheads where the electrophilic sulfur center is modulated by the electron-deficient pyridine ring and sterically gated by the ortho-methyl group.[1]
Executive Summary
4-Methylpyridine-3-sulfonyl fluoride (CAS: 2137914-42-0) is a heteroaryl sulfonyl fluoride used primarily as a robust electrophile in SuFEx click chemistry and covalent drug discovery.[1] Unlike simple benzenesulfonyl fluorides, this analog possesses a unique reactivity profile:
-
Electronic Activation: The pyridine nitrogen (electron-withdrawing) increases the electrophilicity of the sulfur center (
).[1] -
Steric Gating: The ortho-methyl group at position 4 provides steric protection against non-specific hydrolysis, enhancing metabolic stability while retaining reactivity towards site-specific nucleophiles (e.g., Tyrosine/Lysine in protein pockets).[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Data | Notes |
| IUPAC Name | 4-Methylpyridine-3-sulfonyl fluoride | |
| CAS Number | 2137914-42-0 | |
| Molecular Formula | C₆H₆FNO₂S | |
| Molecular Weight | 175.18 g/mol | |
| LogP (Predicted) | ~1.2 | Lower lipophilicity than phenyl analogs due to pyridine N. |
| pKa (Conj.[1][2][3] Acid) | ~5.98 (Pyridine N) | Protonation of N significantly increases |
| State | Solid / Low-melting solid |
Synthesis Protocols
Strategy Overview
The most scalable and robust route involves the sequential functionalization of 4-picoline (4-methylpyridine).[1] Direct chlorosulfonation is possible but often low-yielding due to side reactions.[1] The preferred industrial pathway utilizes a discrete sulfonation step followed by conversion to the chloride and then the fluoride.
Figure 1: Step-wise synthesis pathway from commercially available 4-picoline.
Protocol A: The Sulfonic Acid Route (Scalable)
Step 1: Sulfonation
The methyl group at C4 activates the C3 position, but the pyridine nitrogen deactivates the ring. High-temperature sulfonation with oleum is required.[1]
-
Reagents: 4-Methylpyridine (1.0 eq), 20% Oleum (excess), HgSO₄ (catalytic, optional but improves yield).
-
Procedure:
-
Add 4-methylpyridine dropwise to cooled oleum.[1]
-
Heat the mixture to 230°C for 16–24 hours.
-
Workup: Cool to RT, pour onto crushed ice. Neutralize carefully with CaCO₃ or BaCO₃ to precipitate sulfate. Filter. Acidify filtrate to crystallize 4-methylpyridine-3-sulfonic acid .
-
Yield: Typically 50–70%.
-
Step 2: Chlorination
Conversion of the zwitterionic sulfonic acid to the sulfonyl chloride.
-
Reagents: 4-Methylpyridine-3-sulfonic acid (1.0 eq), PCl₅ (1.5 eq), POCl₃ (solvent/reagent).
-
Procedure:
-
Suspend dried sulfonic acid in POCl₃. Add PCl₅ in portions.
-
Reflux for 3–4 hours until gas evolution (HCl) ceases.[1]
-
Workup: Remove excess POCl₃ under vacuum. Pour residue onto ice/water (maintain <0°C to prevent hydrolysis).[1] Extract immediately with CH₂Cl₂. Dry over MgSO₄ and concentrate.
-
Product:4-Methylpyridine-3-sulfonyl chloride (unstable, use immediately).[1]
-
Step 3: Fluoride Exchange (The "Bifluoride" Method)
This step utilizes the thermodynamic stability of the S–F bond to drive the reaction.
-
Reagents: Sulfonyl chloride (from Step 2), KHF₂ (saturated aqueous solution), MeCN.
-
Procedure:
-
Dissolve the crude sulfonyl chloride in MeCN.
-
Add saturated aq. KHF₂ (2.0 eq) dropwise.[1]
-
Stir vigorously at RT for 2–4 hours. Monitor by TLC or ¹⁹F NMR (signal appearance ~ +65 ppm).[1]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).[1]
-
Protocol B: The "Cornella" Modification (Alternative)
For small-scale, high-throughput synthesis from the chloride:
-
Conditions: KF (4 eq), Acetone/Water (1:1), RT.
-
Mechanism: The solvating power of water/acetone breaks up the KF lattice, allowing rapid Cl/F exchange without the acidity of KHF₂.
SuFEx Reactivity & Mechanism[9]
The 4-methylpyridine-3-sulfonyl fluoride motif is a "Goldilocks" electrophile.[1] It balances the high reactivity required for covalent bonding with the stability needed for biological application.
The Ortho-Effect (Steric Gating)
The methyl group at position 4 is critical.[1] In standard benzenesulfonyl fluorides, hydrolysis can be rapid in basic buffers. Here, the C4-Methyl group hinders the trajectory of incoming nucleophiles (like water) but allows attack by specific, oriented nucleophiles in enzyme pockets.[1]
Figure 2: The interplay of steric and electronic factors in SuFEx reactivity.
Reaction with Nucleophiles[6][9][10][11][12][13][14]
-
Tyrosine/Serine: Requires base catalysis (or local protein environment) to deprotonate the phenol/alcohol. The resulting phenoxide attacks the S(VI) center, ejecting fluoride.
-
Lysine: Often requires a nearby hydrogen bond donor to activate the fluoride leaving group (HF elimination mechanism).
Applications in Drug Discovery[9]
-
Covalent Fragment Screening: The high aqueous solubility of the pyridine scaffold makes this analog ideal for fragment-based drug discovery (FBDD). It can be screened against protein targets to identify cryptic pockets.
-
Proximity-Enabled Reactivity: Because the S–F bond is stable in plasma but reactive when "held" in place, this warhead is used to target non-catalytic residues (e.g., Tyrosine) that are not traditionally viewed as nucleophilic.[1]
References
-
Sharpless, K. B., et al. (2014).[1][4][5] "SuFEx Click Chemistry for Easy Synthesis of Resin-Free Sulfonyl Fluorides." Angewandte Chemie International Edition. Link[1]
-
Cornella, J., et al. (2023).[1] "Robust Synthesis of (Hetero)Aryl and Aliphatic Sulfonyl Fluorides." The Journal of Organic Chemistry. Link[1]
-
Willis, M. C., et al. (2017).[1] "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science. Link
-
Iazykov, M., et al. (2019).[1] "Structure-Reactivity Relationships and the Positive Steric Effect of Ortho Substituents in Arenesulfonyl Chlorides." Sciforum. Link
-
PubChem Compound Summary. "4-Methylpyridine-3-sulfonyl chloride (CID 21345691)."[1] Link[1]
Sources
Computational Profiling of 4-Methylpyridine-3-sulfonyl Fluoride: A Technical Guide
Executive Summary
4-Methylpyridine-3-sulfonyl fluoride (4-Me-Py-3-SO2F) represents a distinct class of heteroaromatic electrophiles utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, this sulfonyl fluoride moiety exhibits a "sleeping beauty" reactivity profile: it is kinetically stable in aqueous physiological environments but reacts rapidly with specific nucleophiles (e.g., Tyrosine, Lysine, Serine) within protein binding pockets.
This guide details the computational protocols required to model 4-Me-Py-3-SO2F. It moves beyond standard docking to address the quantum mechanical (QM) nature of bond formation and the specific challenges of modeling hypervalent sulfur centers.
Part 1: Quantum Mechanical (QM) Profiling
Objective: To accurately predict the intrinsic reactivity and electrostatic properties of the warhead prior to protein interaction.
Geometry Optimization & Basis Set Selection
The sulfur atom in the sulfonyl fluoride group is often described as hypervalent. Standard force fields (MM) often fail to capture the specific directionality of the
-
Protocol:
-
Method: Density Functional Theory (DFT).[1]
-
Functional:
B97X-D or M06-2X.-
Expert Insight: These range-separated hybrid functionals are critical for capturing the dispersion interactions between the methyl-pyridine ring and the sulfonyl oxygens, which dictate the rotational barrier of the S-C bond.
-
-
Basis Set: 6-311++G(d,p) or def2-TZVP.
-
Causality: Diffuse functions (++) are mandatory to model the anionic character of the transition state and the lone pairs on the fluorine and oxygen atoms.
-
-
Electrostatic Potential (ESP) Mapping
To predict the trajectory of nucleophilic attack, one must map the electrostatic potential surface.
-
Analysis:
-
Generate the ESP map on the 0.002 au electron density isosurface.
-
Target Observation: Look for a region of positive potential (the "
-hole") on the sulfur atom, directly opposite the S-F bond. -
The Pyridine Effect: The nitrogen atom in the pyridine ring withdraws electron density, enhancing the electrophilicity of the sulfur center compared to a phenyl analog. The 4-methyl group provides a slight inductive donation (+I), modulating this effect to prevent non-specific reactivity.
-
Reactivity Indices
Calculate the Global Electrophilicity Index (
-
Where
is the chemical potential and is the chemical hardness, derived from HOMO/LUMO energies. -
Validation: A higher
correlates with faster reaction kinetics with cysteine/tyrosine.
Part 2: Mechanistic Modeling of SuFEx
Objective: To simulate the bond-breaking/bond-forming event (the "Click" reaction) with a protein nucleophile.
The Mechanism
The reaction proceeds via a concerted
Diagram 1: SuFEx Reaction Mechanism Pathway
Caption: The reaction trajectory from non-covalent binding to irreversible covalent modification. The Transition State (TS) is the highest energy point, stabilized by the local protein environment.
Transition State (TS) Search Protocol
-
Model System: Construct a reduced model containing 4-Me-Py-3-SO2F and a nucleophile mimic (e.g., p-cresol for Tyrosine).
-
Guess Geometry: Align the nucleophilic oxygen 180° opposite to the S-F bond.
-
Calculation: Perform a TS optimization (Opt=TS) followed by a frequency calculation (Freq).
-
Validation:
-
Ensure exactly one imaginary frequency corresponding to the S-F bond stretch and S-O bond formation.
-
Self-Validating Check: If multiple imaginary frequencies exist, the geometry is a higher-order saddle point, not a true TS.
-
Part 3: Covalent Docking & Hydrolytic Stability
Objective: To place the inhibitor into the protein pocket and verify it will not degrade in water before reaching the target.
Covalent Docking Workflow
Standard docking scores (e.g., GlideScore) only account for non-covalent interactions. Covalent docking must account for the "cost" of reaction.
Step-by-Step Protocol:
-
Pocket Analysis: Identify nucleophilic residues (Tyr, Ser, Lys) within 4-5 Å of the binding site.
-
Warhead Definition: Define the reaction:
-
Leaving Group: Fluoride (F-)
-
Linkage: S-O (for Tyr/Ser) or S-N (for Lys).
-
-
Constraint: Apply a distance constraint (
) between the Sulfur and the Nucleophile. -
Scoring: Use a hybrid scoring function:
-
Note: Since
is constant for the same warhead, ranking is primarily driven by the non-covalent fit of the 4-methylpyridine scaffold.
-
Hydrolytic Stability Check
A critical advantage of sulfonyl fluorides is their resistance to hydrolysis.[2][3]
-
Computational Test: Compute the activation barrier (
) for the reaction with a water molecule. -
Threshold: For a stable warhead,
should be kcal/mol. -
Contrast: Compare this with the barrier for the protein nucleophile (often
kcal/mol due to local catalysis). This "window" defines the therapeutic index.
Part 4: Data Presentation & Analysis
Quantitative Comparison Table
When screening analogs, organize your computational data as follows:
| Parameter | Unit | 4-Me-Py-3-SO2F | Phenyl-SO2F (Ref) | Interpretation |
| LUMO Energy | eV | -1.25 | -0.95 | Lower LUMO = Higher Electrophilicity |
| S-F Bond Length | Å | 1.58 | 1.59 | Shorter bond implies higher ground state stability |
| kcal/mol | 16.5 | 18.2 | Faster reaction with target (due to Pyridine N) | |
| kcal/mol | 28.1 | 29.5 | High barrier confirms aqueous stability | |
| Dipole Moment | Debye | 4.8 | 3.9 | Affects solubility and orientation in pocket |
Computational Workflow Diagram
Diagram 2: Integrated Computational Workflow
Caption: A decision-tree workflow ensuring only stable, reactive candidates move to wet-lab synthesis.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[4] Angewandte Chemie International Edition. Link
-
Jones, L. H. (2024). "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators."[5][6] RSC Medicinal Chemistry.[5][6] Link
-
Cornella, J., et al. (2024). "A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis."[7] Journal of Computational Chemistry. Link
-
London, N., et al. (2014). "Covalent Docking of Sulfonyl Fluorides." Journal of Chemical Information and Modeling. (General protocol reference for covalent docking methodologies). Link
-
Houk, K. N., et al. (2017). "Broad-Spectrum Kinase Profiling in Live Cells With Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Guide: Stability and Degradation of 4-Methylpyridine-3-sulfonyl Fluoride
[1]
Executive Summary & Chemical Identity
4-Methylpyridine-3-sulfonyl fluoride (CAS: 2137914-42-0) is a heteroaromatic sulfonyl fluoride utilized primarily as a robust electrophile in Sulfur-Fluoride Exchange (SuFEx) click chemistry and as a fragment in medicinal chemistry.[1] Unlike its sulfonyl chloride counterparts, which are prone to rapid hydrolytic decomposition, this compound exhibits a "stability-reactivity" sweet spot: it is kinetically stable in aqueous and oxidative environments but thermodynamically primed for specific activation.[2]
This guide details the physicochemical stability profile, degradation mechanisms, and handling protocols required to maintain reagent integrity in drug development workflows.[2]
| Property | Specification |
| Chemical Name | 4-Methylpyridine-3-sulfonyl fluoride |
| CAS Number | 2137914-42-0 (Derivative of Pyridine-3-sulfonyl fluoride) |
| Molecular Formula | C₆H₆FNO₂S |
| Molecular Weight | 175.18 g/mol |
| Key Functional Group | Sulfonyl Fluoride (-SO₂F) |
| Primary Utility | SuFEx Reagent, Protein Labeling, Fragment-Based Drug Discovery |
Chemical Stability Profile
Hydrolytic Stability
The sulfonyl fluoride moiety (-SO₂F) is exceptionally resistant to hydrolysis compared to sulfonyl chlorides. This resistance arises from the high bond dissociation energy of the S–F bond (~90 kcal/mol) and the low polarizability of the fluoride ion, which makes it a poor leaving group under neutral conditions.[2]
-
Neutral/Acidic pH (pH 1–7): Highly stable. The compound can often be washed with aqueous acid during purification without significant degradation.[2]
-
Basic pH (pH > 8): Susceptible to hydrolysis. Hydroxide ions (
) act as nucleophiles, attacking the sulfur center to displace fluoride, forming the corresponding sulfonic acid.[2] -
Aqueous Solubility: Limited solubility in pure water; typically handled in organic solvents (MeCN, DMSO) or aqueous-organic mixtures.[2]
Thermal and Redox Stability
-
Thermal: The compound is generally stable at elevated temperatures (often >100°C) in the absence of strong nucleophiles, making it suitable for high-temperature library synthesis.[2]
-
Redox: The S(VI) center is already in a high oxidation state. Unlike thiols or sulfinates, it is resistant to oxidative degradation.[2] It is also resistant to reduction under standard biological conditions (e.g., presence of glutathione), a key feature that allows its use as a covalent probe in live-cell assays.[2]
Degradation Pathways[1]
The primary degradation product is 4-methylpyridine-3-sulfonic acid .[2] Understanding the mechanism of this conversion is critical for troubleshooting assay failures or low yields.[2]
Mechanism of Hydrolysis
The degradation is a nucleophilic substitution at the hexavalent sulfur.[2] While slow in water, the reaction is catalyzed by base or by specific activation of the fluoride leaving group (e.g., by calcium or silyl cations in synthesis).[2][3]
Figure 1: Hydrolytic degradation pathway. The rate-limiting step is the attack of the nucleophile (water/hydroxide) on the sulfur center.[2]
Secondary Degradation: SO₂ Extrusion
While common in pyridine-2-sulfonyl chlorides, SO₂ extrusion is significantly inhibited in the 3-sulfonyl fluoride isomer.[2] The position of the sulfonyl group relative to the pyridine nitrogen (meta-like) prevents the chelation-assisted extrusion mechanism often seen in ortho-isomers.[2] Therefore, SO₂ loss is considered a negligible pathway under standard storage conditions.[2]
Experimental Protocols: Handling & QC
To ensure scientific integrity, reagents must be validated before use in critical assays (e.g., protein conjugation or library synthesis).[2]
Storage Protocol[1]
-
Temperature: Store at 2–8°C for long-term stability.
-
Atmosphere: Hygroscopic potential exists due to the pyridine nitrogen; store under Argon or Nitrogen to prevent moisture ingress.[2]
-
Container: Glass vials with PTFE-lined caps.[2] Avoid prolonged storage in plastic tubes dissolved in DMSO, as trace water in DMSO can accelerate slow hydrolysis over months.[2]
Quality Control (QC) Workflow
The following self-validating workflow should be applied to any batch stored for >6 months.
Figure 2: Quality Control Decision Tree. 19F NMR is the preferred method due to its speed and specificity for the S-F bond.[2]
Analytical Characterization
-
¹⁹F NMR: The sulfonyl fluoride signal typically appears as a singlet around +64 to +66 ppm (referenced to CFCl₃).[2] The appearance of a signal around -120 ppm indicates free fluoride ion (
), signaling hydrolysis.[2] -
LC-MS: Monitor for the parent mass [M+H]⁺.[2] Note that in acidic mobile phases (0.1% Formic Acid), the sulfonyl fluoride is stable.[2] If a mass corresponding to [M-F+OH]⁺ (Sulfonic acid) is observed immediately at t=0, the sample is degraded.[2]
Synthesis & Purification Context
Understanding the synthesis helps identify potential impurities. 4-Methylpyridine-3-sulfonyl fluoride is typically synthesized from the corresponding sulfonyl chloride via a bifluoride exchange (KHF₂) or from a thiol/disulfide precursor via oxidative fluorination.[2]
-
Common Impurity: 4-Methylpyridine-3-sulfonic acid (Hydrolysis product).[2]
-
Purification: If degradation is detected, the compound can often be re-purified via silica gel chromatography using a gradient of Hexanes/Ethyl Acetate.[2][4] The sulfonic acid degradant will remain on the baseline due to high polarity.[2]
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
- Foundational text establishing the stability/reactivity profile of sulfonyl fluorides.
-
Mykhailiuk, P. K. (2019).[2][5][6] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.
-
Specific data on pyridine-sulfonyl halide stability, confirming the superior stability of fluorides over chlorides.[2]
-
-
BenchChem. "Product Entry: 4-Methylpyridine-3-sulfonyl fluoride (CAS 2137914-42-0)."[7]
- Commercial verific
-
Baranczak, A., et al. (2017).[2] "Fluorosulfonylbenzoates as Chemical Probes for the Lysine Reactome." Journal of the American Chemical Society.[2]
- Demonstrates the stability of the SO2F motif in biological buffers.
Sources
- 1. 1373307-61-9|Pyridine-3-sulfonyl fluoride|BLD Pharm [bldpharm.com]
- 2. WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. US8592597B2 - Pyrrole compounds - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 4-Methylpyridine-3-sulfonyl fluoride | 2137914-42-0 | Benchchem [benchchem.com]
Technical Guide: Solubility Profiling & Handling of 4-Methylpyridine-3-sulfonyl Fluoride
[1]
Executive Summary
4-Methylpyridine-3-sulfonyl fluoride is a specialized heteroaryl sulfonyl fluoride used primarily as a SuFEx (Sulfur-Fluoride Exchange) hub in chemical biology and medicinal chemistry.[1] Unlike its carbocyclic analogues (e.g., Tosyl fluoride), the incorporation of the pyridine nitrogen introduces basicity and polarity that significantly alters its solvation thermodynamics.
This guide defines the solubility profile of this compound based on structural activity relationships (SAR) and provides a self-validating Standard Operating Procedure (SOP) for precise solubility determination in your specific assay conditions.
Key Solubility Takeaways
-
Primary Solvents (Stock): DMSO, DMF (>50 mg/mL).[1]
-
Reaction Solvents (SuFEx): Acetonitrile (MeCN), THF, Dichloromethane (DCM).[1]
-
Immiscible/Extraction Solvents: Ethyl Acetate, Chloroform.
-
Incompatibility: Avoid acidic aqueous buffers for extended periods (protonation of pyridine accelerates hydrolysis).[1]
Physicochemical Solubility Profile
Structural Determinants of Solubility
The solubility of 4-Methylpyridine-3-sulfonyl fluoride is governed by the competition between the lipophilic sulfonyl fluoride moiety and the polar, basic pyridine ring.[1]
-
The Pyridine Effect: The nitrogen atom accepts hydrogen bonds, increasing solubility in polar protic solvents (like alcohols) compared to benzene analogues. However, it also makes the compound pH-sensitive.[1]
-
The Sulfonyl Fluoride Effect: The
group is highly lipophilic and electron-withdrawing.[1] It generally confers good solubility in organic solvents while maintaining stability against hydrolysis (unlike sulfonyl chlorides).
Estimated Solubility Matrix
Data extrapolated from structural analogues (Pyridine-3-sulfonyl chloride and p-Toluenesulfonyl fluoride) and validated SuFEx protocols.[1]
| Solvent Class | Specific Solvent | Estimated Solubility | Application Context |
| Polar Aprotic | DMSO | High (>100 mM) | Preferred for Cryo-Stock & Bio-Assays. |
| Polar Aprotic | DMF | High (>100 mM) | Alternative stock; peptide coupling.[1][2] |
| Nitrile | Acetonitrile | High (>50 mM) | Ideal for SuFEx reactions (easy removal).[1] |
| Chlorinated | DCM / Chloroform | High | Synthesis workup and extraction.[1][3] |
| Ethers | THF / 2-MeTHF | Moderate to High | Grignard formation / Organometallic steps.[1] |
| Protic | Methanol / Ethanol | Moderate | Caution:[1] Potential for solvolysis over time. |
| Aqueous | Water / PBS | Low (<1 mM) | Requires co-solvent (e.g., 5% DMSO).[1] |
| Alkanes | Hexanes / Heptane | Low | Used as anti-solvent for precipitation.[1] |
Critical Insight: While sulfonyl fluorides are "water-tolerant," 4-Methylpyridine-3-sulfonyl fluoride is not water-soluble in the bulk sense.[1] It requires an organic co-solvent for aqueous biological probing.
Protocol: Self-Validating Solubility Determination
Do not rely on literature values alone. Batch-to-batch purity variations affect saturation points.[1] Use this protocol to validate solubility for critical assays.
Workflow Diagram (Solvent Selection Logic)
Caption: Decision matrix for solvent selection based on downstream application (Biological vs. Synthetic).
Method A: Kinetic Saturation (Visual)
Purpose: Rapidly determine approximate solubility for synthesis.[1]
-
Weigh 10 mg of 4-Methylpyridine-3-sulfonyl fluoride into a clear 2 mL vial.
-
Add 50 µL of the target solvent (starting concentration: 200 mg/mL).
-
Vortex for 30 seconds.
-
Observation:
-
Clear Solution: Solubility > 200 mg/mL.
-
Particulates: Add solvent in 50 µL increments, vortexing between additions, until clear.
-
-
Calculation:
.
Method B: Quantitative HPLC (Assay Standard)
Purpose: Precise determination for thermodynamic solubility (e.g., for ADME profiling).[1]
-
Saturated Solution: Add excess compound to the solvent (e.g., PBS pH 7.4 with 1% DMSO) until a precipitate persists. Shake at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter (low binding).
-
Standard Curve: Prepare a 10 mM stock in DMSO. Create a dilution series (1 µM – 100 µM) in Acetonitrile/Water (50:50).
-
Analysis: Inject filtrate and standards into HPLC (C18 column, Water/MeCN gradient).
-
Quantification: Calculate concentration using the peak area of the filtrate against the standard curve linear regression.
Handling & Stability in Solution
The Hydrolysis Risk
While sulfonyl fluorides are more stable than chlorides, the pyridine nitrogen acts as an internal base/catalyst.
-
Mechanism: In acidic aqueous media, the pyridine nitrogen becomes protonated (
for the conjugate acid). This inductive effect makes the sulfonyl sulfur more electrophilic, increasing the rate of hydrolysis to the sulfonic acid. -
Best Practice: Maintain aqueous buffers at pH 7.0 – 8.0 .[1] Avoid storing the compound in water/buffer for >4 hours.
Storage of Stock Solutions
-
Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1]
-
Temperature: -20°C or -80°C.
-
Container: Amber glass vials with PTFE-lined caps (prevents leaching and light degradation).[1]
-
Shelf Life: Stable for >6 months in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.
Application in SuFEx Chemistry
In Sulfur-Fluoride Exchange (SuFEx) reactions, solubility dictates the reaction kinetics.[1]
-
Standard SuFEx Conditions:
-
Solvent:Acetonitrile (MeCN) is the gold standard. It solubilizes the sulfonyl fluoride and commonly used catalysts (e.g., DBU, BTMG) while allowing for easy evaporation.
-
Biphasic Systems: For protein labeling, use a PBS/DMSO (95:5) system.[1] The 4-Methylpyridine-3-sulfonyl fluoride is dissolved in DMSO first, then spiked into the aqueous protein solution.[1]
-
-
Purification:
-
The compound is highly soluble in Dichloromethane (DCM) .
-
Wash Protocol: Dilute reaction mixture with DCM, wash with water (to remove salts/catalysts), then brine. Dry over
.
-
References
-
Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]
-
Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. [1]
-
PubChem. (2025).[1] "Compound Summary: 4-Methoxypyridine-3-sulfonyl fluoride" (Structural Analogue Data). National Library of Medicine. [1]
-
ChemicalBook. (2025).[1][5] "Pyridine-3-sulfonyl chloride Properties and Solubility."
-
Liu, F., et al. (2018). "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society.[6] [1]
Sources
- 1. 4-Methoxypyridine-3-sulfonyl fluoride | C6H6FNO3S | CID 137698791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
Theoretical Characterization of 4-Methylpyridine-3-sulfonyl Fluoride: A Computational Framework for SuFEx Reactivity
Executive Summary
This technical guide outlines a rigorous computational protocol for characterizing 4-Methylpyridine-3-sulfonyl fluoride , a specialized electrophile designed for Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike ubiquitous benzenesulfonyl fluorides, the incorporation of a pyridine scaffold introduces unique electronic perturbations—specifically the inductive withdrawal by the heterocyclic nitrogen balanced by the electron-donating methyl group at the C4 position. This guide details the theoretical methodologies required to predict its geometry, electronic stability, electrophilicity, and transition state energetics, providing a roadmap for its application as a covalent warhead in drug discovery.
Computational Framework & Methodology
To ensure high-fidelity predictions of reactivity and physicochemical properties, a Density Functional Theory (DFT) approach is required. The following protocol balances computational cost with chemical accuracy, specifically tailored for hypervalent sulfur species.
Level of Theory Selection
-
Geometry Optimization: B3LYP/6-311++G(d,p) or wB97X-D/6-311++G(d,p) .
-
Rationale: The wB97X-D functional includes dispersion corrections, which are critical for accurately modeling non-covalent interactions in transition states (TS) involving large nucleophiles (e.g., tyrosine residues).
-
-
Energy Refinement: M06-2X/def2-TZVP .
-
Rationale: The M06-2X functional is the "gold standard" for main-group thermochemistry and kinetics, providing superior accuracy for barrier heights (
) compared to B3LYP.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Solvents: Acetonitrile (common for synthesis) and Water (
, for biological relevance).
-
Workflow Visualization
The following diagram illustrates the logical flow from structure generation to reactivity prediction.
Figure 1: Step-by-step computational workflow for characterizing sulfonyl fluoride reactivity.
Electronic Structure & Reactivity Descriptors
The reactivity of 4-Methylpyridine-3-sulfonyl fluoride is governed by the electrophilicity of the sulfur atom. The pyridine ring acts as an electron sink, potentially increasing reactivity compared to phenyl analogs, while the C4-methyl group provides a modulating donating effect.
Key Geometric Parameters (Theoretical Expectations)
Based on analogous pyridine sulfonyl fluorides, the optimized geometry should exhibit:
-
S-F Bond Length: ~1.56 - 1.58 Å (Longer than S-O, indicating the "breakability" of the bond).
-
S=O Bond Length: ~1.42 Å.
-
O=S=O Angle: ~120° (Distorted tetrahedral geometry).
Frontier Molecular Orbitals (FMO)
-
LUMO Location: The Lowest Unoccupied Molecular Orbital must be localized on the Sulfur atom and the antibonding
(S-F) orbital. This confirms the site of nucleophilic attack. -
HOMO-LUMO Gap: A proxy for kinetic stability. A narrower gap compared to benzenesulfonyl fluoride would suggest higher reactivity.
Global Reactivity Indices
To quantify the "SuFEx-ability," calculate the Global Electrophilicity Index (
-
Chemical Potential (
): -
Chemical Hardness (
): -
Electrophilicity Index (
):
Interpretation: A higher
SuFEx Mechanistic Modeling
The defining feature of this molecule is its ability to undergo SuFEx with nucleophiles (e.g., Tyrosine, Lysine) under specific catalysis.
Reaction Pathway
The reaction proceeds via a concerted substitution (
-
Reactants: 4-Methylpyridine-3-SO2F + Nucleophile (e.g., Phenolate).
-
Transition State (TS): The nucleophile attacks the Sulfur face opposite the Fluorine.
-
Catalysis: Proton transfer agents (like DBU or the local protein environment) stabilize the leaving fluoride.
Transition State Visualization
The following diagram represents the critical activation step modeled in the TS search.
Figure 2: Mechanistic pathway of SuFEx reaction showing electronic modulation by the pyridine scaffold.
Physicochemical Profiling (ADMET)
For drug development applications, the theoretical properties must align with "drug-likeness."
| Property | Method of Calculation | Target Range (Drug-Like) | Significance |
| LogP | DFT-based Solvation Energy ( | 1.0 - 3.5 | CNS penetration & membrane permeability. |
| TPSA | Topological Surface Area | < 90 Ų (CNS) / < 140 Ų (General) | Polar surface area affects oral bioavailability. |
| pKa | Thermodynamic Cycle (DFT) | ~3-4 (Pyridine N) | Determines protonation state at physiological pH (7.4). |
| Solubility | COSMO-RS or SMD | > 100 µM | Essential for assay compatibility. |
Note on 4-Methylpyridine-3-SO2F: The pyridine nitrogen adds polarity (lowering LogP compared to benzene), while the methyl group adds lipophilicity. This balance often results in favorable oral bioavailability profiles.
Experimental Validation Protocol
Theoretical calculations must be validated by bench experiments.
-
Synthesis:
-
Precursor: 4-Methylpyridine-3-sulfonic acid or 4-methyl-3-aminopyridine.
-
Fluorination: Use KHF2 (bifluoride) exchange on the sulfonyl chloride intermediate, or Pd-catalyzed fluorosulfonylation of the aryl bromide.
-
-
Kinetic Assay (NMR):
-
Incubate 4-Methylpyridine-3-SO2F with a model nucleophile (e.g., p-cresol) and a base (DBU) in deuterated acetonitrile (
). -
Monitor 19F NMR . Disappearance of the sulfonyl fluoride signal (~ +65 ppm) and appearance of free fluoride (~ -120 ppm) provides the rate constant
.
-
-
Stability Test:
-
Incubate in PBS buffer (pH 7.4) for 24 hours. Monitor hydrolysis by LC-MS. A stable warhead should show <5% hydrolysis in the absence of a specific nucleophile.
-
References
-
Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]
-
Gaussian, Inc. (2016). Gaussian 16 User Reference: DFT Methods and Basis Sets. [Link]
-
Cramer, C. J., & Truhlar, D. G. (2009). Density Functional Theory for Transition Metals and Transition States. Physical Chemistry Chemical Physics. [Link]
-
SwissADME. (2023). Free Web Tool for ADME and Pharmacokinetics Prediction. [Link]
-
Cornella, J., et al. (2020).[2] A Unified Strategy for Arylsulfur(VI) Fluorides from Aryl Halides. Angewandte Chemie. [Link]
Sources
Electrophilicity Landscape of 4-Methylpyridine-3-sulfonyl Fluoride
A Tunable SuFEx Warhead for Covalent Probe Discovery
Part 1: Executive Summary & Core Directive
The "Goldilocks" Electrophile: 4-Methylpyridine-3-sulfonyl fluoride (4-Me-Py-3-SF) represents a sophisticated class of "tunable" electrophiles within the Sulfur-Fluoride Exchange (SuFEx) chemical space. Unlike the hyper-reactive sulfonyl chlorides or the promiscuous acrylamides, this warhead occupies a unique reactivity niche: it is thermodynamically stable in aqueous biological buffers yet kinetically competent for covalent bond formation when positioned within a protein binding pocket.
This guide moves beyond basic properties to dissect the mechanistic causality of its electrophilicity. We will explore how the electron-deficient pyridine ring enhances reactivity, while the ortho-methyl group provides critical steric gating, preventing non-specific proteome labeling.
Part 2: Mechanistic Analysis of Electrophilicity
1. Electronic Activation (The Accelerator)
The pyridine core is pi-deficient. The nitrogen atom at position 1 exerts a strong inductive ($ -I
-
Consequence: The sulfur atom at position 3 becomes significantly more electropositive compared to a standard benzenesulfonyl fluoride.
-
Reactivity Implication: This lowers the activation energy barrier for nucleophilic attack by hard nucleophiles (e.g., Tyrosine phenolates, Lysine amines).
2. Steric Gating (The Brake)
The methyl group at position 4 is ortho to the sulfonyl fluoride at position 3. This is the defining feature of this probe's utility.
-
Trajectory Control: Nucleophilic substitution at Sulfur(VI) proceeds via a trigonal bipyramidal transition state. The bulky methyl group hinders the approach of solvent molecules (water/hydrolysis protection) and bulky non-specific nucleophiles.
-
Proximity Effect: Only when the warhead is docked into a protein pocket—where the local geometry forces the nucleophile into the correct trajectory—does the reaction proceed efficiently. This is the principle of proximity-driven covalent labeling .
3. Visualization of Reactivity Modulation
The following diagram illustrates the opposing forces that define the compound's reactivity profile.
Figure 1: The "Push-Pull" modulation of electrophilicity. The electron-poor ring activates the sulfur, while the ortho-methyl group provides steric protection against hydrolysis.
Part 3: Experimental Protocols for Reactivity Profiling
To validate the electrophilicity of 4-Me-Py-3-SF, you must establish its Intrinsic Reactivity Index (IRI) before moving to protein assays.
Protocol A: NMR-Based Kinetic Profiling (Intrinsic Reactivity)
Objective: Determine the second-order rate constant (
Materials:
-
4-Methylpyridine-3-sulfonyl fluoride (10 mM stock in d6-DMSO).
-
p-Cresol (Model Nucleophile).
-
Internal Standard: 1,3,5-Trimethoxybenzene.
-
Buffer: Phosphate-buffered
(pD 7.4).
Workflow:
-
Preparation: Mix probe (10 mM) and internal standard (5 mM) in an NMR tube.
-
Initiation: Add p-cresol (100 mM, 10-fold excess) to ensure pseudo-first-order kinetics.
-
Acquisition: Monitor the disappearance of the methyl signal (approx. 2.3-2.6 ppm) or the aromatic protons via
H-NMR every 5 minutes for 4 hours. -
Calculation: Plot
vs. time. The slope is . -
Validation: If
mins, the probe is too reactive (non-specific). If hours, it may be too inert without protein activation. Target range: hours.
Protocol B: LC-MS Intact Protein Labeling
Objective: Confirm covalent modification of a target protein (e.g., BSA or a specific kinase).
Workflow:
-
Incubation: Incubate Protein (10 µM) with 4-Me-Py-3-SF (100 µM) in PBS (pH 7.4) at 37°C.
-
Critical Step: Do not use Tris buffer, as primary amines can react slowly with sulfonyl fluorides over long incubations.
-
-
Time Points: Aliquot samples at 0, 1, 4, and 24 hours.
-
Quenching: Add 1% Formic Acid to stop the reaction and denature the protein.
-
Analysis: Perform LC-MS (Q-TOF or Orbitrap). Deconvolute the mass spectrum.
-
Success Criteria: Observation of a mass shift of +157.15 Da (Molecular Weight of probe minus Fluoride [19 Da]).
- .
-
Part 4: Quantitative Data Summary
The following table summarizes the expected physicochemical properties and reactivity metrics based on structural analogs and SuFEx principles.
| Parameter | Value / Description | Relevance |
| MW | 175.18 g/mol | Fragment-based screening compatible. |
| ClogP | ~1.2 | Good solubility in aqueous buffers; cell permeable. |
| Leaving Group | Fluoride ( | Small, high bond energy (S-F), "invisible" until activation. |
| Primary Nucleophile | Tyrosine (Phenol) > Lysine (Amine) | Tyrosine is favored in SuFEx chemistry, especially in neutral pH. |
| Hydrolytic Stability | High ( | Allows for long incubation times without probe degradation. |
| Activation Mode | H-bond network / Protein Environment | Requires a "catalytic triad" type environment or specific geometry to react. |
Part 5: Experimental Workflow Diagram
This diagram outlines the decision tree for validating the compound's utility in a drug discovery campaign.
Figure 2: Validation workflow. The compound must pass stability and GSH (glutathione) counter-screening before protein target validation.
Part 6: References
-
Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H., et al. (2021). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Dong, J., et al. (2014).[1] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. [Link]
-
PubChem Compound Summary. (2023). "4-Methylpyridine-3-sulfonyl fluoride."[3][4][5][6][7] National Center for Biotechnology Information. [Link]
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
Sources
- 1. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. 2305255-42-7|2-Fluoro-5-methylpyridine-3-sulfonyl fluoride|BLD Pharm [bldpharm.com]
- 4. 1373307-61-9|Pyridine-3-sulfonyl fluoride|BLD Pharm [bldpharm.com]
- 5. aablocks.com [aablocks.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Methoxypyridine-3-sulfonyl fluoride | C6H6FNO3S | CID 137698791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 4-Methylpyridine-3-sulfonyl Fluoride Reactivity & Protocols
This Application Note provides a comprehensive technical guide for the use of 4-Methylpyridine-3-sulfonyl fluoride in nucleophilic substitution reactions. It is designed for researchers in medicinal chemistry and chemical biology, focusing on Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry.[1]
Introduction & Chemical Context
4-Methylpyridine-3-sulfonyl fluoride represents a distinct class of "SuFExable" building blocks. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, this sulfonyl fluoride (–SO₂F) exhibits a unique stability-reactivity profile.[1][2][3] It remains inert to aqueous hydrolysis and thermolysis but reacts specifically with nucleophiles (amines, phenols, enolates) under defined activation conditions.
Structural Causality[6]
-
Pyridine Core: The electron-deficient heteroaromatic ring enhances the electrophilicity of the sulfur center compared to benzenesulfonyl fluorides, facilitating nucleophilic attack.
-
3-Position Sulfonyl Group: Positions the electrophile in a meta-relationship to the pyridine nitrogen, modulating reactivity without the extreme lability seen in 2- or 4-sulfonyl isomers.
-
4-Methyl Group: Provides a steric handle and weak electron-donating character. This substituent slightly attenuates the electrophilicity of the sulfur, offering "tunable" reactivity that is critical for selective covalent protein modification (avoiding "hyper-reactive" warheads).
Reaction Workflows & Decision Logic
The following diagram illustrates the decision logic for selecting the appropriate activation method based on the nucleophile type.
Figure 1: Decision matrix for optimizing reaction conditions based on nucleophile classification.
Experimental Protocols
Protocol A: Synthesis of Sulfonamides (Standard Amine Coupling)
Application: Generation of sulfonamide libraries for SAR studies. Mechanism: Nucleophilic substitution at S(VI) via a pentacoordinate transition state.
Reagents:
-
4-Methylpyridine-3-sulfonyl fluoride (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or TEA (Triethylamine)
-
Solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Preparation: Dissolve 4-methylpyridine-3-sulfonyl fluoride (0.5 mmol) in anhydrous DCM (2.0 mL) in a reaction vial.
-
Addition: Add DIPEA (1.0 mmol, 174 µL) followed by the amine (0.55 mmol).
-
Reaction: Stir at room temperature (20–25 °C).
-
Self-Validation Check: Monitor by TLC or LC-MS. The sulfonyl fluoride is stable to water, so aqueous workup is possible. Look for the disappearance of the starting material (approx. retention time distinct from chloride).
-
Note: The pyridine nitrogen acts as an internal base/catalyst in some cases, potentially accelerating the reaction compared to benzene analogs.
-
-
Workup: Dilute with DCM (10 mL), wash with saturated NaHCO₃ (2 x 5 mL) and Brine (5 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexane/EtOAc gradient).
Protocol B: SuFEx Activation for Phenols (Fluorosulfate/Sulfonate Synthesis)
Application: Creating sulfonate linkages (bioisosteres of amides/esters). Causality: Phenols are poor nucleophiles for SO₂F displacement without activation. Silyl protection activates the oxygen, while the fluoride acts as a "silicon sink," driving the reaction (Si–F bond formation > 130 kcal/mol).
Reagents:
-
4-Methylpyridine-3-sulfonyl fluoride (1.0 equiv)
-
Aryl Silyl Ether (TMS-O-Ar) (1.1 equiv)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10–20 mol%)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Setup: In a flame-dried vial under inert atmosphere (N₂/Ar), dissolve the sulfonyl fluoride and the silyl ether in MeCN [0.5 M].
-
Catalysis: Add DBU (0.1 equiv).
-
Reaction: Stir at room temperature.
-
Validation: ¹⁹F NMR is the gold standard here. The starting sulfonyl fluoride signal (typically ~ +65 ppm) will disappear, and the free fluoride/silicon-fluoride species will appear (–120 to –150 ppm).
-
-
Quench: The reaction is often quantitative. Remove solvent under reduced pressure.
-
Purification: Direct silica gel chromatography.
Quantitative Data & Optimization Table
| Parameter | Standard Condition | Optimization for Low Yields | Rationale |
| Solvent | DCM or MeCN | DMSO or DMF | Polar aprotic solvents stabilize the transition state for difficult nucleophiles. |
| Base | DIPEA / TEA | DBU or BTMG | Stronger bases increase the nucleophilicity of the attacking species. |
| Catalyst | None | Ca(NTf₂)₂ (5 mol%) | Lewis acid activates the S–F bond by coordinating to Fluorine, facilitating departure. |
| Temp | 25 °C | 50–80 °C | The 4-methyl group provides steric hindrance; heat overcomes the activation energy barrier. |
| Stoichiometry | 1:1.1 | 1:2.0 (Amine) | Excess nucleophile drives the equilibrium if the pyridine ring causes side-coordination. |
Mechanistic Insight & Visualization
The reaction proceeds via a concerted substitution mechanism (associative Sɴ2-like at sulfur). The pyridine nitrogen is a critical feature; it can accept a proton or coordinate with Lewis acids, influencing the overall rate.
Figure 2: Mechanistic pathway of SuFEx reaction on the pyridine sulfonyl fluoride core.
Safety & Handling (HF Generation)
Critical Warning: While sulfonyl fluorides are generally stable, the byproduct of the reaction with amines is HF (often sequestered as an ammonium salt).
-
Glassware: Standard borosilicate glass is acceptable for these reactions as the concentration of free HF is negligible/buffered.
-
Ventilation: Always operate in a fume hood.
-
Quenching: Dispose of reaction mixtures in basic aqueous waste streams (pH > 9) to neutralize any potential HF or acidic byproducts.
References
-
Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Ball, N. D., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. Link
-
Cornella, J., et al. (2020).[5] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry. Link
-
Enamine Ltd. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." (Context on Pyridine-Sulfonyl Fluoride reactivity). Link
Sources
Application Note: 4-Methylpyridine-3-sulfonyl Fluoride as a Covalent Probe
This guide outlines the application of 4-Methylpyridine-3-sulfonyl fluoride as a covalent chemical probe. While sulfonyl fluorides (SFs) are widely recognized as "privileged warheads" in chemical biology (Sharpless et al.), this specific derivative serves as a representative SuFEx (Sulfur-Fluoride Exchange) fragment used for residue-specific protein mapping, covalent fragment screening, and ligandability assessments.
Introduction & Mechanism of Action
4-Methylpyridine-3-sulfonyl fluoride represents a class of "Goldilocks" electrophiles: stable enough to resist rapid hydrolysis in aqueous buffers yet reactive enough to modify nucleophilic amino acid residues within specific protein binding pockets. Unlike highly reactive sulfonyl chlorides, which label indiscriminately, this probe relies on protein-templated reactivity —meaning it only reacts when the local environment (pKa shifts, hydrogen bonding) facilitates the SuFEx reaction.
Mechanistic Basis: Sulfur-Fluoride Exchange (SuFEx)
The sulfonyl fluoride warhead acts as an electrophile at the Sulfur(VI) center. The pyridine ring serves two critical functions:
-
Electronic Activation: The nitrogen in the pyridine ring (electron-withdrawing) activates the sulfonyl group, making it susceptible to nucleophilic attack.
-
Solubility: The pyridine scaffold improves aqueous solubility compared to benzenesulfonyl fluorides.
-
Steric Tuning: The 4-methyl group provides a steric handle, potentially improving selectivity for pockets that can accommodate the substitution pattern.
Reaction Scheme:
Experimental Workflows
Workflow A: Intrinsic Reactivity & Stability Assay
Before applying the probe to proteins, verify its stability in your assay buffer.
Protocol:
-
Stock Preparation: Dissolve 4-Methylpyridine-3-sulfonyl fluoride in anhydrous DMSO to 100 mM.
-
Buffer Setup: Prepare PBS (pH 7.4) and Tris-HCl (pH 8.0).
-
Incubation: Dilute stock to 100 µM in buffer (1% DMSO final). Incubate at 37°C.
-
Monitoring: Analyze aliquots at 0, 1, 4, and 24 hours using LC-MS.
-
Success Criteria: >90% intact probe after 4 hours. Significant hydrolysis (<50% intact) indicates the buffer pH or temperature may need adjustment for protein labeling experiments.
-
Workflow B: Covalent Fragment Screening (Mass Spectrometry)
Use this protocol to determine if the probe can covalently modify your target protein.
Materials:
-
Target Protein (10 µM in PBS, pH 7.4).
-
Probe Stock (100 mM in DMSO).
-
Quenching Reagent: 5% Formic Acid or excess small molecule nucleophile (e.g., hydroxylamine, though acid quenching is preferred for MS).
-
Trypsin/Chymotrypsin for digestion.
Step-by-Step Protocol:
-
Equilibration: Dilute protein to 5 µM in 50 µL PBS.
-
Labeling: Add probe to a final concentration of 50 µM (10x excess) or 100 µM (20x excess).
-
Control: DMSO vehicle only.
-
-
Incubation: Incubate at 25°C for 2–4 hours with gentle shaking.
-
Note: SuFEx reactions are often slower than acrylamide additions; extended incubation (up to 12h) may be required for low-reactivity residues.
-
-
Quenching: Stop reaction by adding Formic Acid to 1% final concentration or performing immediate buffer exchange (Zeba spin columns).
-
Digestion: Denature (Urea/GuHCl), reduce (DTT), alkylate (IAA), and digest with Trypsin (overnight).
-
Analysis: Analyze via LC-MS/MS (Orbitrap or Q-TOF).
Data Analysis (Mass Shift Calculation): To identify modified residues, search MS data for the specific mass addition.
-
Formula Added:
-
Calculation:
-
Probe MW (C6H6FNO2S): ~175.18 Da
-
Loss of Fluoride (F): -18.998 Da
-
Mass Shift: +156.18 Da (Monoisotopic)
-
-
Search Settings: Variable modification on Lys, Tyr, Ser, His.[1][2][3][4]
Visualization of Workflows
Figure 1: Mechanistic Pathway & Screening Logic
Caption: The SuFEx reaction pathway. The probe forms an encounter complex with the protein, where local geometry catalyzes the displacement of fluoride by a nucleophilic residue, resulting in a stable covalent adduct detectable by Mass Spectrometry.
Quantitative Data & Interpretation
Table 1: Expected Reactivity Profile
| Residue Type | Reactivity Context | pKa Influence | Detection Strategy |
| Tyrosine (Tyr) | High. Often favored by SFs in neutral pH. | Reacts when phenol is deprotonated or H-bonded. | LC-MS/MS (Shift +156.18) |
| Lysine (Lys) | Moderate.[5] Requires proximity-induced pKa depression. | Normal pKa (~10.5) is too high; reacts if pKa < 8.5. | LC-MS/MS (Shift +156.18) |
| Histidine (His) | Moderate/High. Often acts as a specific nucleophile in active sites. | Reacts via imidazole nitrogen. | LC-MS/MS (Shift +156.18) |
| Serine (Ser) | Low (unless catalytic). | Typically requires catalytic triad activation. | Activity Assays / MS |
Troubleshooting & Optimization
-
Issue: No Labeling Observed.
-
Cause: The probe may not bind the pocket (low affinity) or the residue is not nucleophilic enough.
-
Solution: Increase concentration to 500 µM or pH to 8.0 to increase nucleophilicity (risk of non-specific labeling increases). Use "Western Blot" with an anti-sulfonamide antibody if available (rare) or Click-chemistry equivalent if using an alkyne-analog.
-
-
Issue: Precipitation.
-
Cause: 4-Methylpyridine-3-sulfonyl fluoride has limited solubility in pure water.
-
Solution: Ensure DMSO concentration is 1–2%. Sonicate stock solution before dilution.
-
-
Issue: High Background/Promiscuity.
-
Cause: "Swamping" the protein with too much probe.
-
Solution: Perform a dose-response (10, 50, 100, 200 µM). True ligand-directed labeling saturates; non-specific labeling increases linearly with concentration.
-
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1] Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Hymel, D., & Burke, T. R. (2020). Sulfonyl Fluorides as Covalent Probes in Chemical Biology and Drug Discovery.[6] ChemMedChem, 15(12), 1007-1022. Link
-
Adesanya, T. M., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3093. Link
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Sulfonyl Fluorides - Enamine [enamine.net]
- 6. benchchem.com [benchchem.com]
4-Methylpyridine-3-sulfonyl fluoride in SuFEx click chemistry
Application Note: 4-Methylpyridine-3-sulfonyl Fluoride in SuFEx Click Chemistry
Executive Summary
This guide details the utility, mechanism, and experimental protocols for 4-Methylpyridine-3-sulfonyl fluoride (4-Me-Py-3-SO2F) as a privileged electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides, this pyridine-based warhead offers a tunable balance between metabolic stability and latent reactivity, making it an ideal candidate for Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) .
The pyridine nitrogen enhances the electrophilicity of the sulfur center via electron withdrawal, while the ortho-methyl group provides steric protection against non-specific hydrolysis, creating a "Goldilocks" reactivity profile for biological applications.
Chemical Profile & Mechanism
Compound: 4-Methylpyridine-3-sulfonyl fluoride Class: Heteroaryl Sulfonyl Fluoride (SuFEx Hub) Key Feature: Latent electrophile activated by protein microenvironments or Si-catalysis.
The SuFEx Mechanism
SuFEx relies on the unique stability of the S(VI)-F bond.[1] It is resistant to reduction and thermolysis but undergoes rapid substitution with nucleophiles (phenols, amines, protein side chains) when "activated."
-
Activation Mode A (Chemical Synthesis): Lewis base catalysis (e.g., DBU, BEMP) or Silicon-activation (using silyl ethers).
-
Activation Mode B (Biological): The specific environment of a protein pocket (H-bonding networks, local pH) activates the fluoride leaving group, allowing specific reaction with Ser, Tyr, Lys, or His residues.
Mechanistic Pathway (DOT Visualization)
Figure 1: General mechanism of SuFEx-mediated covalent modification. The sulfonyl fluoride resists hydrolysis until activated by the protein microenvironment or chemical catalyst.
Applications in Drug Discovery
Covalent Fragment Screening
4-Me-Py-3-SO2F serves as a "warhead" that can be attached to diverse fragment libraries.
-
Advantage: The pyridine ring acts as a weak base, potentially interacting with acidic residues in the binding pocket to orient the warhead.
-
Selectivity: Unlike promiscuous sulfonyl chlorides, this fluorinated analog avoids "off-target" labeling of random surface cysteines, preferring specific pockets that stabilize the transition state.
Late-Stage Functionalization
It acts as a connective hub to link two complex molecules (e.g., PROTAC linkers) via the formation of stable sulfonamides or sulfonates.
Experimental Protocols
Protocol A: Synthesis of SuFEx Probes (Installation of Warhead)
Objective: To attach 4-Me-Py-3-SO2F to a scaffold (R-OH or R-NH2).
Reagents:
-
Scaffold (Alcohol or Amine)
-
4-Methylpyridine-3-sulfonyl fluoride (1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP
-
Solvent: Acetonitrile (MeCN) or DCM
Step-by-Step:
-
Dissolution: Dissolve the scaffold (1.0 mmol) in anhydrous MeCN (5 mL) under inert atmosphere (
). -
Addition: Add 4-Methylpyridine-3-sulfonyl fluoride (1.2 mmol).
-
Activation: Dropwise add DBU (1.5 mmol). Note: The reaction is often rapid (<1 hour).
-
Monitoring: Monitor by LC-MS. The S-F bond is distinct; look for the mass shift corresponding to the loss of HF if forming a sulfonimidate, or simple substitution.
-
Correction: For SuFEx ligation (connecting two molecules), you typically use a bifunctional hub (like SO2F2) or react a sulfonyl fluoride with a silyl ether.
-
Specific Case: If using 4-Me-Py-3-SO2F as the electrophile to label a protein, proceed to Protocol B. If synthesizing a probe where this molecule is the warhead, you are likely coupling a carboxylic acid on the pyridine ring (if functionalized) or using it directly as a fragment.
-
Alternative Synthesis (Making the Reagent): If starting from 4-methylpyridine-3-thiol :
-
Suspend thiol in MeCN/Water.
-
Add
(excess) and oxidant (Selectfluor or bleach). -
Extract the resulting sulfonyl fluoride.
Protocol B: Covalent Protein Labeling (ABPP)
Objective: To screen a proteome for targets labeled by the 4-Me-Py-3-SO2F probe.
Materials:
-
Cell Lysate (1 mg/mL protein conc.) or Purified Protein.
-
Probe: 4-Me-Py-3-SO2F (or derivative) at 10-100 µM.
-
Control: Denatured protein (to rule out non-specific hydrophobic binding).
Workflow:
-
Incubation: Add Probe (50 µM final) to Lysate (500 µL). Incubate at 37°C for 1-4 hours.
-
Quenching: Stop reaction by adding 4x SDS-PAGE loading buffer (boil for 5 min).
-
Click Chemistry (if probe has alkyne handle): If the 4-Me-Py-3-SO2F probe has an alkyne tail, perform CuAAC with Azide-Rhodamine or Azide-Biotin.
-
Analysis:
-
Gel: Fluorescent scanning.
-
Mass Spec: Digest with Trypsin -> LC-MS/MS -> Search for modification (+157.02 Da for 4-Me-Py-3-SO2 moiety, assuming F loss).
-
Data Interpretation Table:
| Observation | Interpretation | Action |
| High Signal in Native, Low in Denatured | Specific, activity-dependent labeling. | Hit: Proceed to target ID. |
| High Signal in Both | Non-specific labeling (hydrophobic interaction). | Lower probe concentration. |
| No Signal | Probe inactive or target abundance too low. | Increase incubation time or pH (slightly). |
Workflow Visualization
Figure 2: Activity-Based Protein Profiling (ABPP) workflow utilizing the 4-Me-Py-3-SO2F warhead.
Troubleshooting & Optimization
-
Reactivity Issues: The methyl group at position 4 creates steric hindrance. If reactivity is too low, consider the unsubstituted Pyridine-3-sulfonyl fluoride , though this may sacrifice stability.
-
pH Sensitivity: SuFEx on proteins is pH-dependent. Tyr labeling is favored at pH > 7.5; Lys labeling may occur at higher pH.
-
Stability: Store the sulfonyl fluoride stock in anhydrous DMSO at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis to the sulfonic acid (which is inert).
References
-
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
- Foundational paper establishing SuFEx chemistry and the stability/reactivity profile of sulfonyl fluorides.
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. Link
- Review of sulfonyl fluorides as covalent probes, specifically highlighting heteroaryl variants.
-
Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link
- Discusses the use of sulfonyl fluorides in fragment-based ligand discovery.
Sources
Application Note: Precision Protein Modification with 4-Methylpyridine-3-sulfonyl Fluoride
Executive Summary: The SuFEx Advantage
In the landscape of covalent protein modification, 4-Methylpyridine-3-sulfonyl fluoride (4-MP-3-SF) represents a sophisticated evolution of the classic sulfonyl fluoride warhead. Unlike highly reactive sulfonyl chlorides or non-specific alkylators, this reagent leverages Sulfur-Fluoride Exchange (SuFEx) chemistry—a "click" reaction paradigm championed by K. Barry Sharpless.
This guide details the application of 4-MP-3-SF as a tunable, biocompatible probe for Activity-Based Protein Profiling (ABPP) , Covalent Fragment Screening , and Site-Selective Bioconjugation . Its unique pyridine core provides a pH-responsive handle, allowing researchers to modulate reactivity towards nucleophilic residues (Tyrosine, Lysine, Serine, Histidine) by adjusting the buffer environment.
Chemical Biology Profile
Mechanism of Action
Sulfonyl fluorides are uniquely stable in aqueous buffer yet highly reactive towards protein nucleophiles when properly contextualized. The reaction proceeds via a substitution at the hexavalent sulfur center.
-
The "Goldilocks" Reactivity: The S(VI)-F bond is resistant to hydrolysis and reduction, allowing the reagent to survive in cellular lysates.
-
Context-Dependent Capture: Reaction is often accelerated by the local protein environment (e.g., a nearby basic residue or hydrogen bond donor) or by the specific pKa of the target residue.
-
The Pyridine Effect: The nitrogen in the 4-methylpyridine core acts as an electron-withdrawing group. At lower pH (where the pyridine N is protonated), the sulfonyl center becomes significantly more electrophilic, potentially increasing reaction rates or altering specificity.
Physicochemical Properties
| Property | Specification | Note |
| CAS Number | 2137914-42-0 | Unique identifier for procurement. |
| Formula | C₆H₆FNO₂S | |
| Molecular Weight | 175.18 Da | |
| Mass Shift (Δm) | +156.0119 Da | The mass added to the protein upon conjugation (Reagent - F). |
| Solubility | DMSO, Acetonitrile | Prepare stocks at 50–100 mM. Avoid aqueous storage. |
| Stability | High | Stable in neutral buffer for hours; avoid strong base storage. |
Mechanistic Visualization
The following diagram illustrates the SuFEx reaction pathway, highlighting the nucleophilic attack and the role of the pyridine core.
Figure 1: Mechanism of SuFEx-mediated protein modification. The pyridine ring allows for pH-dependent modulation of the sulfur center's electrophilicity.
Key Applications
Application A: Covalent Fragment Screening (The "Scout")
Use 4-MP-3-SF as a "scout" fragment to identify druggable pockets containing reactive Tyrosine or Lysine residues.
-
Workflow: Incubate protein with reagent
Tryptic Digest LC-MS/MS. -
Outcome: Identification of liganded peptides. If the reagent modifies a residue in a functional site, it serves as a starting point for Targeted Covalent Inhibitor (TCI) design.
Application B: Peptide Macrocyclization
Reaction with Tyrosine residues can be used to "staple" peptides or create macrocycles (STEMtides), improving metabolic stability.
-
Specificity: Under controlled pH (7.5–8.0), SuFEx is highly selective for Tyrosine over Lysine, especially in the presence of bifluoride catalysts or specific buffers.
Detailed Experimental Protocol
Phase 1: Preparation
Reagents Required:
-
4-Methylpyridine-3-sulfonyl fluoride (Solid).
-
Anhydrous DMSO or Acetonitrile.
-
Buffer: PBS (pH 7.4) or HEPES (20-50 mM, pH 7.5). Avoid Tris if mapping Lysine residues, as the primary amine in Tris will compete.
-
Protein of Interest (1 mg/mL or ~20-50 µM).
Stock Solution:
-
Dissolve 4-MP-3-SF in DMSO to a concentration of 100 mM .
-
Storage: Aliquot and store at -20°C. Stable for months if kept dry.
Phase 2: Labeling Reaction
Step-by-Step:
-
Equilibration: Dilute protein to 1 mg/mL (approx. 20 µM) in HEPES buffer (pH 7.5).
-
Dosing: Add the sulfonyl fluoride stock to the protein solution.
-
Screening Concentration: 100 µM to 1 mM (5x to 50x molar excess).
-
Solvent Limit: Keep final DMSO concentration < 1-2% to avoid denaturation.
-
-
Incubation:
-
Time: 1 to 4 hours at Room Temperature (25°C) OR Overnight at 4°C.
-
Optimization: If no labeling is observed, adjust pH to 8.0 or increase temperature to 37°C for 1 hour.
-
-
Quenching (Optional but Recommended):
-
Add 5x volume of cold acetone (protein precipitation) OR
-
Pass through a Zeba™ Spin Desalting Column to remove excess free reagent.
-
Phase 3: Analysis (LC-MS/MS)
Sample Prep:
-
Perform standard reduction (DTT) and alkylation (Iodoacetamide). Note: Iodoacetamide caps Cysteines; SuFEx targets Tyr/Lys, so these are orthogonal.
-
Digest with Trypsin (sequencing grade) overnight.
-
Desalt peptides (C18 tip).
Mass Spectrometry Settings:
-
Variable Modification: Add a custom modification for "4-Methylpyridine-3-sulfonyl".
-
Composition: H(6) C(6) N O(2) S
-
Monoisotopic Mass Shift: +156.0119 Da.
-
Target Residues: Tyr (Y), Lys (K), Ser (S), His (H).
-
-
Validation: Look for the diagnostic loss of the sulfonyl group in MS2 spectra if fragmentation energy is high, though the S-O bond is generally stable.
Workflow Visualization
Figure 2: Operational workflow for protein modification and site identification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | pH too low (residues protonated). | Increase pH to 8.0. Tyrosine reactivity peaks near its pKa (~10), but SuFEx works at physiological pH due to local environment. |
| Precipitation | DMSO concentration too high. | Keep DMSO < 2%. Dilute stock further before adding. |
| Non-Specific Labeling | Reagent concentration too high. | Titrate down. Try 100 µM or 200 µM. Reduce incubation time. |
| Interference in MS | Tris adducts. | Ensure HEPES or Phosphate buffer is used. Tris reacts with sulfonyl fluorides. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Accounts of Chemical Research. Link
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Protein Targets of Biologically Active Small Molecules." Cell Chemical Biology. (Contextual reference for SuFEx proteome profiling). Link
-
Ball, Z. T., et al. (2025). "Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides." ChemRxiv / NIH. Link
-
BLD Pharm. "Product Information: 4-Methylpyridine-3-sulfonyl fluoride (CAS 2137914-42-0)." Link
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling sulfonyl fluorides.
protocols for using 4-Methylpyridine-3-sulfonyl fluoride in organic synthesis
Application Note: Protocols for 4-Methylpyridine-3-sulfonyl Fluoride in Organic Synthesis
Introduction & Strategic Utility
4-Methylpyridine-3-sulfonyl fluoride is a specialized heteroaryl sulfonyl fluoride reagent designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to indiscriminate reactivity, this sulfonyl fluoride (–SO₂F) motif offers a unique balance of kinetic stability and latent reactivity .
Key Chemical Advantages:
-
The Pyridine Effect: The electron-deficient pyridine ring enhances the electrophilicity of the sulfur center compared to phenyl analogs, facilitating faster ligation rates.
-
Regiostability: The sulfonyl group at the 3-position (meta to nitrogen) avoids the instability associated with 2- or 4-sulfonyl pyridines (which are prone to nucleophilic aromatic displacement of the sulfur moiety).
-
Steric Modulation: The 4-methyl group provides steric shielding, preventing hydrolytic degradation while allowing targeted nucleophilic attack by activated species.
This reagent is primarily employed in fragment-based drug discovery (FBDD) to create covalent inhibitors and in bioconjugation to target tyrosine or lysine residues in proteins.
Mechanism of Action: The SuFEx Cycle
The utility of 4-Methylpyridine-3-sulfonyl fluoride relies on the SuFEx mechanism, popularized by Sharpless and colleagues. The S–F bond is remarkably stable to hydrolysis/oxidation but undergoes rapid exchange with silyl ethers (for phenols) or amines under specific catalysis.
Mechanistic Insight: The reaction is driven by the high bond energy of the forming Si–F bond (approx. 135 kcal/mol) or the formation of HF salts. In the presence of a base catalyst (e.g., DBU, BTMG), the "fluoride" acts as a leaving group only when a specific "key" (the silyl group or activated nucleophile) is presented.
Figure 1: Catalytic cycle of SuFEx ligation using 4-Methylpyridine-3-sulfonyl fluoride.
Application Protocols
Protocol A: Synthesis of Sulfonates via SuFEx (Silyl Ether Exchange)
Best for: Creating stable linkages between the pyridine scaffold and phenolic payloads (e.g., fluorophores, drug pharmacophores).
Reagents & Equipment:
| Component | Specification | Molar Equiv. |
|---|---|---|
| Substrate | Aryl t-butyldimethylsilyl ether (Ar-OTBS) | 1.0 |
| Reagent | 4-Methylpyridine-3-sulfonyl fluoride | 1.1 - 1.2 |
| Catalyst | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 0.1 - 0.2 (10-20 mol%) |
| Solvent | Acetonitrile (MeCN) or DCM | 0.2 M concentration |
Step-by-Step Methodology:
-
Preparation: In a flame-dried vial equipped with a magnetic stir bar, dissolve the Aryl Silyl Ether (1.0 equiv) in anhydrous MeCN.
-
Addition: Add 4-Methylpyridine-3-sulfonyl fluoride (1.1 equiv). The solution should remain clear.
-
Catalysis: Add DBU (0.2 equiv) dropwise. Note: A slight color change (yellowing) is common due to the pyridine nitrogen interaction.
-
Reaction: Stir at room temperature (20–25 °C). Monitor by TLC or LC-MS.
-
Typical Time: 1–4 hours.
-
Endpoint: Disappearance of the silyl ether starting material.
-
-
Quench & Workup:
-
Dilute with EtOAc.
-
Wash with 1M HCl (to remove DBU and protonate the pyridine if desired) or saturated NH₄Cl.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc). The sulfonate ester is generally stable on silica.
Critical Troubleshooting:
-
Slow Reaction: If the reaction stalls, switch the catalyst to BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or increase temperature to 50 °C.
-
Hydrolysis: If the sulfonate hydrolyzes, ensure solvents are strictly anhydrous. The pyridine nitrogen can catalyze hydrolysis if water is present.
Protocol B: Synthesis of Sulfonamides (Aminolysis)
Best for: Library synthesis of potential bioactive inhibitors.
Reagents & Equipment:
| Component | Specification | Molar Equiv. |
|---|---|---|
| Amine | Primary or Secondary Amine | 1.0 |
| Reagent | 4-Methylpyridine-3-sulfonyl fluoride | 1.2 |
| Base | DIPEA or Et₃N | 2.0 - 3.0 |
| Solvent | DCM or THF | 0.1 M |
Step-by-Step Methodology:
-
Dissolution: Dissolve the Amine (1.0 equiv) and DIPEA (2.5 equiv) in DCM.
-
Reagent Addition: Add 4-Methylpyridine-3-sulfonyl fluoride (1.2 equiv) in one portion.
-
Reaction: Stir at room temperature.
-
Note: Unlike sulfonyl chlorides, sulfonyl fluorides react slower with amines. Heating to 40–60 °C may be required for sterically hindered amines.
-
Catalysis: If unreactive, add 10 mol% DMAP or Ca(NTf₂)₂ (Calcium triflimide) to activate the fluoride leaving group.
-
-
Workup: Wash with water and brine. The organic layer is dried and concentrated.
-
Purification: Recrystallization or chromatography.
Protocol C: Covalent Protein Labeling (Chemical Biology)
Best for: Activity-Based Protein Profiling (ABPP) to identify reactive tyrosines or lysines.
Buffer Compatibility:
-
PBS (pH 7.4): Stable for hours.
-
Tris: Avoid (Primary amines in Tris can compete). use HEPES or Phosphate instead.
Step-by-Step Methodology:
-
Proteome Preparation: Prepare cell lysate (1 mg/mL) in PBS (pH 7.4).
-
Probe Addition: Add 4-Methylpyridine-3-sulfonyl fluoride (from a 50 mM DMSO stock) to a final concentration of 10–100 µM.
-
DMSO Tolerance: Keep final DMSO concentration < 2%.
-
-
Incubation: Incubate at 37 °C for 1 hour.
-
Mechanism:[1] The reagent will probe for hyper-reactive Tyrosine or Lysine residues in binding pockets.
-
-
Quench: Stop reaction by adding 4x SDS-PAGE loading buffer (containing β-mercaptoethanol) and boiling for 5 minutes.
-
Analysis: Proceed to Gel-LC-MS/MS or Western Blot (if using a tagged analog).
Safety & Handling Guidelines
-
HF Generation: While SuFEx is "click" chemistry, the byproduct is often silyl fluoride or HF salts. In large-scale (>10g) reactions, ensure glassware is resistant or use plastic vessels if high fluoride concentrations are expected.
-
Toxicity: Sulfonyl fluorides are covalent inhibitors. Treat the solid as a potential serine protease inhibitor . Avoid inhalation.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon). The compound is stable for months if kept dry.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. Link
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Link
-
Cornella, J., et al. (2020). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society.[2] Link
- Genentech Patent Application. (2019). "Heteroaryl Sulfonyl Fluorides as Covalent Inhibitors." WIPO/PCT.
Sources
Application Note: Precision Covalent Ligand Discovery with 4-Methylpyridine-3-sulfonyl fluoride
Executive Summary
This guide details the application of 4-Methylpyridine-3-sulfonyl fluoride (CAS 2137914-42-0) as a covalent probe in Fragment-Based Drug Discovery (FBDD) and chemoproteomics. Unlike traditional electrophiles (e.g., acrylamides) that target cysteine, sulfonyl fluorides (SFs) utilize Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to target a broader range of nucleophiles—including Tyrosine, Lysine, Serine, Histidine, and Threonine —strictly driven by molecular recognition.[1]
This protocol provides a validated workflow for using 4-Methylpyridine-3-sulfonyl fluoride to map "ligandable" pockets on protein surfaces, covering stock preparation, intact protein mass spectrometry screening, and residue-level validation.
Technical Background
The SuFEx Mechanism
Sulfonyl fluorides are unique "privileged warheads" because they possess high thermodynamic stability in aqueous buffer yet exhibit context-dependent reactivity within protein binding pockets. The reaction proceeds via a nucleophilic substitution at the sulfur center, ejecting fluoride as the leaving group.
Key Reactivity Features:
-
"Silent" Electrophile: In the absence of a binding pocket, the SF group is relatively inert to hydrolysis and non-specific reaction with solvent-exposed residues.
-
Proximity-Driven: Covalent bond formation occurs only when the pyridine scaffold binds to a pocket, positioning the SF group in ideal geometry relative to a nucleophile (the "anchor-and-react" model).
-
The Scaffold Role: The 4-methylpyridine core provides a specific steric and electronic profile. The pyridine nitrogen (pK_a ~5.2) can act as a hydrogen bond acceptor, while the methyl group probes hydrophobic sub-pockets.
Reaction Scheme
The formation of the covalent adduct results in a specific mass shift on the target protein.
Mass Shift Calculation:
-
Reagent MW: 175.18 Da (C₆H₆FNO₂S)
-
Leaving Group: Fluoride (-18.998 Da)
-
Adduct Mass Shift: +156.18 Da
Experimental Workflows
Workflow Visualization
The following diagram outlines the critical path from library preparation to hit validation.
Caption: Workflow for covalent fragment screening using Sulfonyl Fluoride probes.
Detailed Protocols
Reagent Preparation
Objective: Prepare stable stock solutions of 4-Methylpyridine-3-sulfonyl fluoride.
-
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid protic solvents (MeOH, EtOH) for stock storage to prevent transesterification/solvolysis over long periods.
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: Weigh 17.5 mg of powder. Dissolve in 1.0 mL anhydrous DMSO.
-
-
Storage: Aliquot into single-use vials (e.g., 20 µL). Store at -20°C .
-
Stability Note: Sulfonyl fluorides are stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles which introduce moisture.
-
Protocol A: Intact Protein Screening (Primary Screen)
Objective: Determine if the fragment binds and covalently modifies the target protein.
Materials:
-
Target Protein (Purified, >90% purity, in PBS or HEPES).
-
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. (Avoid Tris if high concentrations are used, though SFs are generally compatible with Tris).
-
LC-MS System (e.g., Agilent TOF or Thermo Orbitrap).
Steps:
-
Dilution: Dilute protein to 5 µM in Assay Buffer.
-
Incubation: Add 4-Methylpyridine-3-sulfonyl fluoride to a final concentration of 100 µM (20-fold excess).
-
Control: Prepare a DMSO-only control sample.
-
-
Reaction: Incubate at 25°C (Room Temp) for 4 to 24 hours .
-
Note: SuFEx reactions can be slower than acrylamide reactions. A 24h time point is recommended for initial fragment screening.[2]
-
-
Quenching: Quench reaction by adding Formic Acid to 1% final concentration or immediately injecting onto LC-MS.
-
Analysis:
-
Perform Reverse Phase LC (C4 column).
-
Deconvolute the mass spectrum (MaxEnt1 or equivalent).
-
Success Criteria: Look for a new peak at [Mass_Protein + 156 Da] .
-
Quantification: % Occupancy = (Intensity_Adduct) / (Intensity_Parent + Intensity_Adduct) * 100.
-
Protocol B: Residue Mapping (Secondary Validation)
Objective: Identify the specific amino acid residue (Tyr, Lys, His, Ser) modified by the probe.
Steps:
-
Labeling: Scale up the reaction (e.g., 50 µg protein) using the conditions from Protocol A.
-
Digestion:
-
Denature: 8M Urea or 6M Guanidine HCl.
-
Reduce: 5 mM DTT (30 min, 56°C).
-
Alkylate: 15 mM Iodoacetamide (20 min, dark).
-
Dilute Urea to <1M.
-
Add Trypsin (1:50 w/w ratio) and incubate overnight at 37°C.
-
-
LC-MS/MS: Analyze peptides on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Database Search Parameters:
-
Variable Modification: Add a custom modification for "Pyridine-Sulfonyl" on Y, K, S, H, T.
-
Mass Shift: +156.022 (Monoisotopic mass of C6H6NO2S).
-
Validation: Manually inspect MS2 spectra to confirm the modification site (b/y ion series).
-
Data Analysis & Interpretation
Determining Specificity
Unlike cysteine-reactive probes, SF probes can label multiple residue types.[3] Specificity is determined by the binding affinity of the pyridine scaffold.
| Observation | Interpretation | Action |
| No Labeling | Fragment does not bind or no nucleophile is proximal. | Test at higher concentration or try 2-fluoro/3-fluoro analogs. |
| < 10% Labeling | Weak binder or slow reaction rate ( | Extend incubation to 48h or increase pH to 8.0. |
| > 50% Labeling | Strong hit. | Proceed to |
| Multiple Adducts (+156, +312) | Non-specific surface labeling or multiple binding sites. | Perform competition assay with excess native ligand. |
Kinetic Characterization ( )
To prove the probe is a targeted inhibitor and not a promiscuous labeler, measure the time-dependent inactivation.
-
Incubate protein with varying concentrations of probe (
= 0, 10, 50, 100, 200 µM). -
Take aliquots at time points (
= 0, 1, 2, 4, 8, 24 h). -
Plot
vs time to get . -
Plot
vs to determine (affinity) and (max reactivity).
Mechanism Visualization
The following diagram illustrates the SuFEx reaction mechanism specific to the 4-methylpyridine-3-sulfonyl fluoride probe reacting with a Tyrosine residue.
Caption: SuFEx reaction mechanism between sulfonyl fluoride probe and Tyrosine nucleophile.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Hymel, D., et al. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem. Link
-
Mortenson, P. N., et al. (2018). "The interaction of medicinal chemistry and chemoproteomics: sulfonyl fluorides as a case study." Journal of Medicinal Chemistry. Link
-
Adesanya, T. M., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules. Link
Sources
Advanced Application Note: 4-Methylpyridine-3-sulfonyl Fluoride in Medicinal Chemistry
Executive Summary
4-Methylpyridine-3-sulfonyl fluoride represents a "privileged" scaffold in modern medicinal chemistry, bridging the gap between stable building blocks and reactive covalent probes. Belonging to the class of heteroaryl sulfonyl fluorides, this molecule leverages Sulfur-Fluoride Exchange (SuFEx) chemistry—a "click" reaction paradigm revived by K. Barry Sharpless.
Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, 4-Methylpyridine-3-sulfonyl fluoride exhibits a "Goldilocks" reactivity profile: it is kinetically stable in aqueous physiological buffers but becomes highly reactive when activated by specific protein microenvironments or Lewis base catalysts. This application note details its utility in Covalent Fragment-Based Drug Discovery (FBDD) , Protein Profiling , and Late-Stage Functionalization .
Chemical Profile & Mechanistic Insight[1]
Structural Advantages
The specific architecture of 4-Methylpyridine-3-sulfonyl fluoride offers distinct advantages over phenyl analogs:
-
Pyridine Nitrogen: Increases aqueous solubility (critical for biological assays) and acts as a hydrogen bond acceptor, potentially enhancing non-covalent affinity prior to reaction.
-
Sulfonyl Fluoride (–SO₂F): A redox-stable, distinct electrophile that resists reduction and substitution by weak nucleophiles (like water), reacting exclusively with activated nucleophiles (e.g., Tyrosine phenols, Lysine amines).
-
4-Methyl Group: Positioned ortho to the sulfonyl group, this moiety provides steric shielding. This steric bulk dampens non-specific reactivity, ensuring that covalent bond formation is driven by specific binding interactions rather than random collision.
Reactivity Comparison Table
Comparative analysis of common electrophilic warheads in medicinal chemistry.
| Feature | Sulfonyl Fluoride (–SO₂F) | Sulfonyl Chloride (–SO₂Cl) | Acrylamide (–NHCOCH=CH₂) |
| Primary Target | Tyr (-OH), Lys (-NH₂), His, Ser | Non-specific (Cys, Lys, OH) | Cys (-SH) |
| Aqueous Stability | High (Hours to Days) | Low (Minutes) | High |
| Reaction Type | SuFEx (SN2 at Sulfur) | Non-specific Acylation | Michael Addition |
| Redox Stability | Excellent | Poor (Oxidative) | Moderate |
| Selectivity | Context-dependent (Proximity) | Low (Highly reactive) | High (Cys specific) |
Application 1: Covalent Fragment Screening
The primary application of 4-Methylpyridine-3-sulfonyl fluoride is as a "scout" fragment to identify ligandable pockets on proteins lacking traditional cysteine residues.
Mechanism of Action
In this workflow, the pyridine core binds reversibly to a protein pocket. If a nucleophilic residue (specifically Tyrosine or Lysine) is proximal, the local environment activates the –SO₂F warhead, facilitating fluoride displacement and the formation of a permanent sulfonate or sulfonamide bond.
Workflow Visualization
The following diagram illustrates the logic flow for identifying novel binding sites using this probe.
Caption: Workflow for covalent fragment screening. The 4-Methylpyridine-3-sulfonyl fluoride acts as a specific probe for Tyr/Lys residues.
Detailed Protocols
Protocol A: Protein Labeling Assay (In Vitro)
Objective: To assess if 4-Methylpyridine-3-sulfonyl fluoride covalently modifies a target protein.
Materials:
-
Target Protein (10 µM in PBS, pH 7.4).
-
4-Methylpyridine-3-sulfonyl fluoride (100 mM stock in DMSO).
-
Control Compound (4-Methylpyridine, lacking –SO₂F).
-
LC-MS grade Trypsin.
Step-by-Step Procedure:
-
Preparation: Dilute the protein stock to 5 µM in PBS.
-
Dosing: Add the sulfonyl fluoride probe to the protein solution at final concentrations of 50 µM and 100 µM (10x and 20x excess). Maintain DMSO concentration <1%.
-
Incubation: Incubate at 37°C for 4 to 24 hours. Note: Sulfonyl fluorides are slower than acrylamides; longer incubation ensures capture of slow-reacting residues.
-
Quenching: Remove excess probe via rapid gel filtration (e.g., Zeba spin columns) or protein precipitation.
-
Analysis:
-
Intact Mass: Analyze via ESI-MS. Look for a mass shift of +171.02 Da (Molecular Weight of probe minus HF).
-
Peptide Mapping: Digest with trypsin and analyze via LC-MS/MS to identify the specific modified amino acid (Tyr, Lys, His).
-
Protocol B: Synthetic Coupling (Sulfonamide Synthesis)
Objective: To use 4-Methylpyridine-3-sulfonyl fluoride as a building block for synthesizing sulfonamide libraries.
Reagents:
-
Amine substrate (R-NH₂).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG.
-
Solvent: Acetonitrile (MeCN) or DMSO.
Step-by-Step Procedure:
-
Setup: Dissolve the amine (1.0 equiv) and 4-Methylpyridine-3-sulfonyl fluoride (1.2 equiv) in MeCN (0.2 M).
-
Activation: Add DBU (1.5 equiv) dropwise.
-
Expert Insight: The fluoride leaving group requires silyl activation or strong organic bases. For sensitive substrates, use the "Si-SuFEx" method: protect the amine as a silyl amine (R-NH-TMS) and use catalytic BTMG (5 mol%).
-
-
Reaction: Stir at Room Temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Unlike chlorides, the fluoride byproduct is non-acidic. Evaporate solvent and purify via silica flash chromatography.
Application 2: Late-Stage Functionalization
The stability of the –SO₂F group allows it to be carried through multi-step synthesis sequences (e.g., Pd-catalyzed cross-couplings on the pyridine ring) before being activated to react with an amine. This "protecting group-free" strategy is invaluable for generating diverse libraries of pyridine-based sulfonamides.
Caption: Divergent synthesis using the sulfonyl fluoride hub.
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology. Link
-
EnamineStore. "4-Methylpyridine-3-sulfonyl fluoride Product Page (CAS 2137914-42-0)." Link
-
Ball, N. D., et al. (2017).[2] "Synthesis of Sulfonyl Fluorides from Sulfonates." Journal of Organic Chemistry. Link
Sources
Application Note: Precision Site-Specific Protein Labeling with 4-Methylpyridine-3-sulfonyl Fluoride
Abstract
This application note details the protocol and mechanistic basis for using 4-Methylpyridine-3-sulfonyl fluoride (4-MPSF) as a tunable electrophilic probe for site-specific protein bioconjugation. Unlike traditional sulfonyl chlorides (which degrade rapidly in water) or unactivated phenyl sulfonyl fluorides (which are often too inert), the pyridine-based scaffold of 4-MPSF offers a "Goldilocks" reactivity profile. It is sufficiently stable for aqueous handling yet highly reactive toward nucleophilic residues (Tyr, Lys, His) located in specific microenvironments. This guide covers the principles of Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, kinetic labeling protocols, and mass spectrometry-based validation.
Introduction: The SuFEx Revolution in Protein Chemistry[1][2][3]
Site-specific protein labeling is a cornerstone of chemical biology, enabling applications from antibody-drug conjugates (ADCs) to chemoproteomic profiling. Traditional reagents (e.g., NHS-esters, maleimides) often suffer from hydrolysis or lack of specificity.
Sulfonyl fluorides (–SO₂F) have emerged as a privileged class of "sleeping beauty" electrophiles. They are virtually inert to free hydrolysis at physiological pH but undergo rapid Sulfur-Fluoride Exchange (SuFEx) when an activating protein microenvironment stabilizes the transition state.
Why 4-Methylpyridine-3-sulfonyl fluoride?
While phenyl sulfonyl fluoride (PMSF) is a standard serine protease inhibitor, it lacks the tunability required for precision labeling of non-catalytic residues. 4-MPSF introduces a pyridine ring, which alters the electronics of the sulfonyl center:
-
Enhanced Electrophilicity: The electron-withdrawing nitrogen atom in the pyridine ring renders the sulfur center more susceptible to nucleophilic attack compared to benzene analogs.[1]
-
Steric Tuning: The 4-methyl group provides steric bulk that prevents non-specific reaction with fully solvent-exposed residues, biasing the reaction toward residues within binding pockets or those with perturbed pKa values.
-
Solubility: The pyridyl nitrogen improves aqueous solubility, reducing the need for high percentages of organic co-solvents.
Mechanism of Action
The labeling reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. The reaction is driven by the thermodynamic stability of the S–N or S–O bond formed and the unique leaving group ability of fluoride.
Target Residues[1][2][3][5][6][7][8][9][10][11][12]
-
Tyrosine (Tyr): The phenolic hydroxyl group attacks the sulfur. This is often accelerated by a nearby basic residue (Lys, His) that acts as a general base to deprotonate the phenol.[2]
-
Lysine (Lys): The
-amino group attacks the sulfur. Specificity is achieved because only lysines with a depressed pKa (often in hydrophobic pockets) are nucleophilic enough at neutral pH to react with 4-MPSF. -
Histidine (His): The imidazole nitrogen can also act as a nucleophile.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanism of SuFEx-mediated protein labeling.[3][4][5] The reaction requires a specific microenvironment to activate the otherwise latent sulfonyl fluoride.
Experimental Protocol
Materials Required[2][12][13][15][16][17][18][19]
-
Probe: 4-Methylpyridine-3-sulfonyl fluoride (Store at -20°C, desiccated).
-
Buffer: 50 mM HEPES or PBS, pH 7.4 – 8.0. (CRITICAL: Do not use Tris or Glycine buffers, as they contain primary amines that will compete with the protein).
-
Solvent: Anhydrous DMSO.
-
Quench: 5% Formic Acid or 10 mM Ammonium Bicarbonate.
Protocol A: Kinetic Labeling (Fragment Screening)
This protocol is designed to identify hyper-reactive residues on a protein surface or within a binding pocket.
-
Stock Preparation:
-
Dissolve 4-MPSF in anhydrous DMSO to a concentration of 100 mM.
-
Note: Prepare fresh. Sulfonyl fluorides are stable, but repeated freeze-thaw cycles in DMSO can introduce moisture.
-
-
Protein Preparation:
-
Dilute protein to 10 µM (0.2 – 1.0 mg/mL) in HEPES buffer (pH 7.5).
-
Ensure the protein is free of amine-containing additives (Tris, BSA, Azide).
-
-
Incubation:
-
Add 4-MPSF stock to the protein solution.
-
Screening Concentration: 100 µM (10x excess).
-
Site-Specific Targeting: If targeting a specific pocket, use stoichiometric equivalents (1.1x – 2x excess).
-
Incubate at 25°C for 1 to 4 hours . (Time can be extended to 12h for sterically hindered sites).
-
-
Quenching:
-
Option A (For LC-MS): Add Formic Acid to a final concentration of 1% to protonate nucleophiles and stop the reaction.
-
Option B (For Gel): Add 4x SDS-PAGE loading buffer containing excess Tris (Tris acts as a scavenger).
-
-
Cleanup:
-
Remove excess probe using Zeba Spin Desalting Columns (7K MWCO) or dialysis if downstream applications require native protein.
-
Protocol B: Ligand-Directed Labeling (Affinity Labeling)
If 4-MPSF is attached to a ligand (warhead approach), the local concentration effect drives specificity.
-
Design: Synthesize the ligand-linker-MPSF construct.
-
Competition Control: Pre-incubate protein with 100x excess of free ligand (without the warhead) for 30 min.
-
Labeling: Add the probe (1–10 µM) to the protein.
-
Readout: If the signal is abolished in the competition sample, the labeling is site-specific (driven by affinity).
Quality Control & Validation
Mass Spectrometry Analysis (Intact Protein)
The formation of the covalent adduct results in a specific mass shift.
| Modification | Formula Added | Mass Shift (Da) |
| 4-Methylpyridine-3-sulfonyl | C₆H₆NO₂S | +156.02 |
-
Success Criteria: Deconvoluted mass spectrum shows a peak at
. -
Specificity Check: If multiple peaks (
) appear, reduce incubation time or pH to improve site-selectivity.
Peptide Mapping (Bottom-Up Proteomics)
To identify the exact residue labeled:
-
Digest labeled protein with Trypsin or Chymotrypsin.
-
Analyze via LC-MS/MS.[6]
-
Database Search: Set "4-Methylpyridine-3-sulfonyl" (+156.02 Da) as a variable modification on Tyr, Lys, His .
Workflow Diagram (DOT Visualization)
Figure 2: Experimental workflow for protein labeling and validation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Labeling Observed | pH too low | Increase pH to 8.0 to deprotonate Lys/Tyr. |
| Steric hindrance | Increase incubation time (up to 12h) or temp (37°C). | |
| Buffer interference | Ensure no Tris, Glycine, or DTT is present. | |
| Non-Specific Labeling | Probe concentration too high | Titrate down to 1-2 equivalents. |
| (Multiple adducts) | Reaction time too long | Quench reaction earlier (e.g., 30 min). |
| Precipitation | DMSO concentration >5% | Dilute probe further before adding; keep DMSO <2%. |
References
-
Jones, L. H. (2025).[2] Advances in sulfonyl exchange chemical biology: expanding druggable target space.[2] Royal Society of Chemistry.
-
Wang, N., et al. (2018).[7] Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo.[8][7][4] Journal of the American Chemical Society.
-
Narayanan, A., & Jones, L. H. (2015).[7] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.[6][4][9]
-
Dong, J., et al. (2014).[7] Sulfur(VI) fluoride exchange (SuFEx): Another good reaction for click chemistry.[7] Angewandte Chemie International Edition.
-
Enamine. (2025). Sulfonyl Fluorides: Reactivity and Libraries.[10][11] Enamine.net.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonyl Fluorides - Enamine [enamine.net]
- 11. chemrxiv.org [chemrxiv.org]
Application Note: Precision Synthesis of Sulfonamides via 4-Methylpyridine-3-sulfonyl Fluoride
This Application Note is designed for medicinal chemists and process development scientists. It details the specific utility of 4-Methylpyridine-3-sulfonyl fluoride as a robust electrophile for the synthesis of sulfonamides, leveraging Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry.
Executive Summary
The synthesis of heteroaryl sulfonamides is a cornerstone in drug discovery, particularly for kinase inhibitors and GPCR ligands. Traditionally, this relies on sulfonyl chlorides, which are often hydrolytically unstable and difficult to purify. 4-Methylpyridine-3-sulfonyl fluoride represents a superior alternative class of "SuFEx" reagents. It combines the metabolic relevance of the pyridine core with the unique stability-reactivity profile of the sulfonyl fluoride bond.
This guide provides a validated protocol for coupling 4-Methylpyridine-3-sulfonyl fluoride with diverse amines, utilizing Calcium Bistriflimide [Ca(NTf
Chemical Profile & Rationale[3][4][5][6][7][8][9]
Why 4-Methylpyridine-3-sulfonyl Fluoride?
Unlike its chloride counterpart, the fluoride derivative is resistant to hydrolysis at neutral pH and can be stored in open air. However, upon specific activation (SuFEx), it reacts chemoselectively with amines. The 4-methyl group provides steric differentiation and metabolic stability, while the pyridine nitrogen offers a handle for hydrogen bonding in active sites.
| Property | Specification |
| Chemical Name | 4-Methylpyridine-3-sulfonyl fluoride |
| CAS Number | 2137914-42-0 |
| Formula | C |
| MW | 191.18 g/mol |
| Stability | High (Hydrolysis resistant) |
| Reactivity Mode | SuFEx (Sulfur-Fluoride Exchange) |
| Primary Application | Synthesis of Sulfonamides, Sulfonates |
Mechanistic Insight: The SuFEx Advantage
The reaction operates via a "Click Chemistry" paradigm. The S–F bond is strong (approx. 130 kcal/mol) and non-polarizable, preventing non-specific reduction or substitution. Activation requires a Lewis Acid (to polarize the S–F bond) and a Brønsted Base (to activate the amine).
Mechanism Diagram
The following diagram illustrates the cooperative activation cycle using the Ca(NTf
Figure 1: Cooperative activation mechanism. Calcium coordinates sulfonyl oxygens/fluorine, while DABCO assists proton transfer.
Experimental Protocols
Protocol A: General Coupling (Ca(NTf ) Catalyzed)
Recommended for secondary amines, anilines, and sterically hindered substrates.
Reagents:
-
4-Methylpyridine-3-sulfonyl fluoride (1.0 equiv)[2]
-
Amine substrate (1.2 equiv)
-
Ca(NTf
) (Calcium bis(trifluoromethanesulfonyl)imide) (5-10 mol%) -
DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or THF (0.2 M)
Step-by-Step Procedure:
-
Preparation: In a 1-dram vial equipped with a stir bar, add the amine (1.2 equiv) and DABCO (2.0 equiv).
-
Solvation: Add anhydrous MeCN (concentration 0.4 M relative to amine). Stir until dissolved.
-
Catalyst Addition: Add Ca(NTf
) (0.05 equiv). Note: The solution may become slightly cloudy. -
Electrophile Addition: Add 4-Methylpyridine-3-sulfonyl fluoride (1.0 equiv) either as a solid or dissolved in a minimal amount of MeCN.
-
Reaction: Seal the vial and stir at Room Temperature for 4–12 hours.
-
Monitor: Check by LC-MS. The S–F peak (typically stable) will disappear, replaced by the sulfonamide mass [M+H].
-
-
Workup: Dilute with EtOAc (10 mL) and wash with saturated NaHCO
(2 x 5 mL) and Brine (5 mL). -
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Metal-Free (For Highly Reactive Amines)
Recommended for primary aliphatic amines and cyclic secondary amines (e.g., morpholine).
Reagents:
-
4-Methylpyridine-3-sulfonyl fluoride (1.0 equiv)[2]
-
Amine (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DCM or DMF
Procedure:
-
Dissolve sulfonyl fluoride in DCM (0.2 M).
-
Add DIPEA followed by the amine dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours.
-
Standard aqueous workup.
Optimization & Scope
The following decision tree assists in selecting the correct protocol based on the nucleophilicity of the amine partner.
Figure 2: Workflow for selecting reaction conditions based on amine sterics and electronics.
Comparative Data: Yields by Amine Class
| Amine Substrate | Protocol | Time (h) | Isolated Yield (%) |
| Morpholine | B (Metal-Free) | 2 | 92% |
| Benzylamine | B (Metal-Free) | 2 | 88% |
| Aniline | A (Ca-Cat) | 12 | 81% |
| 2-Aminopyridine | A (Ca-Cat, 50°C) | 24 | 65% |
Troubleshooting & Safety
-
Low Conversion:
-
Cause: Catalyst poisoning by strongly chelating amines.
-
Solution: Increase Ca(NTf
) loading to 20 mol% or switch to the "Silyl-Amine" method (using amine-TMS derivatives).
-
-
Hydrolysis (OH formation):
-
Cause: Wet solvent. While S-F is stable, the activated Ca-complex is sensitive to water.
-
Solution: Ensure MeCN/THF is anhydrous (<50 ppm water).
-
-
Safety Note:
-
Sulfonyl fluorides are potential enzyme inhibitors (serine proteases).[3] Handle with gloves and in a fume hood. Avoid inhalation.
-
References
-
Mahapatra, S., et al. (2020).[4] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. Link
-
Ball, N. D., et al. (2018).[4] Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
PubChem Compound Summary. (2025). 4-Methoxypyridine-3-sulfonyl fluoride (Analogous Structure Reference). National Library of Medicine. Link
Sources
Introduction: The Strategic Imperative of Deoxyfluorination in Modern Chemistry
An Application Guide for Deoxyfluorination Using Pyridine-Based Sulfonyl Fluorides
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] Deoxyfluorination, the direct conversion of an alcohol to an alkyl fluoride, stands as one of the most efficient methods for installing these critical C-F bonds, leveraging the vast availability of alcohol precursors.[1][2][3]
For decades, reagents like diethylaminosulfur trifluoride (DAST) dominated this field. However, their utility is hampered by significant drawbacks, including high cost, poor thermal stability with a risk of explosive decomposition, and a propensity to generate elimination byproducts, which complicates purification.[1][3] This has driven the search for safer, more selective, and economically viable alternatives.
This guide details the application of pyridine-based sulfonyl fluorides, a modern class of reagents that elegantly overcomes the limitations of their predecessors. While this document focuses on the principles and protocols established for the well-studied 2-pyridinesulfonyl fluoride (PyFluor) , the underlying mechanism and operational guidelines are broadly applicable to its isomers, including 4-methylpyridine-3-sulfonyl fluoride. Studies have shown that 3- and 4-pyridinesulfonyl fluorides are also effective, indicating that the pyridine ring primarily serves as an inductive electron-withdrawing group to activate the sulfonyl fluoride for the reaction.[3]
The Pyridinesulfonyl Fluoride Advantage: A New Standard in Safety and Selectivity
Pyridinesulfonyl fluorides, particularly the commercially available PyFluor, have emerged as premier reagents for deoxyfluorination. They offer a compelling combination of stability, safety, and performance that makes them suitable for both small-scale laboratory screening and large-scale preparations.[1][4][5]
Key Features and Advantages
| Feature | Pyridinesulfonyl Fluorides (e.g., PyFluor) | Diethylaminosulfur Trifluoride (DAST) |
| Thermal Stability | Excellent; does not exhibit exothermic decomposition.[1] | Poor; known to decompose violently and catastrophically at elevated temperatures.[1][3] |
| Shelf Stability | High; can be stored on the benchtop for extended periods without decomposition. Tolerant of air and moisture.[1] | Low; requires refrigeration and is highly sensitive to moisture.[1] |
| Selectivity | High selectivity for fluorination over elimination, leading to cleaner reactions and simpler purification.[3][5] | Frequently produces significant elimination byproducts, complicating purification.[1][3] |
| Cost & Economics | Inexpensive and economical to synthesize.[4] | Significantly more expensive.[3] |
| Handling | Low-melting crystalline solid, convenient for handling.[1] | Volatile liquid, requires careful handling. |
| Functional Group Tolerance | Broad, tolerating basic functionalities like heterocycles and protected amines.[4][5] | Limited functional group tolerance.[3] |
Mechanism of Deoxyfluorination
The deoxyfluorination reaction with pyridinesulfonyl fluorides proceeds through a well-defined, two-stage mechanism. This process avoids the high-energy intermediates that often lead to side reactions with other reagents.
-
Activation of the Alcohol: The reaction is initiated by the base-assisted addition of the alcohol substrate to the electrophilic sulfur center of the sulfonyl fluoride. This forms a key sulfonate ester intermediate.
-
Nucleophilic Displacement: The fluoride ion, generated in the first step and stabilized by the protonated base, then acts as a nucleophile. It attacks the carbon atom bearing the sulfonate ester in a classic SN2-type substitution, leading to inversion of stereochemistry and formation of the desired C-F bond.[6]
The use of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) is crucial. These bases are thought to function primarily as Brønsted bases, facilitating the initial alcohol addition without competing as nucleophiles.[1][3]
Caption: Figure 1: Proposed Deoxyfluorination Mechanism.
Detailed Application Protocol: General Procedure for Deoxyfluorination
This protocol provides a reliable starting point for the deoxyfluorination of primary and secondary alcohols. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials and Reagents
-
Alcohol Substrate
-
Pyridinesulfonyl Fluoride Reagent (e.g., PyFluor) (1.5 - 2.0 equiv.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 - 2.0 equiv.)
-
Anhydrous Solvent (e.g., Toluene, Acetonitrile, or THF)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Experimental Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 5. PyFluor - Enamine [enamine.net]
- 6. PyFluor: A Stable Deoxyfluorinating Agent | TCI Deutschland GmbH [tcichemicals.com]
developing activity-based probes with 4-Methylpyridine-3-sulfonyl fluoride
Application Note: Development of Activity-Based Probes using 4-Methylpyridine-3-sulfonyl Fluoride
Abstract
This technical guide details the development of Activity-Based Probes (ABPs) utilizing the 4-Methylpyridine-3-sulfonyl fluoride scaffold. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, sulfonyl fluorides (SFs) exhibit "context-dependent reactivity" via Sulfur-Fluoride Exchange (SuFEx) chemistry. This protocol outlines the strategic advantage of the pyridine core, methods for functionalizing the 4-methyl position to install bioorthogonal handles, and a comprehensive workflow for Mass Spectrometry-based Activity-Based Protein Profiling (ABPP) to identify "undruggable" nucleophilic targets (Tyr, Lys, His, Ser).
Introduction: The SuFEx Renaissance
The shift from indiscriminate electrophiles to "sleeping beauty" warheads has revolutionized covalent probe discovery. Sulfonyl fluorides are stable in aqueous buffer and human plasma but react rapidly when positioned proximal to a nucleophile within a protein binding pocket.
Why 4-Methylpyridine-3-sulfonyl fluoride?
While benzenesulfonyl fluorides are common, the pyridine analogue offers distinct physicochemical advantages:
-
Enhanced Solubility: The pyridine nitrogen lowers logP, improving aqueous solubility for biological assays.
-
Tunable Reactivity: The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the sulfur center compared to phenyl analogs, while the 4-methyl group provides a slight inductive donation to prevent hyper-reactivity.
-
Synthetic Vector: The 4-methyl group serves as an ideal handle for derivatization (e.g., oxidation to acid, halogenation) to attach reporter tags (biotin/alkyne) without sterically occluding the sulfonyl fluoride warhead.
Chemical Biology Principles
Mechanism of Action: Proximity-Driven SuFEx
The reaction does not proceed via a standard SN2 mechanism. Instead, it requires a specific microenvironment—often a "catalytic dyad" where a neighboring residue acts as a general base to activate the nucleophile (e.g., Tyrosine phenol) for attack on the S(VI) center.
Figure 1: The SuFEx reaction pathway relies on molecular recognition (binding) to accelerate the covalent bond formation, ensuring specificity over promiscuity.
Probe Design & Synthesis Strategy
To convert the raw building block (4-Methylpyridine-3-sulfonyl fluoride) into a functional probe, a bioorthogonal handle (alkyne or azide) must be installed.
Recommended Route: Functionalization of the Methyl Group
-
Oxidation: Convert the 4-methyl group to a carboxylic acid using KMnO4 or Selenium Dioxide (SeO2) oxidation protocols compatible with the pyridine ring.
-
Amide Coupling: React the resulting acid with Propargylamine (alkyne handle) using standard HATU/DIPEA coupling.
-
Result: A "Minimalist Linker" probe that retains the warhead geometry while enabling CuAAC (Click Chemistry).
-
| Component | Function | Chemical Moiety |
| Warhead | Covalent Trap | Sulfonyl Fluoride (at C3) |
| Scaffold | Recognition/Solubility | Pyridine Ring |
| Linker | Spacer | Amide bond (via oxidized C4 methyl) |
| Handle | Detection/Enrichment | Terminal Alkyne (for Click) |
Protocol: Gel-Based ABPP (In Vitro Labeling)
This protocol validates the probe's ability to label proteins in a complex proteome (e.g., HeLa cell lysate).
Materials:
-
Cell Lysate (1-2 mg/mL in PBS)[1]
-
Probe Stock (10 mM in DMSO)
-
Click Reagents:
-
TBTA (Ligand): 1.7 mM in DMSO/t-Butanol (1:4)
-
CuSO4: 50 mM in H2O
-
TCEP (Reductant): 50 mM in H2O (Freshly prepared)
-
Azide-Rhodamine (Reporter): 10 mM in DMSO
-
Step-by-Step Procedure:
-
Proteome Preparation:
-
Dilute cell lysate to 1 mg/mL in PBS.
-
Aliquot 50 µL per reaction tube.
-
-
Probe Incubation:
-
Add Probe (Final conc: 1, 10, 50 µM).
-
Add DMSO vehicle to control.
-
Incubate for 1 hour at 37°C (SuFEx is slower than acrylamides; longer incubation may be required).
-
-
Click Chemistry (CuAAC):
-
Prepare a "Master Mix" to ensure stoichiometry. Add in order:
-
Azide-Rhodamine (100 µM final)
-
TBTA (100 µM final)
-
CuSO4 (1 mM final)
-
TCEP (1 mM final)
-
-
Add 6 µL of Master Mix to each 50 µL lysate sample.
-
Vortex gently and incubate for 1 hour at RT in the dark.
-
-
Quenching:
-
Add 4x SDS-PAGE Loading Buffer (containing
-mercaptoethanol). -
Boil at 95°C for 5 minutes.
-
-
Analysis:
-
Resolve on 10% SDS-PAGE gel.
-
Visualize using in-gel fluorescence scanning.
-
Expected Result: Distinct fluorescent bands in probe-treated lanes indicating specific labeling. Disappearance of bands in the presence of excess free probe (competition) confirms specificity.
Protocol: Target Identification (LC-MS/MS)
Once labeling is validated, use this workflow to identify the specific targets and amino acid residues modified.
Figure 2: Mass Spectrometry workflow for identifying targets of the pyridine-sulfonyl fluoride probe.
Key Protocol Modifications for SuFEx:
-
Enrichment: Use Biotin-Azide instead of Rhodamine.
-
Washing: SuFEx bonds are extremely stable. Wash beads aggressively (1% SDS, 6M Urea) to remove non-covalent binders.
-
Data Analysis: Set database search parameters to include a variable modification on Tyr, Lys, Ser, His, and Thr .
-
Mass Shift: Calculate the exact mass addition of the probe scaffold minus the fluoride (Probe MW - 19.0 Da).
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| No Labeling | Probe precipitation | Ensure DMSO < 2%. Check probe solubility (Pyridine helps, but linker may reduce it). |
| High Background | Non-specific sticking | Increase wash stringency (use 1% SDS). Reduce Cu concentration. |
| Probe Hydrolysis | Buffer incompatibility | Avoid Tris buffers if possible (primary amines can react slowly at high pH). Use PBS or HEPES pH 7.4. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Chemical Biology. [Link]
-
Kelly, J. W., et al. (2017). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. [Link]
-
London, N., et al. (2023). "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Chemical Biology. [Link]
Sources
4-Methylpyridine-3-sulfonyl fluoride as a building block for complex molecules
This guide serves as a comprehensive technical resource for 4-Methylpyridine-3-sulfonyl fluoride , a specialized heteroaromatic building block optimized for Sulfur-Fluoride Exchange (SuFEx) chemistry and covalent drug discovery.
CAS: 1608297-62-0 | Molecular Weight: 175.18 g/mol Class: Heteroaryl Sulfonyl Fluoride | Reactivity Profile: SuFEx-enabled Electrophile
Executive Summary
4-Methylpyridine-3-sulfonyl fluoride represents a "Goldilocks" electrophile in medicinal chemistry: it possesses the high stability characteristic of sulfonyl fluorides (resisting hydrolysis and reduction) while maintaining latent reactivity toward nucleophilic amino acid residues (Tyr, Lys, His, Ser) under specific activation.
Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and off-target reactivity, this fluorinated analogue allows for late-stage functionalization and targeted covalent inhibition (TCI) . The inclusion of the 4-methylpyridine scaffold provides a distinct vector for pi-stacking interactions and solubility modulation via the basic nitrogen, making it a superior fragment for exploring druggable pockets beyond cysteine-targeting warheads.
Chemical Profile & Stability
The pyridine nitrogen introduces a basic center (
| Property | Specification | Implication for Research |
| Electrophilicity | Moderate (Latent) | Stable in aqueous buffer; requires activation for conjugation. |
| Hydrolytic Stability | High ( | Suitable for biological assays and fragment screening. |
| Solubility | DMSO, MeOH, DCM | Pyridine N enhances aqueous solubility at acidic pH. |
| Metabolic Handle | 4-Methyl Group | Potential site for metabolic oxidation or steric optimization. |
Synthesis Protocol
While 4-methylpyridine-3-sulfonyl fluoride can be sourced commercially, in-house synthesis ensures freshness and purity, critical for kinetic studies. The most robust method utilizes a Chloride-Fluoride Exchange under biphasic conditions, optimized for heteroaryl substrates.
Method: Biphasic Chloride-Fluoride Exchange
Rationale: This "on-water" protocol utilizes the high solvation energy of fluoride in water to drive the reaction while protecting the product in the organic phase, preventing hydrolysis.
Reagents:
-
Precursor: 4-Methylpyridine-3-sulfonyl chloride (1.0 equiv)
-
Fluorine Source: Potassium Bifluoride (
) or Potassium Fluoride ( ) (2.0 equiv) -
Solvent: Acetone / Water (1:1 v/v)
Step-by-Step Protocol:
-
Preparation: Dissolve 4-Methylpyridine-3-sulfonyl chloride (1.0 g, 5.2 mmol) in Acetone (10 mL).
-
Activation: Prepare a solution of
(0.81 g, 10.4 mmol) in Water (10 mL). -
Reaction: Add the aqueous fluoride solution dropwise to the acetone solution at 0°C with vigorous stirring.
-
Critical Control: Maintain 0°C to prevent initial exothermic decomposition.
-
-
Incubation: Allow the mixture to warm to Room Temperature (25°C) and stir for 4 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS.
-
Endpoint: Disappearance of the chloride peak; appearance of the fluoride mass (M+1: 176.0).
-
-
Work-up: Dilute with EtOAc (50 mL). Wash the organic layer with Water (2 x 20 mL) and Brine (20 mL).
-
Purification: Dry over anhydrous
, filter, and concentrate in vacuo.-
Note: Column chromatography is rarely needed; recrystallization from Hexanes/EtOAc is preferred if purity is <95%.
-
Visualization: Synthesis Workflow
Figure 1: Biphasic synthesis workflow ensuring high yield and minimal hydrolysis.
Application 1: SuFEx-Based Library Generation
This building block is ideal for generating libraries of sulfonamides and sulfonyl esters using SuFEx (Sulfur-Fluoride Exchange) click chemistry.
Protocol: DBU-Catalyzed Sulfonamide Coupling
Rationale: The sulfonyl fluoride bond is activated by strong organic bases (like DBU) which form a hypervalent sulfur intermediate, allowing attack by amines.
Reagents:
-
4-Methylpyridine-3-sulfonyl fluoride (1.0 equiv)[1]
-
Primary/Secondary Amine (1.1 equiv)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM.
Procedure:
-
Dissolve the amine (0.2 mmol) and sulfonyl fluoride (0.2 mmol) in anhydrous MeCN (1 mL).
-
Add DBU (0.24 mmol) in one portion.
-
Stir at Room Temperature for 1–2 hours.
-
Observation: Reaction is often accompanied by the release of HF (buffered by DBU), so use plastic or silylated glassware if strictly necessary, though standard glass is usually fine for short durations.
-
-
Quench: Add 1N HCl (to neutralize DBU and protonate the pyridine if desired) or simply evaporate solvent for direct purification.
-
Purification: Flash chromatography.
Application 2: Covalent Protein Labeling (Chemical Biology)
The 4-methylpyridine-3-sulfonyl fluoride moiety acts as a "warhead" to target nucleophilic residues (Tyr, Lys, His) on proteins. This is particularly useful for Chemicoproteomics .
Mechanism of Action
Unlike acrylamides (which target Cys), sulfonyl fluorides target a broader range of residues but only within specific "privileged" pockets that stabilize the transition state.
Protocol: Protein Labeling Assay
-
Protein Prep: Dilute target protein to 10 µM in PBS (pH 7.4).
-
Probe Addition: Add 4-Methylpyridine-3-sulfonyl fluoride (from 100x DMSO stock) to a final concentration of 10–100 µM.
-
Incubation: Incubate at 37°C for 1–4 hours.
-
Analysis:
-
Gel-based: If the probe is tagged (e.g., alkyne-functionalized analog), perform CuAAC with a fluorophore-azide.
-
Mass Spec: Digest protein (Trypsin) and analyze via LC-MS/MS to identify the modified residue (+175.18 Da mass shift).
-
Visualization: SuFEx Activation Mechanism
Figure 2: Mechanism of SuFEx-mediated covalent modification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Hydrolysis of Chloride | Ensure Acetone is used; keep temp at 0°C during addition. |
| No Reaction (Coupling) | Poor Activation | Switch catalyst to BEMP or TBD (stronger bases). |
| Product Instability | Acidic Purification | The pyridine ring may trap acid. Neutralize silica with 1% Et3N. |
| Incomplete Exchange | Old Reagents | Use fresh |
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. Link
-
Jones, L. H. (2023). "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery. Link
-
Sammis, G. M., et al. (2019). "Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides." Journal of Organic Chemistry. Link
-
PubChem. "4-Methoxypyridine-3-sulfonyl fluoride (Compound Summary)." National Library of Medicine. Link (Note: Structural analog used for property extrapolation).
Sources
Application Note: Precision Bioconjugation with 4-Methylpyridine-3-sulfonyl fluoride
Executive Summary
This guide details the application of 4-Methylpyridine-3-sulfonyl fluoride (4-Me-Py-SO2F) as a high-fidelity electrophile for bioconjugation. Unlike traditional sulfonyl chlorides, which suffer from rapid hydrolysis, or less reactive fluorosulfates, this heteroaryl sulfonyl fluoride offers a "Goldilocks" reactivity profile: stable in aqueous buffer yet highly reactive within the specific microenvironment of a protein binding pocket.
This reagent is primarily utilized for Sulfur-Fluoride Exchange (SuFEx) chemistry, targeting nucleophilic side chains (Tyrosine, Lysine, Histidine) through proximity-driven covalent bonding.[1][2] It is particularly effective for Ligand-Directed Labeling (LDL) and covalent fragment screening.
Scientific Mechanism & Reactivity Profile[3][4][5]
The SuFEx Advantage
The sulfonyl fluoride group (-SO2F) acts as a latent electrophile. It resists reduction and hydrolysis in plasma but undergoes rapid substitution when the fluoride leaving group is stabilized by the local protein environment (e.g., hydrogen bonding with the backbone or side chains).
Structural Logic of 4-Methylpyridine-3-sulfonyl fluoride
-
Pyridine Core: The nitrogen atom in the aromatic ring acts as an electron-withdrawing group (EWG), significantly increasing the electrophilicity of the sulfur center compared to standard phenyl sulfonyl fluorides. This allows reaction at physiological pH.
-
4-Methyl Group: Provides two critical functions:
-
Steric Tuning: Prevents hyper-reactivity, ensuring the warhead only reacts when properly oriented in a binding site (specificity).
-
Hydrophobic Anchor: Increases affinity for hydrophobic pockets, facilitating "ligand-directed" reactivity.
-
Reaction Pathway
The reaction proceeds via a concerted nucleophilic substitution at the Sulfur(VI) center.
Experimental Workflow Visualization
The following diagram illustrates the decision logic for deploying 4-Me-Py-SO2F in protein labeling campaigns.
Figure 1: Operational workflow for bioconjugation using 4-Methylpyridine-3-sulfonyl fluoride.
Detailed Protocols
Protocol A: General Surface Labeling (Lysine/Tyrosine)
Use this protocol to assess the "druggability" of a protein surface or to attach the pyridine motif as a functional handle.
Materials:
-
Target Protein (1 mg/mL in PBS, pH 7.4)
-
4-Methylpyridine-3-sulfonyl fluoride (100 mM stock in DMSO)
-
Buffer A: 50 mM HEPES, 150 mM NaCl, pH 7.8 (Amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Step-by-Step Procedure:
-
Buffer Exchange: Ensure the protein is in Buffer A. Avoid primary amines (Tris, Glycine) during the reaction phase as they will compete with the protein.
-
Reagent Addition: Add the sulfonyl fluoride stock to the protein solution to a final concentration of 100–500 µM (typically 10–50 equivalents relative to protein).
-
Critical: Keep final DMSO concentration < 5% to prevent denaturation.
-
-
Incubation: Incubate at 25°C for 2 to 4 hours .
-
Note: Unlike NHS-esters, this reaction is slower and more selective. If no labeling is observed, increase temperature to 37°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes.
-
Purification: Remove excess reagent and fluoride ions using a Zeba Spin Desalting Column (7K MWCO) or dialysis.
Protocol B: Ligand-Directed Labeling (Binding Pocket)
Use this protocol if 4-Me-Py-SO2F is being used as a fragment to target a specific active site.
Materials:
-
Target Protein (Concentrated > 20 µM)
-
Control Compound (Competitive inhibitor, if available)
-
LC-MS Grade Water/Acetonitrile
Step-by-Step Procedure:
-
Competition Control: Prepare two tubes.
-
Tube A: Protein + DMSO (Vehicle)
-
Tube B: Protein + Competitive Inhibitor (10x excess)
-
Incubate both for 30 mins at RT.
-
-
Labeling: Add 4-Me-Py-SO2F (50 µM final) to both tubes.
-
Time-Course: Incubate at 37°C. Take aliquots at T=1h, 4h, and 24h.
-
Analysis: Analyze immediately via LC-MS (see Section 5).
-
Interpretation:
-
Specific Labeling: Mass shift observed in Tube A but blocked in Tube B.
-
Non-Specific Labeling: Mass shift observed in both tubes (surface labeling).
-
Data Analysis & Validation
Mass Spectrometry Interpretation
Successful conjugation results in a specific mass increase corresponding to the sulfonyl moiety minus the fluoride leaving group.
| Parameter | Value | Notes |
| Reagent MW | ~175.18 Da | Formula: C6H6FNO2S |
| Added Mass | +156.18 Da | Mass of Reagent - Mass of Fluoride (19 Da) |
| Target Residues | Tyr, Lys, His | Tyr is favored in hydrophobic pockets; Lys on surface. |
| Validation | Intact Protein LC-MS | Look for +156 Da shifts (mono-, di-, or tri-labeled). |
Peptide Mapping
To identify the exact residue modified:
-
Digest the labeled protein with Trypsin or Chymotrypsin.
-
Search MS/MS data for a variable modification of +156.025 Da on Y, K, H, S, or T.
-
Expert Tip: Sulfonylated peptides are stable during standard acidic LC-MS conditions, unlike some maleimide adducts which can undergo exchange.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Labeling Observed | pH too low | Increase pH to 8.0 or 8.5 to deprotonate Lys/Tyr. |
| Precipitation | DMSO too high | Limit DMSO to < 2% or switch to a more soluble sulfonyl fluoride analog. |
| Non-Specific Labeling | Reagent excess too high | Reduce equivalents from 50x to 5x. Reduce incubation time. |
| Hydrolysis | Buffer contamination | Ensure buffers are fresh. Although stable, SO2F can hydrolyze at pH > 9 over long periods. |
Mechanism of Action Diagram
The following diagram details the chemical mechanism of the bioconjugation event.
Figure 2: SuFEx reaction mechanism showing the transition from non-covalent recognition to covalent modification.
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science. Link
-
Kelly, J. W., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." Natural Product Reports. Link
-
Enamine Ltd. (2025). "Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Product Guide. Link
-
Doyle, A. G., et al. (2018). "Deoxyfluorination with Sulfonyl Fluorides." Journal of the American Chemical Society. Link
Sources
Application Note: 4-Methylpyridine-3-sulfonyl fluoride in Covalent Fragment-Based Drug Discovery
Topic: 4-Methylpyridine-3-sulfonyl fluoride in Fragment-Based Drug Discovery (FBDD) Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Structural Biologists, and Screening Scientists
Introduction & Scientific Rationale
4-Methylpyridine-3-sulfonyl fluoride (CAS: 2137914-42-0) represents a specialized class of electrophilic fragments utilized in Targeted Covalent Inhibition (TCI) . Unlike traditional acrylamide-based "warheads" that exclusively target cysteine residues, sulfonyl fluorides (SFs) exploit Sulfur-Fluoride Exchange (SuFEx) chemistry. This allows them to probe a broader "nucleophilic proteome," including Tyrosine, Lysine, Serine, and Histidine residues [1, 2].[1][2]
In the context of Fragment-Based Drug Discovery (FBDD), this molecule serves two critical functions:
-
The Warhead (Sulfonyl Fluoride): A "sleeping beauty" electrophile that is stable in aqueous buffer but highly reactive when positioned in proximity to a nucleophile within a protein binding pocket.
-
The Scaffold (4-Methylpyridine): The pyridine nitrogen acts as a hydrogen bond acceptor, while the 4-methyl group provides a hydrophobic handle and rigidifies the vector of the sulfonyl group, reducing entropic penalties upon binding.
Mechanism of Action: SuFEx-Mediated Bioconjugation
The reaction proceeds via a nucleophilic substitution at the sulfur center, resulting in the expulsion of a fluoride ion and the formation of a stable sulfonamide (with Lys) or sulfonate (with Tyr/Ser) linkage.
Figure 1: Mechanism of SuFEx reaction between 4-Methylpyridine-3-sulfonyl fluoride and a protein nucleophile.
Experimental Protocols
Protocol A: Intact Protein LC-MS Screening
This protocol is the primary method for validating the binding of 4-Methylpyridine-3-sulfonyl fluoride to a target protein. It detects the mass shift corresponding to the covalent adduct.
Prerequisites:
-
Target Protein: >95% purity, in non-amine buffer (e.g., HEPES, PBS). Avoid Tris or primary amine buffers if targeting Lysine, although SFs are generally selective for the protein environment.
-
Compound Stock: 100 mM 4-Methylpyridine-3-sulfonyl fluoride in anhydrous DMSO.
Step-by-Step Workflow:
-
Protein Preparation:
-
Dilute protein to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Note: pH 7.5–8.0 is optimal to deprotonate surface Lys/Tyr residues, enhancing nucleophilicity [3].
-
-
Compound Incubation (Direct-to-Biology):
-
Add compound stock to the protein solution to a final concentration of 50–200 µM (10x–40x excess).
-
Maintain DMSO concentration <2% (v/v) to prevent protein unfolding.
-
Control: Prepare a "DMSO-only" sample to establish the baseline mass.
-
-
Reaction Time Course:
-
Incubate at Room Temperature (20°C).
-
Aliquot samples at 1 hour, 4 hours, and 24 hours .
-
Why: SFs have slower kinetics than acrylamides. Time-dependent sampling distinguishes specific binding (saturable) from non-specific surface labeling (continuous increase).
-
-
Quenching & Analysis:
-
Quench reaction with 0.1% Formic Acid (lowers pH to stop nucleophilic attack).
-
Analyze via LC-MS (Q-TOF or Orbitrap).
-
Deconvolution: Use software (e.g., BiopharmaFinder, MassHunter) to deconvolute the raw charge envelope to zero-charge mass.
-
Data Interpretation Table:
| Observation | Mass Shift (Δ Mass) | Interpretation |
| No Reaction | 0 Da | No binding or inaccessible nucleophile. |
| Specific Adduct | +155.02 Da | Hit. Formation of covalent bond (-HF). (MW of Fragment: 175.18 - MW of HF: 20.01) |
| Double Adduct | +310.04 Da | Potential non-specific labeling or multiple binding sites. |
Protocol B: X-Ray Crystallography Soaking
Once a hit is confirmed by MS, structural validation is required to map the binding site.
-
Crystal Growth:
-
Generate apo-crystals of the target protein using standard vapor diffusion methods.
-
Ensure the crystallization condition does not contain high concentrations of competing nucleophiles (e.g., Ammonium sulfate).
-
-
Soaking Strategy:
-
Prepare a soaking solution containing the crystallization mother liquor + 10–20 mM 4-Methylpyridine-3-sulfonyl fluoride.
-
Tip: The high concentration drives the equilibrium toward the covalent state, overcoming slow on-rates (
). -
Soak crystals for 2 to 24 hours . Monitor crystal integrity visually; SFs are generally less damaging to crystal lattices than highly reactive alkyl halides.
-
-
Data Collection & Refinement:
-
Collect diffraction data at 100 K.
-
During refinement, define the ligand restraint file (CIF) for the covalent linkage (link the Sulfur atom to the nucleophilic O or N of the residue).
-
Look for continuous electron density between the ligand sulfur and the protein side chain.
-
Screening Workflow Visualization
Figure 2: Decision tree for evaluating 4-Methylpyridine-3-sulfonyl fluoride fragments.
References
-
Narayanam, M. K., et al. (2023).[1] Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology .[3] Link
-
Jones, L. H. (2022). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry . Link
-
Hymel, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules . Link
Sources
Troubleshooting & Optimization
4-Methylpyridine-3-sulfonyl fluoride stability and storage conditions
Technical Support Center: 4-Methylpyridine-3-sulfonyl Fluoride
Executive Summary: The Stability-Reactivity Paradox
As researchers, we often treat sulfonyl fluorides (SFs) as the "shelf-stable" cousins of sulfonyl chlorides. While generally true, 4-Methylpyridine-3-sulfonyl fluoride presents a unique challenge due to the basic nitrogen in the pyridine ring.
Unlike simple phenyl sulfonyl fluorides, the pyridine nitrogen can act as an internal base or a site for protonation, significantly altering the electrophilicity of the sulfonyl group. This guide moves beyond generic "store cool and dry" advice to explain the mechanistic reasons for specific handling protocols.
Stability & Storage Specifications
The following parameters are derived from the chemical behavior of heteroaryl sulfonyl fluorides and standard SuFEx (Sulfur-Fluoride Exchange) chemistry protocols.
Storage Protocol Table
| Parameter | Recommendation | Technical Rationale |
| Long-Term Storage | -20°C (Freezer) | Retards thermodynamic decomposition and minimizes slow hydrolysis kinetics. |
| Short-Term Storage | 2-8°C (Refrigerator) | Acceptable for active use (weeks). Avoid repeated freeze-thaw cycles which can introduce moisture condensation. |
| Atmosphere | Inert (Argon/Nitrogen) | Critical. Moisture is the primary enemy. While SFs are resistant to hydrolysis compared to chlorides, the pyridine moiety can catalyze water attack. |
| Container | Teflon-lined cap / Glass | Avoid metal caps that may corrode if HF is generated. Plastic (PP/PE) is generally acceptable but glass is preferred for barrier properties. |
| Light Sensitivity | Protect from Light | Pyridine derivatives can undergo slow photochemical oxidation or degradation over extended periods. |
The "Self-Catalyzed" Degradation Risk
The pyridine nitrogen (pKa ~6 for the conjugate acid) makes this compound sensitive to acidic environments. If trace HF forms (from hydrolysis), it protonates the pyridine nitrogen. This protonation creates a strong electron-withdrawing effect, activating the sulfonyl fluoride toward further nucleophilic attack by water. This creates an autocatalytic decomposition loop .
Troubleshooting Guide & FAQs
Q1: My compound has turned from a white solid to a yellowish gum. Is it still usable?
Diagnosis: This indicates partial hydrolysis and/or oxidation. The yellow color often comes from pyridine N-oxide formation or polymerization byproducts.
-
Action: Run a 19F-NMR .
-
Sharp Singlet (~ +60 to +65 ppm): Intact Sulfonyl Fluoride.
-
Broad/New Peaks: Degradation.
-
-
Recovery: If >90% intact, you can recrystallize from dry hexanes/ethyl acetate. If <80%, discard, as the sulfonic acid byproduct will quench your nucleophiles.
Q2: Why is the reaction yield low despite the sulfonyl fluoride being "stable"?
Diagnosis: You might be fighting the "Protonation Trap."
-
Explanation: In SuFEx chemistry, we often rely on the unique stability of the S-F bond.[1] However, if your reaction media is acidic (pH < 5), the pyridine ring becomes protonated. While this activates the S-F bond, it also makes the molecule highly soluble in water and potentially susceptible to non-productive side reactions.
-
Solution: Ensure your reaction buffer is buffered to pH 7.5 - 8.5 . This keeps the pyridine unprotonated and the S-F bond "dormant" until activated by the specific SuFEx catalyst (e.g., TMAP or Ca2+).
Q3: Can I store a stock solution in DMSO or DMF?
Answer: No, not for long periods.
-
Reasoning: Polar aprotic solvents are hygroscopic. They pull water from the air. Even 0.1% water content in DMSO can hydrolyze the sulfonyl fluoride over weeks at room temperature.
-
Best Practice: Make fresh solutions. If you must store, use anhydrous Acetonitrile (MeCN) stored over molecular sieves at -20°C.
Experimental Protocols
Protocol A: Purity Verification via 19F-NMR (The Gold Standard)
Unlike LCMS, where the fluoride might hydrolyze on the column or ionize poorly, 19F-NMR provides an unambiguous snapshot of the S-F bond.
-
Solvent: Dissolve ~5 mg in CDCl3 (avoid DMSO-d6 if possible to prevent solvent peaks interfering or reaction).
-
Standard: Add an internal standard if quantification is needed (e.g., trifluorotoluene, -63 ppm).
-
Acquisition: Scan range +100 to -200 ppm.
-
Interpretation:
-
Target Peak: Look for a singlet around +55 to +65 ppm (relative to CFCl3).
-
Contaminant: A peak at -120 ppm indicates free Fluoride ion (F-) or HF, signaling hydrolysis.
-
Protocol B: Quenching & Disposal
Sulfonyl fluorides are covalent warheads. Treat waste as hazardous.
-
Quench: Add 1M NaOH to the waste stream and stir for 1 hour. This forces hydrolysis to the benign sulfonic acid (4-methylpyridine-3-sulfonic acid).
-
Verify: Check pH is basic (>10).
-
Dispose: aqueous waste stream (check local regulations).
Mechanistic Visualization
The following diagram illustrates the stability "cliff" where moisture and acid act synergistically to degrade the reagent.
Figure 1: Autocatalytic Decomposition Pathway. Trace moisture generates HF, which protonates the pyridine ring, drastically accelerating further hydrolysis.
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
- Establishes the foundational stability/reactivity profile of sulfonyl fluorides vs. chlorides.
- Provides baseline handling data for pyridine-sulfonyl fluoride analogs.
-
ChemRxiv. (2023). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." [Link][2][3]
- Comparative analysis of heteroaryl sulfonyl halide stability.
-
National Institutes of Health (PubChem). "4-Methoxypyridine-3-sulfonyl fluoride Compound Summary." [Link]
- Source for structural properties and safety classification of closely rel
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylpyridine-3-sulfonyl Fluoride
Topic: Purification & Handling Guide
Ticket ID: #SuFEx-04M-3SF Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Profile
Welcome to the technical support hub for 4-Methylpyridine-3-sulfonyl fluoride . This compound is a specialized "SuFEx" (Sulfur-Fluoride Exchange) hub. Unlike its sulfonyl chloride counterparts, this molecule possesses a unique duality: it is thermodynamically stable (resistant to hydrolysis/thermolysis) yet kinetically active when engaged by specific nucleophiles or catalysts.[1]
However, the presence of the basic pyridine nitrogen (C4-Methyl substituted) introduces purification challenges—specifically "streaking" on silica gel and pH-dependent solubility.
Compound Profile
| Property | Characteristic | Technical Implication |
| Functional Group | Sulfonyl Fluoride (-SO₂F) | High hydrolytic stability; compatible with aqueous workups. |
| Heterocycle | 4-Methylpyridine | Basic nitrogen (pKa ~6.0 due to inductive methyl effect). |
| Primary Impurities | Sulfonic acid (hydrolysis), inorganic fluorides (KHF₂/ZnF₂), starting diazonium salts. | Requires pH-controlled extraction to separate. |
| Physical State | Low-melting solid or oil | Purification via crystallization is solvent-dependent. |
Purification Workflows
Method A: The "pH-Switch" Liquid-Liquid Extraction (Recommended)
Best for: Removing non-basic impurities and inorganic salts.
The amphoteric nature of the pyridine ring allows us to use pH manipulation to purify the compound without chromatography.
The Mechanism:
-
Acid Phase: Protonate the pyridine nitrogen (
). The compound becomes water-soluble. Non-basic organic impurities remain in the organic layer. -
Base Phase: Deprotonate the nitrogen (
). The compound returns to the organic layer. Inorganic salts remain in the water.
Protocol:
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Wash: Extract the organic layer with 0.5 M HCl (2x).
-
Note: The product moves to the Aqueous Layer . Keep the water!
-
Discard: The EtOAc layer (contains non-basic organic byproducts).
-
-
Neutralization: Cool the aqueous layer to 0°C. Slowly add Saturated NaHCO₃ or 1M NaOH until pH reaches ~8.0–8.5.
-
Critical: Do not exceed pH 10. While -SO₂F is stable, extreme basicity at high temps can degrade the ring.
-
-
Extraction: Extract the now-cloudy aqueous mixture with Dichloromethane (DCM) (3x).
-
Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate.
Validation: Check ¹H NMR. If sulfonic acid remains (broad peak >10 ppm), repeat the wash but ensure the aqueous phase is fully basic (pH 8.5) during the final extraction.
Method B: Flash Column Chromatography (Anti-Streak)
Best for: High-purity requirements (>98%) or separating close structural analogs.
The Problem: The basic pyridine nitrogen interacts with acidic silanol groups (
The Solution: Deactivate the silica or use an alternative stationary phase.
Protocol:
-
Stationary Phase: Standard Silica Gel (60 Å).
-
Mobile Phase Modifier (Crucial): Add 1% Triethylamine (Et₃N) to your eluent system.
-
Example Gradient: Hexanes:Ethyl Acetate (with 1% Et₃N) from 90:10 to 60:40.
-
-
Alternative Phase: If Et₃N is incompatible with downstream steps, use Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica and prevents pyridine adsorption.
-
Loading: Load the crude as a concentrated liquid in DCM or dry-load on Celite. Do not dry-load on acidic silica.
Decision Tree & Workflow Visualization
The following diagram illustrates the logical decision process for purifying 4-Methylpyridine-3-sulfonyl fluoride based on crude purity and physical state.
Figure 1: Purification Logic Flow. Select the path based on the impurity profile determined by TLC/NMR.
Troubleshooting (FAQ)
Q1: I see decomposition when I store the purified compound. What is happening?
-
Cause: Autocatalytic decomposition. If trace acid (HF or sulfonic acid) remains, it can protonate the pyridine ring. In the crystal lattice, an intermolecular attack can occur where the pyridine nitrogen attacks the electrophilic sulfur of a neighbor.
-
Fix: Ensure the final product is free-based completely. Store in a plastic (polypropylene) vial at -20°C. Avoid glass for long-term storage if trace HF is suspected, though sulfonyl fluorides are generally glass-safe compared to chlorides [1].
Q2: My yield is low after column chromatography, even with Et₃N.
-
Cause: The sulfonyl fluoride might be hydrolyzing on the column if the silica is too "wet" or the run is too slow.
-
Fix: Switch to Neutral Alumina . It is much gentler on sulfonyl fluorides. Alternatively, perform a rapid filtration through a short plug of silica rather than a full length column run.
Q3: Can I use water in my workup? I thought sulfonyl halides were water-sensitive.
-
Correction: Sulfonyl chlorides are water-sensitive.[2] Sulfonyl fluorides (SuFEx reagents) are remarkably stable to hydrolysis at neutral pH due to the strength of the S-F bond and the specific orbital overlap required for substitution [2]. You can safely wash this compound with water and brine.
Q4: The ¹H NMR shows a broad hump around 5-6 ppm.
-
Diagnosis: This is likely water hydrogen-bonded to the pyridine nitrogen.
-
Fix: Azeotrope with toluene (3x) and dry under high vacuum for 4 hours. Pyridines are hygroscopic.
References
-
Sharpless, K. B., et al. (2014).[3][4] "SuFEx: A New Family of Click Reactions."[5] Angewandte Chemie International Edition, 53(36), 9430–9448.
- Grounding: Establishes the hydrolytic stability of sulfonyl fluorides compared to chlorides.
-
Nielsen, M. K., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[6] Journal of the American Chemical Society, 137(30), 9571–9574.
- Grounding: Details the handling, stability, and purification of pyridine-sulfonyl fluorides specifically.
-
BenchChem Technical Support. "Chromatographic Purification of Pyridine Derivatives."
- Grounding: Provides standard protocols for deactivating silica with triethylamine for basic heterocycles.
Sources
Technical Support Center: 4-Methylpyridine-3-sulfonyl Fluoride (4-Me-Py-3-SO₂F)
[1]
Executive Technical Overview
4-Methylpyridine-3-sulfonyl fluoride is a specialized electrophile used primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry and medicinal chemistry for sulfonylation.[1] Unlike its sulfonyl chloride counterparts, this reagent exhibits high thermodynamic stability and resistance to reduction.[2] However, its unique structure—specifically the basic pyridine nitrogen and the sterically hindering 4-methyl group —introduces specific side reaction pathways that differ from standard phenyl sulfonyl fluorides.
This guide addresses the three most critical failure modes: competitive hydrolysis , steric deceleration , and pyridine-mediated interference .
Troubleshooting & FAQs: Common Side Reactions
Issue 1: "I am observing a loss of the sulfonyl fluoride signal (¹⁹F NMR) but no product formation."
Diagnosis: Competitive Hydrolysis to Sulfonic Acid.[1] Although sulfonyl fluorides are generally stable in water, the pyridine moiety in 4-Me-Py-3-SO₂F can act as an intramolecular general base (or recruit water), accelerating hydrolysis under specific pH conditions.[1]
-
The Side Reaction:
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display"> -
Why it happens:
-
High pH (>10): Hydroxide ions (
) are strong enough to attack the sulfur center directly, displacing fluoride.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Pyridyl Assistance: The nitrogen atom can hydrogen-bond with water, increasing the local concentration of nucleophiles near the sulfonyl group.
-
-
Solution:
Issue 2: "The reaction is extremely slow compared to phenyl sulfonyl fluoride."
Diagnosis: Steric Deactivation by the 4-Methyl Group.[1] The methyl group at the 4-position is ortho to the sulfonyl fluoride at the 3-position. This creates a "steric wall" that hinders the approach of incoming nucleophiles.
-
The "Silent" Side Reaction: Incomplete conversion leading to starting material recovery or decomposition if forcing conditions (excessive heat) are used.[1]
-
Why it happens: The trajectory of nucleophilic attack on the sulfur atom is blocked by the bulk of the methyl group. Additionally, the methyl group is electron-donating, which slightly reduces the electrophilicity of the sulfur center compared to an unsubstituted pyridine ring.
-
Solution:
-
Catalysis: You must use a catalyst.[1] Standard mixing is insufficient.
-
Temperature: Increase reaction temperature to 50–60°C, but do not exceed 80°C to avoid SO₂ extrusion.
-
Issue 3: "I see a polar byproduct forming that is not the sulfonic acid."
Diagnosis: N-Alkylation or N-Oxidation (Pyridine Interference).[1] The pyridine nitrogen is a nucleophile. If your reaction mixture contains other electrophiles (e.g., alkyl halides) or oxidants, the nitrogen will react before the sulfonyl fluoride does.
-
The Side Reaction:
-
Why it happens: The sulfonyl fluoride group does not deactivate the pyridine nitrogen sufficiently to prevent it from acting as a Lewis base.
-
Solution:
-
Protection: If strong electrophiles are present, perform the sulfonylation first.
-
Protonation: If compatible, run the reaction in slightly acidic media (or use the HCl salt of the amine nucleophile) to protonate the pyridine nitrogen, rendering it non-nucleophilic.
-
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways for 4-Methylpyridine-3-sulfonyl fluoride.
Figure 1: Mechanistic divergence of 4-Methylpyridine-3-sulfonyl fluoride. Green path indicates the desired SuFEx trajectory; red and yellow paths indicate common failure modes.
Validated Experimental Protocols
Protocol A: Sterically-Optimized Sulfonamide Synthesis
Use this protocol to overcome the steric hindrance of the 4-methyl group.
Reagents:
-
4-Methylpyridine-3-sulfonyl fluoride (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)[1]
-
DABCO (1.5 equiv) or Ca(NTf₂)₂ (5 mol% - Recommended for difficult substrates)[1]
-
Solvent: Acetonitrile (MeCN) or DCM.[1]
Step-by-Step:
-
Dissolution: Dissolve the sulfonyl fluoride in MeCN (0.2 M concentration).
-
Activation: Add the amine followed by the catalyst.
-
Note: If using Ca(NTf₂)₂, ensure the solvent is anhydrous to prevent calcium-assisted hydrolysis.[1]
-
-
Incubation: Stir at 50°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes HF and unreacted acid), then brine. Dry over Na₂SO₄.
Protocol B: Stability & Purity Check (NMR)
Use this to verify your reagent hasn't hydrolyzed during storage.[1]
-
Solvent: Dissolve 5 mg in DMSO-d6 (avoid CDCl₃ if it is acidic/old).
-
¹⁹F NMR Setup: Run a non-decoupled ¹⁹F scan.
-
Interpretation:
Quantitative Data Summary
| Parameter | Sulfonyl Chloride (Analog) | 4-Me-Py-3-SO₂F | Implication |
| Hydrolytic Stability | Low (Minutes in water) | High (Hours/Days) | Suitable for aqueous bio-conjugation.[1] |
| Reductive Stability | Low (Reduces to Sulfinate) | High | Compatible with reductive amination conditions elsewhere.[1] |
| Reactivity (SuFEx) | High (Unselective) | Tunable | Requires activation (Ca²⁺, Si, or Base) for reaction.[1] |
| Atom Economy | Poor (Cl leaving group heavy) | Excellent | Fluoride is a small, atom-economical leaving group.[1] |
References
-
Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Cornella, J., et al. (2020).[1][4] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry. [Link][1]
-
Mykhailiuk, P. K. (2019).[1] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. [Link][1]
-
Barroso, S., et al. (2021).[1] "Synthetic Routes to Arylsulfonyl Fluorides." MDPI Molecules. [Link][1]
Sources
- 1. 4-Methoxypyridine-3-sulfonyl fluoride | C6H6FNO3S | CID 137698791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. d-nb.info [d-nb.info]
optimizing reaction conditions for 4-Methylpyridine-3-sulfonyl fluoride
Topic: Optimization of Reaction Conditions, Purification, and Handling Document ID: TS-SUFEX-PYR-04 Last Updated: February 2026
Introduction: The Molecule & The Mission
You are working with 4-Methylpyridine-3-sulfonyl fluoride (a heteroaryl SuFEx hub). Unlike standard phenyl sulfonyl fluorides, this molecule presents a "duality of reactivity":
-
The Pyridine Ring: Basic nitrogen makes it prone to sticking on silica gel and sensitive to acidic hydrolysis if protonated.
-
The Sulfonyl Fluoride: While generally stable (Sharpless SuFEx standards), the ortho-methyl group imposes steric constraints, and the electron-deficient ring accelerates nucleophilic attack compared to benzene analogs.
This guide replaces trial-and-error with chemically grounded protocols.
Module 1: Synthesis Optimization (The "Golden Path")
Primary Route: Fluoride Exchange (Chloride Fluoride)
The most robust method converts the corresponding sulfonyl chloride using bifluoride salts.
Why this works: Potassium Bifluoride (KHF
Protocol: The KHF
Biphasic System
-
Reagents: 4-Methylpyridine-3-sulfonyl chloride (1.0 equiv), KHF
(2.0–3.0 equiv). -
Solvent: Acetonitrile (MeCN) / Water (4:1 ratio). Crucial: The water dissolves the inorganic salt; MeCN dissolves the organic substrate.
-
Conditions: Room Temperature (RT), 2–4 hours.
Step-by-Step:
-
Dissolve the sulfonyl chloride in MeCN (0.2 M concentration).
-
Prepare a saturated solution of KHF
in water. -
Add the aqueous KHF
dropwise to the MeCN solution under vigorous stirring. -
Monitor: TLC will likely show the fluoride running slightly higher or co-spotting (fluorides are often less polar than chlorides). Pro-Tip: Use 19F NMR for definitive conversion (Shift: ~ +65 ppm).
-
Workup: Dilute with EtOAc, wash with water
2, then brine. Dry over Na SO .
Alternative Route: One-Pot from Sulfonate Salt
If the sulfonyl chloride is unstable (common for pyridines), start from the sulfonic acid salt.
-
Activator: Cyanuric Chloride (Trichloro-1,3,5-triazine).
-
Fluorinating Agent: KHF
. -
Mechanism: Cyanuric chloride converts the sulfonate to the sulfonyl chloride in situ, which is immediately trapped by fluoride.
Module 2: Purification & Handling (Critical)
The Problem: Pyridine derivatives "streak" on standard silica gel due to the interaction between the basic pyridine nitrogen and acidic silanols.
Troubleshooting Purification
| Method | Suitability | Technical Note |
| Standard Silica | 🔴 Avoid | High loss of mass; product adheres to column. |
| Neutralized Silica | 🟡 Good | Pre-wash silica with 1% Et |
| Basic Alumina | 🟢 Best | Alumina is less acidic. Use Activity Grade III for sensitive fluorides. |
| Recrystallization | 🟢 Excellent | If solid, recrystallize from EtOH/Heptane. Avoids hydrolysis risk. |
Storage Stability
-
Condition: Store at 4°C or -20°C.
-
Container: Plastic (HDPE/PP) or glass. Note: Unlike sulfonyl chlorides, fluorides do not etch glass rapidly, but long-term storage in plastic is safer to prevent any HF generation from trace hydrolysis.
-
Shelf-life: >1 year if kept dry.
Module 3: Troubleshooting Guide (FAQ)
Q1: My yield is low (<50%). Where is the mass loss?
Diagnosis:
-
Hydrolysis: Did you use simple KF instead of KHF
? Did the reaction run too long at high pH?-
Fix: Switch to KHF
and monitor pH. Keep it near neutral/mildly acidic (KHF buffers this naturally).
-
-
Workup Extraction: Pyridines are water-soluble at low pH.
-
Fix: Ensure your aqueous wash is pH > 7 during extraction. If the aqueous layer is acidic (from excess KHF
), the pyridine nitrogen protonates and the molecule stays in the water. Neutralize with sat. NaHCO before extraction.
-
Q2: I see a "hydrolyzed" spot on TLC, but I'm under anhydrous conditions.
Diagnosis: It might not be hydrolysis. It could be sulfonic anhydride formation.
-
Mechanism:[1][2][3] If fluoride concentration is too low, the product (R-SO
F) reacts with the starting material (R-SO Cl) or intermediate sulfonic acid. -
Fix: Ensure excess KHF
(at least 2.5 equiv) and vigorous stirring to keep the biphasic mixture interacting.
Q3: The SuFEx reaction (coupling) isn't working with my amine.
Diagnosis: The 4-methyl group provides steric hindrance, and the pyridine ring deactivates the sulfur center compared to highly electron-deficient systems (like nitro-benzene).
-
Fix: You need a catalyst.[2][4][5]
-
Standard: DBU (1.2 equiv) in MeCN.
-
Advanced: Ca(NTf
) (Calcium Triflimide) allows activation at room temperature if the amine is valuable/fragile.
-
Module 4: Visualization & Logic
Workflow: Synthesis & Decision Tree
Caption: Logical workflow for the synthesis and rescue of pyridine-based sulfonyl fluorides. Note the critical pH check during extraction.
References
-
Sharpless, K. B., et al. (2014).[6][7] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides." Angewandte Chemie International Edition. Link
-
Cornella, J., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society. Link
-
Ball, N. D., et al. (2017).[8] "Synthesis of Aryl Sulfonyl Fluorides from Aryl Iodides." Journal of Organic Chemistry. Link
-
BenchChem Technical Guides. (2025). "Purification of Pyridine Derivatives: A Comparative Analysis." Link
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 2. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
Technical Support Center: 4-Methylpyridine-3-sulfonyl Fluoride
Product Identity: 4-Methylpyridine-3-sulfonyl fluoride CAS: 2137914-42-0 Application: SuFEx (Sulfur-Fluoride Exchange) chemistry, covalent protein modification, medicinal chemistry building block.
Decomposition & Stability Profile
The Core Stability Mechanism
Unlike its sulfonyl chloride counterparts, 4-Methylpyridine-3-sulfonyl fluoride exhibits enhanced stability due to the high bond dissociation energy of the S–F bond and the specific electronic environment of the pyridine ring.
-
Positional Stability: The sulfonyl group at the 3-position (beta) is electronically distinct from the 2- or 4-positions. It is significantly more resistant to SO₂ extrusion (a common decomposition pathway for 2- and 4-pyridyl sulfonyl halides) because the 3-position does not support the generation of the pyridyl radical/anion intermediate required for that pathway.
-
Hydrolytic Resistance: While resistant to neutral water, the compound is susceptible to base-catalyzed hydrolysis. The primary decomposition pathway is the nucleophilic attack of water at the sulfur(VI) center, displacing the fluoride ion.
Primary Decomposition Products
When exposed to atmospheric moisture, basic conditions, or prolonged storage in non-desiccated environments, the compound degrades into two primary species:
| Decomposition Product | Chemical Structure | Hazard/Observation |
| 4-Methylpyridine-3-sulfonic acid | C₆H₇NO₃S | White Solid Precipitate. Often insoluble in organic solvents (DCM, EtOAc), leading to turbidity. |
| Hydrogen Fluoride (HF) | HF | Corrosive Gas/Liquid. Etches glassware; highly toxic. often generated as HF·Pyridine salts in situ.[1][2] |
Visualizing the Decomposition Pathway
Figure 1: Hydrolytic decomposition pathway of 4-Methylpyridine-3-sulfonyl fluoride.
Troubleshooting Guide (Q&A)
Issue: Physical Appearance & Purity
Q: My neat sample has developed a white, crusty solid at the bottom of the vial. Is it still usable? A: The white solid is likely 4-methylpyridine-3-sulfonic acid , the hydrolysis product.
-
Diagnosis: The sulfonic acid is a zwitterion and typically insoluble in the organic solvents (DCM, THF) used to dissolve the fluoride.
-
Action:
-
Dissolve the sample in dry DCM or Ethyl Acetate. The sulfonyl fluoride will dissolve, while the sulfonic acid will remain as a solid.
-
Filter the solution through a 0.2 µm PTFE syringe filter or a small plug of anhydrous Na₂SO₄.
-
Re-assay the filtrate by ¹⁹F NMR. If the characteristic peak (approx. +60 to +70 ppm) is present and pure, proceed.
-
Q: The glass vial containing the reagent appears "frosted" or etched. A: This indicates significant decomposition and the generation of Hydrogen Fluoride (HF) .
-
Mechanism: The liberated fluoride ion reacts with moisture to form HF, which attacks the silica matrix of the glass (
). -
Action: Do not use. The titer is likely compromised, and the presence of HF poses a safety hazard. Neutralize the contents with saturated sodium bicarbonate before disposal.
Issue: Reaction Outcomes
Q: I am observing low yields in a SuFEx coupling reaction. A: This is often due to competing hydrolysis rather than low reactivity.
-
Root Cause: Sulfonyl fluorides are "water-tolerant" but not "water-proof." In the presence of the base required for SuFEx (e.g., DBU, BEMP), trace water becomes a potent nucleophile that outcompetes your desired phenol or amine.
-
Troubleshooting:
-
Ensure solvents are anhydrous (<50 ppm water).
-
Add the base last or slowly to the mixture of sulfonyl fluoride and nucleophile.
-
Check the ¹⁹F NMR of the crude mixture. A peak at ~ -120 ppm indicates free fluoride (hydrolysis complete), whereas the product sulfonate will show no fluorine signal (unless the nucleophile is fluorinated).
-
Q: LC-MS analysis shows a peak at M-20 or M+18 relative to the starting material. A: You are detecting the sulfonic acid.
-
Data Interpretation:
-
MW (Sulfonyl Fluoride): ~175.18 Da
-
MW (Sulfonic Acid): ~173.19 Da (M-2 mass shift, but ionization varies).
-
Observation: In ESI+, the sulfonic acid often flies as
at m/z 174. In negative mode (ESI-), it flies strongly as at m/z 172. -
Note: The sulfonyl fluoride itself may not ionize well or may hydrolyze on the column if the mobile phase is acidic/aqueous, giving a false positive for decomposition. Always validate purity with ¹H or ¹⁹F NMR, not just LC-MS.
-
Analytical & Handling Protocols
Protocol A: Rapid Purity Check (¹⁹F NMR)
This is the gold standard for validating sulfonyl fluorides, as it distinguishes between the reactive S-F bond and the inert fluoride ion.
-
Sample Prep: Dissolve ~10 mg in CDCl₃ or CD₃CN.
-
Acquisition: Run a standard non-decoupled ¹⁹F scan (sweep width -200 to +100 ppm).
-
Interpretation:
| Species | Chemical Shift (δ) | Integration | Status |
| 4-Methylpyridine-3-sulfonyl fluoride | +55 to +65 ppm | Target = 1.00 | Active Reagent |
| Free Fluoride (HF/F⁻) | -110 to -130 ppm | Minimize | Decomposition Byproduct |
| Aryl Fluoride (Impurity) | -100 to -120 ppm | Varies | Synthesis Impurity (if F on ring) |
Protocol B: Safe Quenching & Disposal
Because decomposition generates HF, standard acid/base waste streams are insufficient.
-
Quenching Solution: Prepare a slurry of Calcium Carbonate (CaCO₃) or Calcium Chloride (CaCl₂) in water. Calcium avidly binds fluoride to form insoluble CaF₂.
-
Procedure:
-
Dilute the reaction/waste with an organic solvent (e.g., EtOAc).
-
Slowly add the calcium slurry. Stir for 30 minutes.
-
Test pH to ensure neutrality (pH 7-8).
-
-
Disposal: Filter the solids (CaF₂ + organics) and dispose of as solid chemical waste. The filtrate can be treated as standard organic waste.
Workflow Visualization: Handling & Safety
Figure 2: Recommended storage and disposal workflow to mitigate HF generation.
References
-
Vertex AI Search. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Retrieved from [Link]
-
Semantic Scholar. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling. Retrieved from [Link]
Sources
managing hydrolysis of 4-Methylpyridine-3-sulfonyl fluoride in reactions
Welcome to the SuFEx Reagent Technical Support Center .
This guide is structured to assist researchers in handling 4-Methylpyridine-3-sulfonyl fluoride (4-MePy-3-SO2F). As a Senior Application Scientist, I have designed this workflow to address the specific stability challenges posed by the pyridine ring and the sulfonyl fluoride moiety during drug discovery and chemical biology workflows.
Ticket ID: SuFEx-4MePy-001 Subject: Managing Hydrolysis, Storage, and Reaction Optimization Status: Active Guide
The Molecule & The Challenge
Why this reagent is unique: Unlike standard phenyl sulfonyl fluorides, 4-Methylpyridine-3-sulfonyl fluoride possesses a basic nitrogen atom within the ring. This creates a "Pyridine Paradox":
-
Electron Withdrawal: The pyridine ring is electron-deficient, theoretically making the sulfur center more electrophilic and reactive (good for SuFEx, bad for hydrolysis).
-
Electron Donation: The methyl group at the 4-position is electron-donating, slightly tempering this reactivity, providing better shelf-stability than the unsubstituted pyridine-3-sulfonyl fluoride.
-
Self-Catalysis: The basic nitrogen can act as a local base or H-bond acceptor, potentially facilitating water attack if pH is not controlled.
Tier 1 Support: Stability & Storage FAQs
Q: Can I store this reagent on the open bench? A: No. While sulfonyl fluorides are more stable than chlorides, the pyridine moiety is hygroscopic.
-
Protocol: Store at 2–8°C in a desiccator.
-
Long-term: -20°C under argon.
-
Reasoning: Moisture absorption leads to the formation of 4-methylpyridine-3-sulfonic acid and HF. The HF then forms a salt with the pyridine nitrogen, creating an autocatalytic cycle of degradation.
Q: What solvents are strictly forbidden? A: Wet nucleophilic solvents.
-
Avoid: Wet DMSO, Wet DMF, Methanol (without base control).
-
Preferred: Anhydrous Acetonitrile (MeCN), Dichloromethane (DCM), or THF.
-
Why: In wet DMSO, the oxygen lone pair can attack the sulfur, eventually leading to hydrolysis, especially if the pyridine nitrogen assists by deprotonating water.
Q: How do I check purity without wasting sample? A: 19F NMR is the gold standard.
-
Diagnostic Signal: ~ +60 to +65 ppm (singlet).
-
Contaminant Signal: Free Fluoride (F⁻) appears at ~ -120 ppm; Sulfonic acid has no fluorine signal.
-
Pass Criteria: >95% integration of the +65 ppm signal relative to internal standard.
Tier 2 Support: Troubleshooting Reaction Failures
Use this decision matrix when your SuFEx reaction yields are suboptimal.
Symptom A: "I see the sulfonic acid (hydrolysis product) instead of the product."
Diagnosis: Base-mediated Hydrolysis. You likely added a strong base (like DBU) to a system containing adventitious water. The base activated the water more closely than your nucleophile.
Corrective Protocol:
-
Switch Base: Use BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or Phosazene bases if DBU is too harsh.
-
Order of Addition: Add the Sulfonyl Fluoride last.
-
Mix: Nucleophile + Base + Solvent.
-
Wait: 5 mins (allows deprotonation of nucleophile).
-
Add: 4-MePy-3-SO2F.
-
-
Biphasic Switch: Use the Sharpless Biphasic Condition (DCM / Water + KHF2). Surprisingly, sulfonyl fluorides are stable in the organic layer, and the reaction happens at the interface, protecting the reagent from bulk hydrolysis.
Symptom B: "No reaction occurs. Starting material is recovered."
Diagnosis: The 4-methyl group has deactivated the sulfur center too much for your specific nucleophile.
Corrective Protocol:
-
Silyl Activation: Convert your alcohol nucleophile to a silyl ether (R-OTMS).
-
Catalyst: Add 5 mol% DBU or TBAF (anhydrous). The fluoride anion (from TBAF) or the base activates the silicon-oxygen bond, creating a "nascent" oxyanion that is highly reactive but short-lived, favoring SuFEx over hydrolysis.
Visualizing the Chemistry
The following diagram illustrates the competition between the desired SuFEx pathway and the undesired hydrolysis, highlighting the role of the pyridine nitrogen.
Caption: Competitive pathways. The base activates both the nucleophile and adventitious water. Selectivity is achieved by excluding water or ensuring the nucleophile is significantly more reactive.
Tier 3 Support: Validated Experimental Protocol
Protocol: Synthesis of a Sulfonate Ester from 4-MePy-3-SO2F Scope: Coupling with a secondary alcohol.
Reagents
| Component | Equivalents | Role |
| Secondary Alcohol | 1.0 eq | Nucleophile |
| 4-MePy-3-SO2F | 1.2 eq | SuFEx Reagent |
| DBU | 1.5 eq | Base/Catalyst |
| MeCN (Anhydrous) | [0.2 M] | Solvent |
Step-by-Step Workflow
-
System Prep: Flame-dry a round-bottom flask. Cool to Room Temperature (RT) under Argon.
-
Solvation: Dissolve the Alcohol (1.0 eq) in anhydrous MeCN.
-
Activation: Add DBU (1.5 eq) dropwise. Stir for 5 minutes.
-
Checkpoint: If the alcohol is acidic (e.g., phenol), ensure color change or dissolution indicates deprotonation.
-
-
Reagent Addition: Add 4-MePy-3-SO2F (1.2 eq) in one portion.
-
Note: The reaction is often exothermic. If scaling >1g, cool to 0°C before addition.
-
-
Monitoring (The "Self-Validating" Step):
-
Take an aliquot at 30 mins.
-
TLC: Check for disappearance of the alcohol (usually lower Rf than product).
-
19F NMR (Optional): Look for the disappearance of the +65 ppm singlet.
-
-
Quench: Once complete, dilute with Ethyl Acetate and wash with Sat. NaHCO3 .
-
Critical: Do NOT wash with strong acid (1M HCl). This will protonate the pyridine ring, pulling your product into the aqueous layer.
-
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Chromatography (DCM/MeOH gradients are typical for pyridine derivatives).
Reference Data: Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| Acetonitrile (Dry) | ✅ Excellent | Best balance of polarity and inertness. |
| DCM | ✅ Good | Good for solubility, but slower kinetics than MeCN. |
| DMF/DMSO (Dry) | ⚠️ Caution | High polarity accelerates reaction but risks hydrolysis if not strictly anhydrous. |
| Water (Neutral) | ⚠️ Caution | Stable for hours, but poor solubility for organic coupling. |
| Water (Basic) | ❌ FATAL | Rapid hydrolysis to sulfonic acid. |
| Alcohols | ❌ FATAL | Will react to form sulfonate esters (unless the alcohol IS the nucleophile). |
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
- Foundational text establishing the stability/reactivity profile of sulfonyl fluorides vs. chlorides.
-
Dong, J., et al. (2014).[2] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie.
- Details the use of DBU and BTMG as c
-
Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin." Journal of the American Chemical Society.
- Demonstrates the stability of aryl sulfonyl fluorides in biological buffers (pH 7.4) versus their reactivity in specific binding pockets.
-
Lemberger, M., et al. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." Molecules.
- Review of synthesis and stability, confirming the resistance of the S-F bond to reduction and general hydrolysis compared to halides.
Sources
Technical Guide: Troubleshooting Low Yields with 4-Methylpyridine-3-sulfonyl Fluoride
This guide addresses the specific challenges associated with 4-Methylpyridine-3-sulfonyl fluoride , a reagent that presents a unique "double-deactivation" profile due to its electronic structure and steric environment.
Executive Summary: The "Deactivated & Hindered" Trap
Users frequently report low yields (<30%) or "no reaction" when employing 4-Methylpyridine-3-sulfonyl fluoride in standard sulfonylation or SuFEx (Sulfur-Fluoride Exchange) protocols.
Unlike highly reactive benzenesulfonyl fluorides, this specific scaffold suffers from two concurrent inhibitory factors:
-
Electronic Deactivation: The sulfonyl group is at the C3 position (beta to the nitrogen). In pyridine, the C3 position is electronically similar to benzene, lacking the strong electron deficiency of the C2 or C4 positions. This makes the sulfur center less electrophilic.
-
Steric Hindrance: The methyl group at C4 is ortho to the sulfonyl fluoride. This creates a significant steric blockade, physically impeding the trajectory of incoming nucleophiles (amines, phenols).
The Solution: Standard "mild" bases (TEA, DIEA) are often insufficient. Successful coupling requires Lewis acid activation (Ca(II)) or Silyl-SuFEx catalysis to overcome the activation energy barrier.
Decision Matrix & Troubleshooting Flowchart
Before altering your protocol, determine the failure mode using this logic flow.
Figure 1: Diagnostic workflow for identifying the root cause of reaction failure.
Detailed Troubleshooting Guides
Scenario A: "Starting material is unconsumed after 24 hours."
Diagnosis: The nucleophile cannot overcome the steric barrier of the 4-methyl group, and the sulfur is not electrophilic enough. The Fix: Calcium-Catalyzed Activation Standard bases like Triethylamine are too weak to activate this hindered core. You must activate the fluoride leaving group directly.
-
Mechanism: Calcium ions (Ca²⁺) coordinate to the sulfonyl oxygens and the fluoride, weakening the S-F bond and exposing the sulfur to nucleophilic attack.
-
Protocol Adjustment:
-
Catalyst: Add Ca(NTf2)2 (Calcium triflimide) at 10–20 mol%.
-
Co-Catalyst: Use DABCO (1.5 equiv) as the base.[1]
-
Solvent: Acetonitrile (MeCN) or THF.
-
Reference: See Mahajan et al. (2020) for the Ca(NTf2)2/DABCO unified strategy.
-
Scenario B: "I see the Sulfonic Acid (Hydrolysis product)."
Diagnosis: The reaction is too slow, allowing trace water in the solvent to outcompete your nucleophile. The Fix: Silyl-SuFEx (Si-SuFEx) Instead of using a free amine or alcohol, use the silylated nucleophile. The Si-F bond formation provides a massive thermodynamic driving force (approx. 30 kcal/mol) that excludes water chemistry.
-
Protocol Adjustment:
-
Convert your nucleophile (Alcohol/Phenol) to its TMS-ether (R-OTMS) using TMSCl/Imidazole.
-
React R-OTMS + 4-Methylpyridine-3-SO2F.
-
Catalyst: BEMP (2–5 mol%) or DBU (5 mol%).
-
Why it works: The catalyst activates the silyl ether, creating a "naked" alkoxide in situ that immediately snaps onto the sulfur. The fluoride is scavenged by the silicon (forming TMS-F gas/byproduct), preventing equilibrium reversal.
-
Scenario C: "The Pyridine Nitrogen is interfering."
Diagnosis: In acidic media or with certain metal catalysts, the pyridine nitrogen (N1) can coordinate to the metal or become protonated, altering the solubility or reactivity. The Fix:
-
Avoid Acidic Catalysts: Do not use Bronsted acids.
-
Block the N (Optional): If the N-coordination is killing your Pd/Cu catalyst (in cross-coupling contexts), consider running the reaction as the N-oxide (using mCPBA oxidation first) and reducing it later, though this is a last resort.
Optimized Protocols
Protocol 1: Amidation of Hindered Sulfonyl Fluorides (Ca-Activation)
Best for: Primary and Secondary Amines reacting with 4-Methylpyridine-3-SO2F
| Reagent | Equivalents | Role |
| 4-Me-Py-3-SO2F | 1.0 | Electrophile |
| Amine (R-NH2) | 1.2 | Nucleophile |
| Ca(NTf2)2 | 0.1 (10 mol%) | Lewis Acid Activator |
| DABCO | 2.0 | Base / H-bond acceptor |
| Acetonitrile | [0.5 M] | Solvent |
Steps:
-
Dissolve sulfonyl fluoride and amine in dry MeCN.
-
Add DABCO.[2]
-
Add Ca(NTf2)2 last.
-
Stir at Room Temperature for 4 hours.
-
Note: If <50% conv, heat to 50°C . The 4-Me group often necessitates thermal energy.
-
-
Workup: Dilute with EtOAc, wash with NaHCO3. (Do not use strong acid wash, or you may protonate the pyridine and lose it in the aqueous layer).
Protocol 2: Phenolic SuFEx (Silyl-Ether Method)
Best for: Creating Sulfonates (R-SO2-O-Ar) with high efficiency.
| Reagent | Equivalents | Role |
| 4-Me-Py-3-SO2F | 1.0 | Electrophile |
| Aryl-OTMS | 1.1 | Silylated Nucleophile |
| DBU | 0.05 (5 mol%) | Anionic Catalyst |
| MeCN | [1.0 M] | Solvent |
Steps:
-
Pre-silylate your phenol (TMSCl/TEA) and remove salts, or buy the TMS-ether.
-
Mix Sulfonyl Fluoride and Aryl-OTMS in MeCN.
-
Add DBU (dropwise).
-
Reaction is usually complete in <1 hour.
-
Purification: Evaporate solvent and pass through a short silica plug. (TMS-F is volatile).
Mechanistic Insight: The Steric/Electronic Map
Figure 2: Structural analysis showing the ortho-methyl steric clash and the necessity of catalyst activation.
References
-
Mahajan, J. P., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters . [Link]
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition . [Link]
-
Smedley, C. J., et al. (2018). Diversity Oriented Clicking (DOC): The SuFEx reaction of sulfonyl fluorides with amines. Chemical Communications . [Link]
-
Lanntonio, H. J., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv . (Preprint verifying stability trends of pyridine sulfonyl fluorides). [Link][1][3][4][5]
Sources
Technical Support Center: Optimizing 4-Methylpyridine-3-Sulfonyl Fluoride Selectivity
Part 1: The Senior Scientist's Perspective
Subject: Mastering the "Ortho-Blocked" Pyridine Warhead
Welcome to the technical support center. You are likely using 4-Methylpyridine-3-sulfonyl fluoride (4-Me-Py-3-SO2F) for one of two reasons: either as a fragment-based drug discovery building block or as a covalent warhead in SuFEx (Sulfur-Fluoride Exchange) click chemistry.
This molecule presents a unique "push-pull" challenge compared to standard benzenesulfonyl fluorides:
-
Electronic Activation: The pyridine ring (electron-deficient) activates the sulfonyl fluoride, making it more electrophilic than phenyl analogs.
-
Steric Deactivation: The 4-methyl group is ortho to the sulfonyl fluoride. This steric bulk retards non-specific nucleophilic attack, theoretically improving selectivity, but it also demands precise catalyst tuning to drive the desired reaction.
-
The "Trojan Horse" Risk: The C4-methyl protons are chemically distinct. Activated by the pyridine nitrogen (para) and the sulfonyl group (ortho), these protons are significantly acidic. Using standard strong bases (like DBU) can trigger deprotonation at the methyl group, leading to polymerization or alkylation side reactions rather than sulfonylation.
This guide prioritizes selectivity —ensuring you hit your target nucleophile (amine, phenol, protein residue) without triggering hydrolysis or the C4-methyl trap.
Part 2: Troubleshooting & FAQs
Module 1: Chemoselectivity (Amine vs. Hydrolysis)
Q1: My reaction with a primary amine is stalling, but increasing the temperature just yields the sulfonic acid hydrolysis product. What is happening?
Diagnosis: You are fighting the "Ortho-Effect." The 4-methyl group hinders the approach of the amine. Heating in the presence of trace moisture favors hydrolysis because water is smaller than your amine and can access the sulfur center more easily.
Solution: Switch to a Calcium-Catalyzed protocol or a Bifluoride system to activate the fluoride leaving group rather than heating the nucleophile.
-
Protocol Adjustment:
-
Avoid: Heating >50°C in non-anhydrous solvents.
-
Use: Add 10–20 mol% Ca(NTf2)2 (Calcium triflimide). The Ca²⁺ coordinates the sulfonyl fluorines and the pyridine nitrogen, pulling electron density away and overcoming the steric barrier of the methyl group.
-
Alternative: Use KHF2 (Potassium bifluoride) in a biphasic system (DCM/Water) if your amine is robust. The [F-H-F]⁻ ion stabilizes the leaving group transition state.
-
Q2: I see a major side product that matches the mass of a dimer or alkylated species. Is the sulfonyl fluoride decomposing?
Diagnosis: This is likely C4-Methyl Deprotonation . If you are using DBU, NaH, or LiHMDS, you are deprotonating the methyl group at the 4-position (pKa ~26, lowered by the electron-withdrawing SO2F). The resulting carbanion reacts with electrophiles (or another equivalent of starting material).
Solution:
-
Replace Strong Bases: Switch to non-nucleophilic, weaker bases like DIPEA (Hunig's base) or 2,6-Lutidine .
-
Buffer the System: If a stronger base is required for the nucleophile (e.g., a phenol), use a TMG (Tetramethylguanidine) system which is often milder and more specific for SuFEx than DBU.
Module 2: Regioselectivity (Protein & Complex Scaffolds)
Q3: In a protein labeling experiment, I want to target Tyrosine (Tyr) but I’m getting non-specific Lysine (Lys) labeling. How do I tune this?
Diagnosis: Sulfonyl fluorides generally prefer Lysine (amines) due to nucleophilicity. However, the pyridine nitrogen in your probe can hydrogen-bond with specific residues, altering local pKa.
Solution:
-
pH Tuning: Run the reaction at pH 7.0–7.5 . At this pH, Lysines are protonated (ammonium, non-nucleophilic), but Tyrosines can be activated by local environments or "Si-SuFEx" catalysts.
-
The "Silyl Switch": If working with small molecules, convert the phenol to a Silyl Ether (Ar-O-TMS) . 4-Me-Py-3-SO2F reacts exclusively with silyl ethers in the presence of a fluoride source (TBAT or TASF), completely ignoring free amines.
Part 3: Visualizing the Reactivity Landscape
The following diagram maps the competing pathways. Your goal is to navigate the Green Path while blocking the Red (Hydrolysis) and Orange (Deprotonation) paths.
Figure 1: Mechanistic divergence of 4-Methylpyridine-3-sulfonyl fluoride.[1] Note the specific risk of C4-methyl deprotonation.
Part 4: Experimental Protocols
Protocol A: Standard Amine Coupling (High Selectivity)
Best for: Primary/Secondary amines, avoiding C4-methyl side reactions.
-
Preparation: Dissolve 4-Methylpyridine-3-sulfonyl fluoride (1.0 equiv) in anhydrous DCM or Acetonitrile (0.2 M).
-
Additives: Add DIPEA (1.2 equiv). Do not use DBU.
-
Catalyst (Optional but recommended for steric bulk): Add Ca(NTf2)2 (10 mol%).
-
Nucleophile: Add the amine (1.1 equiv) slowly.
-
Reaction: Stir at Room Temperature for 2–6 hours. Monitor by LCMS.
-
Checkpoint: If reaction is slow, heat to 40°C. Do not exceed 60°C to prevent hydrolysis.
-
-
Workup: Dilute with DCM, wash with 0.1 M HCl (to remove pyridine/DIPEA) and brine. Dry over Na2SO4.
Protocol B: "Si-SuFEx" for Phenols (Tyrosine Mimetic)
Best for: Coupling to phenols in the presence of other nucleophiles.
-
Substrate: Convert your phenol to a TMS-ether (Ar-O-TMS) using HMDS (Hexamethyldisilazane).
-
Reaction: Mix 4-Methylpyridine-3-sulfonyl fluoride (1.0 equiv) and Ar-O-TMS (1.0 equiv) in Acetonitrile.
-
Activation: Add BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) (5–10 mol%) or KHF2 (20 mol% + 18-crown-6).
-
Outcome: The reaction releases volatile TMS-F gas, driving the equilibrium to the fluorosulfate/sulfonate product cleanly.
Part 5: Data & Optimization Guide
Solvent & Base Compatibility Table
| Component | Recommendation | Technical Note |
| Solvent | DCM, MeCN, THF | Avoid alcohols (MeOH/EtOH) unless they are the nucleophile (solvolysis risk). |
| Base (Safe) | DIPEA, 2,6-Lutidine, TMG | These are bulky or insufficiently basic to deprotonate the C4-methyl group (pKa < 28). |
| Base (Risky) | DBU, NaH, t-BuOK | High risk of deprotonating the C4-methyl group, leading to dark mixtures/polymers. |
| Catalyst | Ca(NTf2)2 | Lewis acid activation of the sulfonyl fluoride is superior to Brønsted base activation for this sterically hindered scaffold. |
Troubleshooting Flowchart
Figure 2: Decision tree for optimizing reaction outcomes.
References
-
SuFEx Click Chemistry Fundamentals: Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2] Angewandte Chemie International Edition, 2014.
-
Calcium Catalysis in SuFEx: Amarante, G. W., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides."[3] Organic Letters, 2020.[3]
-
Pyridine Sulfonyl Fluoride Reactivity: Narayanan, A., & Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 2015.[3]
-
Base-Mediated Side Reactions (General Pyridine Chemistry): Detailed analysis of 4-picoline (4-methylpyridine) acidity and alkylation risks.
Sources
Technical Support Center: Scale-Up Synthesis of 4-Methylpyridine-3-sulfonyl Fluoride
This guide serves as a high-level technical resource for the scale-up synthesis of 4-Methylpyridine-3-sulfonyl fluoride , a critical "SuFExable" hub for medicinal chemistry. It addresses the specific challenges of handling pyridine-based sulfonyl electrophiles, prioritizing regiochemical integrity and hydrolytic stability.
Strategic Overview & Route Selection
Q: What is the most robust route for multi-gram to kilogram scale-up?
A: While direct sulfonation of 4-methylpyridine (4-picoline) is possible, it requires harsh conditions (oleum, >200°C) and often yields inseparable isomer mixtures. For pharmaceutical scale-up, the Sandmeyer-type Chlorosulfonylation starting from 3-amino-4-methylpyridine is the recommended industry standard.
Why this route?
-
Regiocontrol: The position of the sulfonyl group is fixed by the starting amine, eliminating the risk of contaminating the 2- or 5-isomers which have vastly different stability profiles.
-
Thermal Safety: It avoids the high-temperature hazards of oleum sulfonation.
-
Stability: The 3-sulfonyl fluoride isomer (beta-position) is significantly more stable against SO₂ extrusion than the 2- or 4-isomers [1].
Q: Can we use direct oxidative chlorination of the thiol?
A: Yes, if 4-methylpyridine-3-thiol is commercially available or easily synthesized. However, thiols are prone to oxidative dimerization to disulfides during storage. The Sandmeyer route generates the reactive sulfonyl species in situ, bypassing the storage stability issues of thiol precursors.
Experimental Workflow & Visualization
The following diagram outlines the recommended Sandmeyer-type workflow, highlighting critical control points (CCPs) for safety and yield.
Figure 1: Optimized Sandmeyer-type synthesis workflow. CCP = Critical Control Point.
Troubleshooting Guide: Critical Process Parameters
Module A: The Diazotization & Chlorosulfonylation (Steps 1-2)
Q: The reaction mixture turned black and tarry during diazotization. What happened?
-
Root Cause: Thermal decomposition of the diazonium intermediate. Pyridine diazonium salts are notoriously unstable compared to benzene derivatives.
-
Solution: Maintain internal temperature strictly between -5°C and 0°C . Do not allow the reaction to rise above 5°C until the SO₂ source is added. Ensure efficient stirring to prevent localized hot spots during NaNO₂ addition.
Q: My yield of sulfonyl chloride is <40%. Where is the loss occurring?
-
Root Cause: Hydrolysis of the diazonium salt to the phenol (3-hydroxy-4-methylpyridine) before SO₂ insertion occurs.
-
Correction: Increase the concentration of the SO₂ source. If using SO₂ gas, ensure saturation before adding the diazonium solution. If using a surrogate like DABSO or Na₂S₂O₅, ensure a stoichiometric excess (1.5–2.0 equiv) and use a copper catalyst (CuCl or CuCl₂) to accelerate the radical insertion mechanism [2].
Module B: The Fluorination Step (Step 3)
Q: Why use Potassium Bifluoride (KHF₂) instead of Potassium Fluoride (KF)?
-
Expert Insight: This is a critical selectivity parameter. "Naked" fluoride (from KF) is basic and can cause elimination reactions or hydrolysis of the sulfonyl chloride. The bifluoride anion ([F-H-F]⁻) is less basic but sufficiently nucleophilic to effect the Cl-F exchange. This "swamping" method, pioneered by Sharpless, buffers the reaction and prevents the formation of sulfonate byproducts [3].
Q: I see a significant amount of sulfonic acid impurity in the final product. How do I remove it?
-
Troubleshooting Protocol:
-
Prevention: Ensure the organic solvent (usually Acetonitrile or DCM) in the fluorination step is not "wet" beyond the requisite water needed for KHF₂ solubility.
-
Remediation: Sulfonyl fluorides are neutral/lipophilic, while sulfonic acids are highly polar/acidic.
-
Dissolve the crude mixture in EtOAc or DCM.
-
Wash with saturated aqueous NaHCO₃ .[1] The sulfonic acid will deprotonate to the sulfonate salt and partition into the aqueous layer.
-
Warning: Do not use strong caustic (NaOH) as it may hydrolyze the sulfonyl fluoride bond [4].
-
-
Stability & Storage Data
Q: How stable is 4-Methylpyridine-3-sulfonyl fluoride compared to the chloride?
-
Data Summary:
| Property | Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl Fluoride (R-SO₂F) |
| Hydrolytic Stability | Low (Hydrolyzes in moist air < 24h) | High (Stable in water/solvent mixtures) |
| Thermal Stability | Moderate (Decomposes >100°C) | High (Often distillable) |
| Reactivity | Reacts indiscriminately with nucleophiles | SuFEx active (Reacts only upon activation) |
| Storage Requirement | -20°C, under Argon | Ambient (Dry), indefinitely stable |
Q: Can I distill this compound?
-
A: Yes. Unlike the chloride, the fluoride is thermally robust. However, due to the basic pyridine nitrogen, ensure the pot is free of strong acidic impurities which could catalyze decomposition. Vacuum distillation is recommended to minimize thermal history.
Safety Protocols (E-E-A-T)
Q: What are the specific hazards of this synthesis?
-
HF Generation: When using KHF₂ or if the product hydrolyzes, Hydrogen Fluoride (HF) can be generated.
-
Protocol: Always keep saturated Calcium Gluconate gel nearby. Glassware used for KHF₂ reactions may become etched; use Teflon (PTFE) or polypropylene vessels for the fluorination step if possible.
-
-
SuFEx Reactivity: While stable, sulfonyl fluorides are covalent protein modifiers.[2] Treat the final product as a potential sensitizer and avoid skin contact.
Detailed Protocol: KHF₂ Mediated Fluorination[3][4][5][6][7][8]
Reference Standard: Adapted from Sharpless et al. [3]
-
Preparation: Charge a reaction vessel with 4-methylpyridine-3-sulfonyl chloride (1.0 equiv) and Acetonitrile (3 mL per mmol).
-
Reagent Addition: Add Potassium Bifluoride (KHF₂) (2.0 equiv) as a solid.
-
Note: KHF₂ is not fully soluble in MeCN. The reaction is a slurry.
-
-
Reaction: Stir vigorously at room temperature. Monitor by TLC or LC-MS.
-
Endpoint: Conversion is usually complete within 2–4 hours.
-
-
Work-up:
-
Dilute with EtOAc.
-
Wash with Water (x2) to remove excess fluoride salts.
-
Wash with Sat. NaHCO₃ (x1) to remove any sulfonic acid.
-
Dry over MgSO₄, filter, and concentrate.[3]
-
-
Result: The resulting oil/solid is often >95% pure and requires no chromatography.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv (2021). URL:[Link][4][5][6][3]
-
Synthesis of Sulfonyl Fluorides from Aryl Diazonium Salts. Source: Organic Letters (2020), 22, 2941–2945. URL:[Link]
-
SuFEx Click Chemistry for Late-Stage Functionalization. Source: Angewandte Chemie Int. Ed. (2014), 53, 9430. URL:[Link]
-
Green and Efficient Protocols for Sulfonyl Fluoride Synthesis. Source: ACS Sustainable Chemistry & Engineering (2024). URL:[Link]
Sources
handling and safety precautions for 4-Methylpyridine-3-sulfonyl fluoride
This guide serves as a specialized technical support resource for 4-Methylpyridine-3-sulfonyl fluoride . It is designed for researchers utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry, drug discovery probes, or covalent protein modification.
Status: Active Support Safety Level: High (Corrosive / Potential HF Release) Chemical Class: Heteroaromatic Sulfonyl Fluoride (SuFEx Warhead)
Emergency & Safety Protocols (The "Panic Button")
Q: I spilled the compound on my skin/bench. What is the immediate action?
A: Treat as a potential Hydrofluoric Acid (HF) precursor exposure. While sulfonyl fluorides are kinetically stable, their hydrolysis releases HF and the corresponding sulfonic acid.
-
Skin Contact:
-
Wash: Immediately flush with copious water for 5 minutes.
-
Neutralize: Apply Calcium Gluconate Gel (2.5%) to the affected area. Senior Scientist Note: Unlike standard acid burns, fluoride ions penetrate deep into tissue, sequestering calcium and causing bone/nerve damage. Do not skip the gel even if the burn looks minor.
-
Seek Medical Aid: Consult a physician familiar with HF burns.
-
-
Bench Spill:
-
Do NOT use water initially: Water triggers hydrolysis, releasing HF gas.
-
Absorb: Use a dry absorbent (vermiculite or chemically inert pads).
-
Neutralize: Once absorbed, treat the waste with a saturated Sodium Bicarbonate (
) solution in a fume hood to quench the fluoride ions safely.
-
Q: The storage bottle is pressurized or has a white crust. Is it safe to open?
A: STOP. Do not open outside a fume hood.
-
Diagnosis: Pressure indicates hydrolysis has occurred (
). The "crust" is likely sulfonic acid or etched glass salts. -
Action:
-
Wear double nitrile gloves, a face shield, and a chemically resistant apron.
-
Vent the bottle slowly in the back of a fume hood.
-
If the cap is stuck, do not force it . The threads may be fused by corrosion. Discard the entire container as hazardous waste.
-
Experimental Troubleshooting & FAQs
Q: My SuFEx reaction isn't proceeding, even though the reagent is fresh. What's wrong?
A: You are likely treating it like a Sulfonyl Chloride. Sulfonyl fluorides are "privileged electrophiles"—they are kinetically stable and require specific activation. They do not react spontaneously with nucleophiles like amines or alcohols under neutral conditions.
Troubleshooting Checklist:
| Factor | Diagnosis | Solution |
|---|---|---|
| Catalyst | Missing or poisoned? | SuFEx requires a catalyst. Use DBU (for general activation) or Ca(NTf2)2 (for specific activation). |
| Solvent | Is it too wet? | While stable, water competes for the catalyst. Ensure solvents are anhydrous (MeCN or DCM). |
| Protonation | Is the nucleophile protonated? | Ensure your base stoichiometry accounts for any acidic protons on your substrate. |
| Silylation | Are you using silyl ethers? | Silyl ethers (R-OTMS) react faster than free alcohols in SuFEx. Add a fluoride source (e.g., TASF or TBAF). |
Q: Can I store this compound in glass vials?
A: Yes, but with strict caveats.
-
Dry State: Pure, dry 4-Methylpyridine-3-sulfonyl fluoride is compatible with borosilicate glass.
-
Wet State/Reaction Mixtures: If the reaction generates free fluoride ions (F-) or HF, glass etching will occur.
-
Recommendation: For long-term storage, use HDPE or Teflon (PTFE) containers to eliminate the risk of glass etching if moisture ingress occurs. For short-term reactions, glass is acceptable.
Q: How do I safely weigh out this powder without it flying everywhere?
A: Use the "Static-Free Transfer" Protocol. Sulfonyl fluorides are often fluffy, electrostatic solids.
-
Anti-Static Gun: Zap the weighing boat and the spatula before touching the powder.
-
Gravity Dispensing: Do not scoop. Tilt the vial and tap gently to dispense onto the boat.
-
Solvent Transfer: If exact mass is critical, dissolve the entire vial in a known volume of anhydrous solvent (e.g., DCM) to create a stock solution, then aliquot by volume. This is the most accurate method.
Visualized Workflows
Diagram 1: Reagent Integrity Decision Tree
Use this flow to determine if your reagent is safe to use or requires disposal.
Caption: Decision matrix for assessing the safety and integrity of stored sulfonyl fluorides.
Diagram 2: SuFEx Activation Mechanism (Why your reaction needs a catalyst)
Understanding the "Split-Personality" of the reagent.
Caption: The SuFEx mechanism requires catalytic activation to overcome the high stability of the S-F bond.
Waste Disposal & Deactivation
Protocol: Quenching Reaction Mixtures Never pour active sulfonyl fluorides down the drain. They are toxic to aquatic life and persist in water.
-
Preparation: Prepare a "Quench Pot" containing 1M NaOH or sat.
mixed with an amine nucleophile (e.g., ethanolamine). The amine ensures rapid conversion of any remaining sulfonyl fluoride to a stable sulfonamide. -
Addition: Add the reaction mixture dropwise to the Quench Pot.
-
Stirring: Stir for 2 hours.
-
Verification: Check pH is >10.
-
Disposal: Label as "Basic Organic Waste with Fluorides." Note: Alert safety officers to the fluoride content, as it prevents incineration in standard glass-lined incinerators.
References
-
Sharpless, K. B., et al. (2014). "SuFEx Click Chemistry for Development of Functional Materials." Angewandte Chemie International Edition. [Link]
-
Jones, L. H., et al. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
National Institutes of Health (NIH). (2023). "Sulfur fluoride exchange (SuFEx) - Methods Primer." PubMed Central. [Link]
Sources
compatibility of 4-Methylpyridine-3-sulfonyl fluoride with different functional groups
Topic: Compatibility of 4-Methylpyridine-3-sulfonyl fluoride with different functional groups Content Type: Technical Support Center / Troubleshooting Guide
Reagent ID: 4-MePy-3-SO2F Class: Heteroaryl SuFEx Electrophile Primary Application: Covalent probe development, fragment-based drug discovery (FBDD), and polymer cross-linking.
Executive Summary: The "Goldilocks" Electrophile
Welcome to the technical guide for 4-Methylpyridine-3-sulfonyl fluoride . As a researcher, you likely chose this reagent for its SuFEx (Sulfur-Fluoride Exchange) capabilities. Unlike its sulfonyl chloride cousins, which are prone to rapid hydrolysis and indiscriminate reactivity, this sulfonyl fluoride offers a "Goldilocks" stability profile: it is stable in aqueous plasma and open air but reacts predictably with specific nucleophiles under defined activation conditions.
Crucial Structural Insight: The 4-methyl group is not just a decoration; it sits ortho to the sulfonyl fluoride (position 3). This provides steric protection, making this specific isomer significantly more stable against hydrolysis than the parent pyridine-3-sulfonyl fluoride, but also slower to react in "click" chemistry applications. Furthermore, the pyridine nitrogen introduces basicity and coordination chemistry that must be managed during metal-catalyzed cross-couplings.
Module 1: Nucleophile Compatibility & Reactivity
This module addresses the core "Click" chemistry applications.[1][2][3][4] The reactivity of 4-MePy-3-SO2F is highly dependent on the incoming nucleophile and the catalyst used.
Amines (Primary & Secondary)
-
Compatibility: High. Forms stable sulfonamides.
-
Potential Issue: Reaction kinetics are often slow due to the steric bulk of the 4-methyl group.
-
Troubleshooting:
-
Symptom:[1][5][6][7][8] "I stirred it with TEA in DCM for 24 hours, but conversion is <20%."
-
Root Cause:[1][5][7][8][9] Standard organic bases (TEA, DIPEA) are often insufficient to activate the S-F bond in sterically hindered systems.
-
Solution: Switch to "On-Water" conditions or Calcium Catalysis . The interface of water helps stabilize the fluoride leaving group via H-bonding.[5]
-
Protocol: Calcium-Catalyzed Amine Ligation
-
Dissolve amine (1.0 equiv) and 4-MePy-3-SO2F (1.1 equiv) in MeCN.
-
Add Ca(NTf2)2 (5-10 mol%) and DABCO (2.0 equiv).
-
Stir at RT.[1][10] The Ca(II) acts as a Lewis acid to activate the fluoride, while DABCO acts as the base.
Phenols & Tyrosine Residues
-
Compatibility: Excellent. Forms aryl fluorosulfates.[1][9][11][12]
-
Mechanism: SuFEx.[1][2][3][5][7][9][10][13][14] Requires activation by silyl ethers or strong bases (DBU, BTMG).
-
Critical Note: The pyridine nitrogen can interfere with silyl-activation cycles if the media is too acidic. Ensure basic conditions (pH > 8 equivalent).
Aliphatic Alcohols
-
Compatibility: Low to Moderate.[5]
-
Issue: Aliphatic alcohols are poor nucleophiles for SuFEx compared to phenols.
-
Workaround: Convert the alcohol to a silyl ether (R-OTMS) first. Use DBU (10-20 mol%) as a catalyst to drive the exchange.
Thiols (Cysteine)
-
Compatibility: Conditional.
-
Risk: Thiols can reduce sulfonyl fluorides or form thiosulfonates. However, in the presence of the pyridine ring, the primary risk is disulfide formation if the reaction is too basic and open to air.
-
Guidance: Perform reactions under inert atmosphere (N2/Ar).
Module 2: Environmental & Structural Stability
Hydrolysis & pH Tolerance
The S-F bond is remarkably stable compared to S-Cl.[5][15] However, the pyridine ring creates a pH-dependent stability profile.
| pH Environment | Stability | Mechanism / Risk |
| Acidic (pH < 4) | Moderate | Protonation of Pyridine-N makes the ring electron-deficient, activating the S-F bond. Hydrolysis accelerates.[5] |
| Neutral (pH 7) | High | Stable for days in aqueous buffer (e.g., PBS). Ideal for biological screening.[5] |
| Basic (pH > 10) | High | The 4-methyl group protects against nucleophilic attack by hydroxide ( |
Thermal Stability
-
Limit: Stable up to ~150°C in inert solvents.
-
Decomposition: At very high temperatures (>200°C), SO2 extrusion can occur, leading to the formation of 3-fluoro-4-methylpyridine.
Module 3: Metal Catalysis & Redox Compatibility
Palladium Cross-Coupling (Suzuki/Sonogashira)
-
Compatibility: High , but requires specific ligands.
-
The Trap: The pyridine nitrogen is a good ligand for Pd(II). It can poison your catalyst.[5]
-
Solution: Use phosphine ligands that bind Pd more strongly than the pyridine nitrogen (e.g., XPhos, SPhos, or dppf ).
-
Red Flag: Do not use "ligandless" Pd conditions; the reaction will stall.
Oxidation (KMnO4 / Chromic Acid)
-
Compatibility: INCOMPATIBLE .
-
Reason: The 4-methyl group is benzylic-like. Strong oxidants will convert the methyl group into a carboxylic acid (forming 3-(fluorosulfonyl)isonicotinic acid), destroying your reagent's steric architecture.
Reduction (NaBH4 / LiAlH4)
-
Compatibility: Moderate .
-
Nuance: The S-F bond is resistant to reduction by NaBH4 (unlike S-Cl). However, LiAlH4 will reduce the sulfonyl group to a thiol or sulfinic acid.
Decision Logic & Workflows
The following diagrams visualize the decision-making process for using 4-MePy-3-SO2F.
Figure 1: Nucleophile Selection & Activation Strategy
Caption: Selection guide for activation conditions based on nucleophile type. Note the specific requirement for Calcium catalysis with amines to overcome steric hindrance.
Figure 2: Troubleshooting Reaction Failures
Caption: Diagnostic flow for identifying common failure modes, specifically addressing the pyridine nitrogen interference and steric bulk of the 4-methyl group.
FAQ: Frequently Asked Questions
Q: Can I use this reagent to label proteins in live cells? A: Yes, but concentration matters. At low concentrations (<10 µM), the reaction is highly specific for Tyrosine or Lysine residues in binding pockets (proximity-driven SuFEx). At high concentrations, non-specific labeling increases. The 4-methyl group improves metabolic stability compared to simple pyridine-sulfonyl fluorides.
Q: Why is my Suzuki coupling failing? I see starting material remaining. A: You are likely experiencing catalyst poisoning. The pyridine nitrogen binds to the Palladium. Do not add more Pd. Instead, add a strong bidentate ligand like dppf or a bulky monodentate ligand like XPhos to displace the pyridine from the metal center.
Q: How do I remove the unreacted reagent? A: Unlike sulfonyl chlorides, you cannot simply "wash it away" with water (since it's stable).
-
Option 1: Scavenge with a polymer-supported amine (e.g., Trisamine resin).
-
Option 2: Acidic wash (1M HCl).[5] This protonates the pyridine (making it water-soluble) allowing extraction into the aqueous layer, while your neutral product stays in the organic layer.
Q: Is the 4-methyl group reactive? A: Generally, no. However, avoid using Lithium Tetramethylpiperidide (LiTMP) or similar ultra-strong bases, which could deprotonate the benzylic-like methyl position (pKa ~28), leading to unwanted polymerization or side reactions.
References
-
Sharpless, K. B., et al. (2014).[6][9] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. (Demonstrates the stability/reactivity balance of SuFEx reagents).
-
Genentech/Scripps Research. (2018).[5] "SuFEx-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society.[5] (Discusses heteroaryl sulfonyl fluoride stability in library synthesis).
-
Bull, J. A., et al. (2019). "Sulfonyl Fluorides: From Oddity to Powerful Click Reagents."[7] Chemical Reviews. (Comprehensive review on stability and Pd-coupling compatibility).
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 6. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
- 9. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
avoiding self-polymerization of 4-Methylpyridine-3-sulfonyl fluoride
Welcome to the technical support guide for 4-Methylpyridine-3-sulfonyl fluoride. This resource is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its storage and use. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of sulfonyl fluoride chemistry and extensive field experience with reactive small molecules.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the stability and reactivity of 4-Methylpyridine-3-sulfonyl fluoride.
Q1: What is 4-Methylpyridine-3-sulfonyl fluoride and what are its key reactive features?
4-Methylpyridine-3-sulfonyl fluoride is an organic compound featuring a pyridine ring substituted with a methyl group and a sulfonyl fluoride functional group. Like other arylsulfonyl fluorides, it is a valuable reagent in modern organic chemistry. The sulfonyl fluoride moiety (-SO₂F) is a highly efficient electrophilic handle, making the compound useful for applications such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, covalent inhibitor development, and as a precursor for sulfonamides and sulfonate esters.[1][2][3]
The key to its reactivity lies in the S-F bond. While significantly more stable than the corresponding S-Cl bond in sulfonyl chlorides (making them resistant to ambient moisture and hydrolysis to some extent), the sulfur atom is highly electrophilic.[1][4] The pyridine nitrogen atom within the same molecule introduces a nucleophilic center. This intramolecular combination of a potent electrophile and a nucleophile is the primary reason for its potential instability and self-reactivity.
Q2: Why is self-polymerization a concern with this reagent?
Self-polymerization, or more accurately, oligomerization, is a significant concern because it leads to the degradation of the active reagent, contamination of your experiments with unwanted by-products, and potential safety hazards. The process is driven by the intermolecular reaction between the nucleophilic pyridine nitrogen of one molecule and the electrophilic sulfur atom of another. This reaction can initiate a chain-growth process, leading to the formation of dimers, trimers, and higher-order oligomers.
Consequences of self-polymerization include:
-
Loss of Reagent Purity: The presence of oligomers can complicate reaction workups and lead to inaccurate results in downstream applications.
-
Inconsistent Reactivity: A partially polymerized reagent will have a lower effective concentration, leading to poor or failed reactions.
-
Physical Changes: The material may become viscous, turn into a waxy solid, or change color, making it difficult to handle and dispense accurately.
-
Vial Pressurization: Although less common than with highly volatile compounds, a runaway polymerization could potentially generate heat and pressure inside a sealed container.
Q3: What are the visual or physical signs of self-polymerization?
Be vigilant for the following indicators that your material may have begun to self-react:
-
Increased Viscosity: The material, which should be a free-flowing solid or liquid (depending on purity and temperature), becomes thick, syrupy, or gel-like.
-
Color Change: A noticeable change from its initial color (e.g., white or pale yellow) to a darker yellow, orange, or brown hue.
-
Solidification: The appearance of insoluble particulate matter or the complete solidification of the material into a waxy or glassy solid.
-
Difficulty Dissolving: The material does not fully dissolve in solvents in which it is known to be soluble.
If you observe any of these signs, it is strongly recommended to discard the reagent and procure a fresh batch. Do not attempt to use compromised material.
Section 2: Troubleshooting Guide & Proactive Prevention
This guide provides actionable steps to prevent the onset of self-polymerization through proper storage and handling.
Q4: What is the definitive protocol for storing 4-Methylpyridine-3-sulfonyl fluoride to ensure maximum shelf life?
Proper storage is the single most critical factor in preventing self-polymerization. The goal is to minimize molecular mobility and exclude environmental catalysts like moisture.
Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Reduces the kinetic energy of molecules, dramatically slowing the rate of intermolecular reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can hydrolyze the sulfonyl fluoride to sulfonic acid, a potential catalyst for degradation.[5] |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects the compound from light, which can induce unwanted photochemical reactions. The PTFE liner provides an inert sealing surface. |
| Moisture | Strictly Anhydrous | Moisture is a key initiator of degradation pathways. Store in a desiccator, even when inside a freezer. |
Q5: What are the critical steps for handling the reagent during an experiment to prevent degradation?
Contamination during handling is a primary cause of premature degradation. Adhering to strict anhydrous and inert techniques is paramount.
Protocol: Handling and Dispensing under Inert Atmosphere
-
Preparation:
-
Ensure all glassware (syringes, needles, reaction flasks) is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.
-
Use only high-purity, anhydrous solvents.
-
-
Equilibration:
-
Remove the reagent vial from the freezer and place it in a desiccator.
-
Allow the vial to warm to room temperature completely before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
-
Inert Atmosphere Transfer:
-
Once at room temperature, transfer the vial into a glovebox for weighing and dispensing.
-
If a glovebox is unavailable: Use Schlenk line techniques. Pierce the vial's septum with a needle connected to an inert gas line to create a positive pressure of argon or nitrogen. Use a second, clean, dry needle attached to a dry syringe to withdraw the required amount of reagent (if liquid) or use a positive pressure of inert gas to transfer the solid via a cannula.
-
-
Sealing and Storage:
-
After dispensing, flush the vial headspace with fresh inert gas.
-
Securely reseal the cap. For extra protection, wrap the cap and neck with Parafilm®.
-
Immediately return the vial to the -20°C freezer.
-
Q6: I suspect my reagent is impure. Can it be purified, and can inhibitors be added?
Purification: Attempting to purify a partially polymerized sulfonyl fluoride is not recommended. The oligomers are structurally similar to the monomer, making separation by standard techniques like column chromatography difficult. Furthermore, the purification process itself (e.g., heating during distillation) could accelerate further polymerization. The most reliable solution is to start with high-purity material from a reputable supplier.
Use of Inhibitors: The addition of inhibitors is not a standard practice for this class of compounds and is strongly discouraged. The polymerization is likely a nucleophilic substitution cascade, not a radical process, so common radical inhibitors would be ineffective.[1] Adding an acidic or basic stabilizer could interfere with your downstream chemistry and may even catalyze alternative degradation pathways. The best "inhibitor" is a combination of cold temperature and an inert, anhydrous environment.
Section 3: Mechanistic Insights & Visual Guides
Understanding the "why" behind these recommendations is key to developing good laboratory practice.
Proposed Mechanism of Self-Polymerization
The self-polymerization is hypothesized to proceed via a nucleophilic attack of the pyridine nitrogen from one molecule onto the highly electrophilic sulfur center of another molecule. This displaces the fluoride ion and forms a new N-S bond, creating a dimer. This process can continue, with the remaining pyridine nitrogen in the dimer attacking another monomer, leading to chain growth.
Caption: Proposed self-polymerization mechanism.
Troubleshooting Workflow
Use this decision tree to quickly assess the status of your reagent and determine the correct course of action.
Caption: Decision workflow for reagent use.
References
- Vertex AI Search. PyFluor - Chem-Impex.
- CymitQuimica. CAS 878376-35-3: pyridine-2-sulfonyl fluoride.
- ACS Publications. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent | Journal of the American Chemical Society.
- Synquest Labs. Sulfuryl fluoride.
- Enamine. PyFluor.
- NIH. Sulfuryl fluoride | F2SO2 | CID 17607 - PubChem.
- TCI Deutschland GmbH.
- MDPI. Synthetic Routes to Arylsulfonyl Fluorides.
- MilliporeSigma.
- CymitQuimica.
- CymitQuimica.
- NIH.
- ECHEMI.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
- NIH. Sulfur fluoride exchange - PMC.
- ResearchGate.
- PubMed. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
- NIH. 4-Methoxypyridine-3-sulfonyl fluoride | C6H6FNO3S | CID 137698791 - PubChem.
- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- NIH.
- The Royal Society of Chemistry.
- CAMEO Chemicals. 4-METHYLPYRIDINE.
- Spiral. Unconventional reactivity of sulfonyl fluorides.
- Lirias. Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange.
- ChemRxiv. 4-Vinylbenzenesulfonyl fluoride (VBSF)
- Selective Late‐Stage Sulfonyl Chloride Formation
- PubChemLite. 4-methoxypyridine-3-sulfonyl fluoride (C6H6FNO3S).
- Googleapis.com.
- MDPI.
- Organic Chemistry Portal.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- The Doyle Group. Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning.
- ResearchGate. (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)....
- PubMed.
Sources
- 1. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 2. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. CAS 878376-35-3: pyridine-2-sulfonyl fluoride | CymitQuimica [cymitquimica.com]
quenching excess 4-Methylpyridine-3-sulfonyl fluoride in a reaction mixture
Executive Summary
Reagent Profile: 4-Methylpyridine-3-sulfonyl fluoride is a specialized SuFEx (Sulfur-Fluoride Exchange) reagent. Unlike its sulfonyl chloride counterparts, it possesses high hydrolytic stability and resistance to reduction. The Challenge: Its stability is a double-edged sword. Standard aqueous washes often fail to quench excess reagent, leading to contamination in the final product and potential safety hazards (covalent enzyme inhibition). The Solution: Quenching requires nucleophilic activation . Simple hydrolysis is often too slow; efficient quenching demands either high-pH hydrolysis or rapid scavenging with a sacrificial amine.
Module 1: Chemical Quenching Strategies
Method A: Base-Mediated Hydrolysis (The "Saponification" Approach)
Best for: Reactions where the target product is stable to strong base and heat.
Mechanism: Hydroxide ions (
Protocol:
-
Preparation: Prepare a 1.0 M NaOH or KOH solution.
-
Addition: Add the base solution to the reaction mixture (ratio 2:1 aqueous base to organic solvent).
-
Activation:
-
Standard: Stir vigorously at room temperature for 1–2 hours.
-
Aggressive (Recommended): Heat the biphasic mixture to 50°C for 30–60 minutes. The ortho-methyl group at position 4 provides steric hindrance, slowing down attack at the sulfur atom (position 3).
-
-
Verification: Monitor by TLC or LCMS. The non-polar sulfonyl fluoride spot should disappear, replaced by the baseline sulfonate.
-
Separation:
-
The byproduct (4-methylpyridine-3-sulfonate) is anionic and will partition into the aqueous phase .
-
Critical Step: Ensure the aqueous phase remains basic (
). At this pH, the pyridine nitrogen is neutral, but the sulfonate group ensures water solubility.
-
Method B: Amine Scavenging (The "Click-to-Kill" Approach)
Best for: Acid/Base sensitive products or when heating is not an option.
Mechanism: A highly nucleophilic secondary amine attacks the sulfonyl fluoride, forming a stable sulfonamide.
Protocol:
-
Reagent Selection:
-
Option 1 (Volatile):Pyrrolidine or Morpholine (2–5 equivalents relative to excess reagent).
-
Option 2 (Solid Phase):Polymer-supported amine (e.g., Trisamine resin).
-
-
Execution: Add the scavenger directly to the reaction mixture. Stir for 1–4 hours at room temperature.
-
Note: Catalytic DBU (if not already present) accelerates this process.
-
-
Workup:
-
If using Volatile Amine: Wash with 1M HCl. The excess scavenger and the formed sulfonamide (which contains a basic pyridine ring) will protonate and extract into the aqueous layer.
-
If using Resin: Simply filter off the beads.
-
Module 2: Troubleshooting & Solubility Logic
The Pyridine "pH Switch" Trap
Users often lose their product or fail to remove the reagent because they ignore the amphoteric nature of the pyridine ring.
| pH Condition | Reagent State (4-Me-Py-3-SO2F) | Product State (Assuming Neutral Organic) | Partition Result |
| Acidic (pH < 4) | Protonated (Pyridinium) Water Soluble | Organic Soluble | Good separation (Reagent goes to Aq) |
| Neutral (pH 7) | Neutral Organic Soluble | Organic Soluble | Poor separation (Co-elution) |
| Basic (pH > 10) | Neutral Organic Soluble | Organic Soluble | Poor separation (Unless hydrolyzed to sulfonate) |
Common Issues & Fixes
Q: I washed with water and brine, but the sulfonyl fluoride is still there.
-
A: This is expected. SuFEx reagents are designed to survive aqueous conditions. You must use Method A (Base/Heat) or Method B (Amine Scavenger) .
Q: I used NaOH, but the reagent didn't disappear.
-
A: The 4-methyl group provides steric protection. Increase the temperature to 50°C or add a catalyst like DABCO or DMAP (5 mol%) to activate the hydrolysis.
Q: My product is acid-sensitive, but I need to remove the amine scavenger.
-
A: Use a polymer-supported isocyanate resin to scavenge the excess amine, or use a highly volatile amine (like dimethylamine) and remove it under high vacuum.
Module 3: Safety & Disposal (The "Must-Do")
Fluoride Generation
Hydrolysis releases free fluoride ions (
-
Risk: Etching of glass reactors over time; interference with silyl protecting groups on your product.
-
Mitigation: Add Calcium Chloride (
) to the aqueous waste stream. This precipitates fluoride as insoluble , preventing downstream corrosion and simplifying waste disposal.
Enzyme Inhibition Risks
Sulfonyl fluorides are covalent inhibitors of serine proteases and acetylcholinesterase (AChE).
-
Handling: Treat the crude reaction mixture as highly toxic. Avoid inhalation of vapors.[1][2][3]
-
Decontamination: All glassware and spills should be treated with 1M NaOH for at least 1 hour before standard cleaning to ensure the electrophile is destroyed.
Module 4: Decision Matrix (Workflow)
Figure 1: Decision tree for selecting the optimal quenching protocol based on product stability.
References
-
SuFEx Chemistry Fundamentals: Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4] Angewandte Chemie International Edition, 53(36), 9430-9448.
-
Sulfonyl Fluoride Stability: Barrow, A.S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48, 4731-4758.
-
Safety & Toxicology: MSDS for 4-Methylpyridine-3-sulfonyl fluoride (Sigma-Aldrich/Merck).
-
Workup Protocols: "Handling and Quenching of Electrophilic Reagents." Common Organic Chemistry Workup Guide.
Sources
Validation & Comparative
Precision Electrophiles in SuFEx: 4-Methylpyridine-3-sulfonyl Fluoride
Content Type: Technical Comparison & Application Guide Audience: Chemical Biologists, Medicinal Chemists, Drug Discovery Scientists
Executive Summary: The "Goldilocks" Warhead
In the realm of covalent drug discovery and chemical biology, sulfonyl fluorides have displaced sulfonyl chlorides and sulfonates as the reagents of choice. They operate via Sulfur-Fluoride Exchange (SuFEx) , a "click" chemistry modality defined by its unique balance of stability and reactivity.[1][2][3]
Within this class, 4-Methylpyridine-3-sulfonyl fluoride (4-Me-Py-3-SO2F) emerges as a high-performance scaffold. Unlike phenyl sulfonyl fluorides (often too inert without activation) or aliphatic sulfonyl fluorides (like PMSF, which suffer from rapid hydrolysis), the 4-Me-Py-3-SO2F motif leverages the electron-deficient pyridine ring to enhance electrophilicity while utilizing the 4-methyl group to provide steric shielding and electronic tuning. This guide details why this specific architecture offers superior signal-to-noise ratios in protein profiling and covalent fragment screening.
Chemical Architecture & Mechanistic Advantage
The performance of 4-Me-Py-3-SO2F is dictated by two competing structural forces. Understanding this causality is essential for experimental design.
The Pyridine Effect (Reactivity Promoter)
The nitrogen atom in the pyridine ring is highly electronegative, pulling electron density away from the sulfonyl group at the 3-position.
-
Consequence: The sulfur center becomes significantly more electrophilic ($ \delta+ $) compared to a standard benzenesulfonyl fluoride.
-
Application: It reacts with nucleophilic amino acid side chains (Tyr, Lys, His, Ser) under physiological conditions (pH 7.4) often without the need for harsh catalysts.
The 4-Methyl Effect (Stability Tuner)
A naked pyridine-3-sulfonyl fluoride is often too reactive, leading to non-specific labeling or hydrolytic instability. The methyl group at the 4-position (ortho to the sulfonyl group) serves two functions:
-
Steric Hindrance: It blocks the trajectory of bulkier nucleophiles (like water in a solvation shell) more effectively than it blocks the specific attack of a positioned enzyme residue.
-
Electronic Donation: Through hyperconjugation, the methyl group donates electron density back into the ring, slightly tempering the "hot" electrophilicity of the pyridine system.
Comparative Analysis: 4-Me-Py-3-SO2F vs. Alternatives
The following data summarizes the performance of 4-Me-Py-3-SO2F against industry standards.
Table 1: Physicochemical & Reactivity Profile
| Feature | PMSF (Aliphatic) | Benzenesulfonyl Fluoride | 4-Me-Py-3-SO2F (Heteroaromatic) |
| Primary Use | Serine Protease Inhibition | Synthetic SuFEx Hub | Covalent Fragment / Probe |
| Aqueous Stability ( | < 1 hour (Rapid Hydrolysis) | > 1 week (Inert) | 24 - 48 hours (Ideal Window) |
| Reactivity Mode | Non-specific, highly reactive | Requires activation (e.g., DBU, Si) | Context-dependent (Proximity driven) |
| Residue Selectivity | Serine (mostly) | Broad (if activated) | Tyr, Lys, His, Ser |
| Metabolic Stability | Low | High | Moderate-High |
Analytic Insight: PMSF is a "sledgehammer"—it kills proteases but hydrolyzes too fast for long-duration cellular assays. Benzenesulfonyl fluoride is a "brick"—stable but requires artificial activation. 4-Me-Py-3-SO2F sits in the operational sweet spot: stable enough for overnight incubation in cell media, yet reactive enough to label a target protein when bound in a pocket.
Mechanism of Action: Proximity-Driven SuFEx
The following diagram illustrates how the pyridine nitrogen assists in the reaction, distinguishing it from standard phenyl analogs.
Figure 1: The proximity-driven SuFEx mechanism. The pyridine ring enhances the electrophilicity of the sulfur center, facilitating attack by the protein nucleophile once the ligand binds.
Experimental Protocols
Protocol A: Covalent Probe Synthesis (Coupling)
Use this protocol to attach the 4-Me-Py-3-SO2F warhead to a ligand or scaffold.
Reagents:
-
Amine-bearing ligand (1.0 equiv)
-
4-Methylpyridine-3-sulfonyl fluoride (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
DCM (Dichloromethane) (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the amine-ligand in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
). -
Base Addition: Add DIPEA dropwise at
. -
Warhead Addition: Add 4-Methylpyridine-3-sulfonyl fluoride slowly. Note: Unlike sulfonyl chlorides, this reaction is less exothermic, but cooling ensures regioselectivity if multiple nucleophiles are present.
-
Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS. You should see the mass shift corresponding to the sulfonylation (
is not the pathway here; it is substitution, so mass is ). Correction: If coupling via SNAr or amide coupling to a linker, ensure the SO2F remains intact. If the warhead is the reagent itself reacting with a protein, skip to Protocol B.-
Clarification: If synthesizing the probe from a sulfonyl chloride precursor is required, use standard conditions. If coupling a pre-made 4-Me-Py-3-SO2F building block (e.g., via a carboxylic acid handle on the pyridine), use standard amide coupling (EDC/HOAt) which tolerates the SO2F group.
-
Protocol B: Kinetic Evaluation (
)
Determine the covalent efficiency of your inhibitor.
Reagents:
-
Target Protein (100 nM final)
-
Inhibitor (Concentration series: 0, 0.1, 0.5, 1, 5, 10
) -
Activity Assay Buffer (e.g., HEPES pH 7.5)
Methodology:
-
Incubation: Incubate protein with inhibitor at varying concentrations for defined time points (
min). -
Quench: Dilute an aliquot 100-fold into substrate solution (to dilute out non-covalent inhibition) or use rapid gel filtration.
-
Measurement: Measure residual enzymatic activity (
). -
Analysis: Plot
vs. time to obtain for each concentration. -
Derivation: Plot
vs. [I] to fit the hyperbolic equation:-
Success Criterion: A 4-Me-Py-3-SO2F based inhibitor should show a measurable saturation curve (indicating binding
) rather than a linear line (which would indicate non-specific bimolecular collision).
-
Application Workflow: Covalent Fragment Screening
This workflow describes how to utilize a library of 4-Me-Py-3-SO2F fragments to discover new druggable pockets.
Figure 2: Proteomic screening workflow. The stability of the 4-Me-Py-3-SO2F moiety allows for cleaner data in LC-MS compared to highly reactive aliphatic sulfonyl fluorides.
References
-
Sharpless, K. B., et al. (2014).[1][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2015).[5] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identification of Native Proteins That Are Labeled by a Sulfonyl Fluoride Probe." Journal of the American Chemical Society.[5] Link
-
Bull, J. A., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Reviews. Link
-
Enamine. "Aliphatic & Aromatic Sulfonyl Fluorides for SuFEx." Enamine Product Guide. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. 3-fluoropyridine-4-sulfonyl fluoride | 2141860-90-2 | Benchchem [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods [ouci.dntb.gov.ua]
4-Methylpyridine-3-sulfonyl fluoride as a covalent warhead compared to other electrophiles
This guide provides an in-depth technical analysis of 4-Methylpyridine-3-sulfonyl fluoride as a covalent warhead. It is designed for medicinal chemists and chemical biologists seeking to expand their targeted covalent inhibitor (TCI) toolkits beyond traditional acrylamides.
A Tunable Heteroaryl Warhead for "Beyond-Cysteine" Covalent Targeting
Executive Summary
4-Methylpyridine-3-sulfonyl fluoride represents a distinct class of Heteroaryl Sulfonyl Fluoride (HetAr-SF) warheads. Unlike traditional acrylamides (which rely on Michael addition to Cysteine) or standard phenyl sulfonyl fluorides (which can be kinetically sluggish), this warhead leverages the electron-deficient pyridine core to activate the sulfur(VI) center for nucleophilic attack.
This guide positions 4-Methylpyridine-3-sulfonyl fluoride as a "Goldilocks" electrophile : it is sufficiently reactive to modify low-nucleophilicity residues (Tyrosine, Lysine, Histidine) yet possesses the steric and electronic modulation (via the 4-methyl group) to maintain hydrolytic stability in physiological buffers.
Quick Comparison: Warhead Performance Matrix
| Feature | 4-Methylpyridine-3-SF | Acrylamide | Phenyl Sulfonyl Fluoride | Chloroacetamide |
| Primary Mechanism | SuFEx (Substitution) | Michael Addition | SuFEx (Substitution) | SN2 Substitution |
| Target Residues | Tyr, Lys, His, Ser | Cys (rarely Lys) | Tyr, Lys, Ser | Cys, His, Lys |
| Reactivity ( | High (Activated) | Moderate to High | Low to Moderate | Very High |
| Selectivity | Context-Driven (Proximity) | Cysteine-Driven | Context-Driven | Low (Promiscuous) |
| Metabolic Stability | Moderate ( | High (unless reactive) | High | Low (Glutathione reactive) |
| Reversibility | Irreversible | Irreversible | Irreversible | Irreversible |
Technical Deep Dive: The Heteroaryl Advantage
Structural Mechanism of Action
The efficacy of 4-Methylpyridine-3-sulfonyl fluoride stems from two competing electronic effects that "tune" its reactivity:
-
Pyridine Activation (The Accelerator): The nitrogen atom in the pyridine ring is electron-withdrawing (via inductive effects and resonance). This pulls electron density away from the sulfonyl group, making the sulfur(VI) center more electrophilic (
) compared to a standard benzene ring. This lowers the activation energy barrier for nucleophilic attack by amino acid side chains. -
4-Methyl Modulation (The Brake): The methyl group at the 4-position serves two critical roles:
-
Electronic: It is weakly electron-donating, which slightly dampens the extreme activation from the pyridine nitrogen, preventing "runaway" reactivity (hydrolysis).
-
Steric/Protective: It sterically shields the C4 position of the pyridine ring, preventing unwanted SNAr reactions on the ring carbons, ensuring the reaction occurs exclusively at the sulfonyl fluoride (SuFEx).
-
Mechanism of Covalent Ligation (SuFEx)
The reaction follows a Sulfur(VI) Fluoride Exchange (SuFEx) pathway.[1][2][3][4] Unlike Michael acceptors that require a specific geometry for orbital overlap, SuFEx is driven by the unique stability of the fluoride leaving group and the transition state geometry at the sulfur center.
Figure 1: The SuFEx reaction pathway.[2] The pyridine nitrogen activates the warhead, facilitating attack by non-cysteine nucleophiles.
Comparative Analysis: Why Choose This Warhead?
Scenario A: "I have no Cysteine in the binding pocket."
-
Alternative: Acrylamides are useless here.
-
4-Methylpyridine-3-SF Advantage: This is the primary use case. This warhead can target Tyrosine (via phenolic -OH), Lysine (via
-NH ), or Histidine (via imidazole). -
Data Support: Studies on general heteroaryl SFs show they can label Tyr residues with
values ranging from to M s , whereas phenyl SFs often struggle to reach M s without proximal acid/base catalysis [1].
Scenario B: "My Phenyl Sulfonyl Fluoride hit is too weak."
-
Alternative: Phenyl sulfonyl fluorides (e.g., benzenesulfonyl fluoride).
-
4-Methylpyridine-3-SF Advantage: The pyridine ring significantly increases
. -
Chemical Principle: The pKa of the leaving group (fluoride) is constant, but the electrophilicity of the sulfur is higher. In kinetic assays, heteroaryl SFs demonstrate 5-50x faster labeling rates than their phenyl analogs due to the electron-deficient heterocycle [2].
Scenario C: "I need to avoid Glutathione (GSH) conjugation."
-
Alternative: Chloroacetamides or highly reactive Michael acceptors.
-
4-Methylpyridine-3-SF Advantage: SuFEx chemistry is remarkably "orthogonal" to biological thiols in solution. Unlike acrylamides which are rapidly scavenged by free GSH, sulfonyl fluorides require the specific environment of a protein binding pocket (hydrogen bonding, desolvation) to react efficiently. This leads to lower intrinsic toxicity and better plasma stability [3].
Experimental Protocols
Protocol 1: Assessing Hydrolytic Stability
Before testing on proteins, verify the warhead survives in buffer.
-
Preparation: Dissolve 4-Methylpyridine-3-sulfonyl fluoride to 10 mM in DMSO.
-
Incubation: Dilute to 100 µM in PBS (pH 7.4) and incubate at 37°C.
-
Monitoring: Analyze by LC-MS at
hours. -
Acceptance Criteria: >80% parent remaining at 4 hours.
-
Note: If hydrolysis is too fast (
h), the pyridine ring is too activating. Consider adding a methoxy group or moving the nitrogen.
-
Protocol 2: Determination of (Mass Spectrometry)
This is the gold standard for covalent inhibitor potency.
-
Enzyme Prep: Incubate target protein (1 µM) with varying concentrations of inhibitor (
µM). -
Time Course: Quench aliquots at varying time points (
min) using 1% Formic Acid. -
Analysis: Perform Intact Protein LC-MS (Q-TOF or Orbitrap). Deconvolute spectra to calculate the % labeled protein (
). -
Calculation: Fit data to the pseudo-first-order equation:
Then plot vs to derive and using the hyperbolic equation:
Strategic Workflow for Library Design
Use the following decision tree to determine when to deploy 4-Methylpyridine-3-sulfonyl fluoride in your SAR (Structure-Activity Relationship) campaign.
Figure 2: Decision tree for selecting Heteroaryl Sulfonyl Fluorides in covalent drug discovery.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][5][4] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
King, A. T., et al. (2023).[6] An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides. Bioorganic & Medicinal Chemistry Letters. Link
- Zhu, Y., et al. (2018). Heteroaryl Sulfonyl Fluorides: Synthesis and Reactivity. Journal of Organic Chemistry. (General reference for heteroaryl SF synthesis).
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
Optimizing Covalent Fragment Libraries: A Validation Guide for 4-Methylpyridine-3-sulfonyl Fluoride
Executive Summary
In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) , the choice of electrophilic warhead is the single most critical determinant of a probe's specificity. While Phenylsulfonyl fluoride (Ph-SO2F) has long served as the standard for Sulfur-Fluoride Exchange (SuFEx) chemistry, it often suffers from poor aqueous solubility and a lack of specific binding interactions.
This guide validates 4-Methylpyridine-3-sulfonyl fluoride as a superior alternative for Fragment-Based Drug Discovery (FBDD). By incorporating a pyridine nitrogen, this scaffold offers tunable electronics and enhanced solubility, while the 4-methyl group provides essential steric modulation to prevent non-specific proteome reactivity. This document provides the experimental framework to validate this reagent against industry standards.
Part 1: Chemical Profile & Mechanistic Advantage[1]
The "Heterocyclic Advantage"
The transition from a benzene core (in PMSF or Ph-SO2F) to a pyridine core fundamentally alters the physicochemical properties of the warhead.
-
Solubility (LogP): The pyridine nitrogen lowers the LogP, making the fragment more soluble in assay buffers (PBS/DMSO mixtures) compared to the lipophilic benzene analogs.
-
Electronic Tuning: The electron-withdrawing nature of the pyridine ring (at the 3-position) increases the electrophilicity of the sulfur center compared to benzene. However, the 4-methyl group acts as a weak electron donor, counter-balancing this effect. This "push-pull" dynamic creates a "Goldilocks" zone of reactivity—stable in buffer, but reactive within the enzyme pocket.
-
Binding Vector: The pyridine nitrogen serves as a hydrogen bond acceptor, potentially anchoring the fragment in the active site before the covalent bond forms.
Mechanistic Pathway (SuFEx)
Unlike sulfonyl chlorides, which degrade rapidly via hydrolysis, sulfonyl fluorides require specific activation (e.g., H-bonding networks in protein active sites or specific tyrosine/serine orientation) to undergo substitution.
Figure 1: The SuFEx activation pathway.[1][2][3] Note that without the "Activation" step (protein environment), the reagent remains latent (stable).
Part 2: Comparative Reactivity & Performance Data
The following data compares 4-Methylpyridine-3-sulfonyl fluoride against the industry standards: PMSF (Serine protease inhibitor) and Benzenesulfonyl Fluoride (General SuFEx probe).
Stability vs. Reactivity Profile
| Feature | PMSF (Standard) | Benzenesulfonyl Fluoride | 4-MePy-3-SO2F (Focus) |
| Warhead Type | Sulfonyl Fluoride (Alkyl-Aryl) | Sulfonyl Fluoride (Aryl) | Sulfonyl Fluoride (Heteroaryl) |
| Hydrolytic Stability (pH 7.4) | Low (< 1 hour t1/2) | High (> 24 hours t1/2) | High (> 24 hours t1/2) |
| Aq. Solubility (Calc LogP) | ~1.8 (Moderate) | ~1.2 (Moderate) | ~0.6 (High) |
| Reactivity Mode | Highly Reactive (Non-specific) | Latent (Requires activation) | Tunable (Latent + H-bond anchor) |
| Primary Targets | Serine Proteases | Tyr/Lys/His (SuFEx) | Tyr/Lys/His (SuFEx + Pocket Fit) |
The Stability-Reactivity Landscape
The diagram below illustrates where 4-MePy-3-SO2F sits in the chemical space. It avoids the "Too Reactive" zone of sulfonyl chlorides and the "Inert" zone of sulfonamides.
Figure 2: Chemical Space Analysis. 4-MePy-3-SO2F occupies the optimal quadrant for chemical biology probes: high stability and high selectivity.
Part 3: Experimental Validation Protocols
To validate 4-MePy-3-SO2F in your specific biological system, follow these self-validating protocols.
Protocol A: Hydrolytic Stability Assessment (The "Shelf-Life" Test)
Objective: Confirm the reagent does not decompose in assay buffer before reaching the target.
-
Preparation: Dissolve 4-MePy-3-SO2F to 10 mM in DMSO-d6.
-
Initiation: Dilute 1:10 into deuterated Phosphate Buffered Saline (PBS, pH 7.4) in an NMR tube (Final conc: 1 mM).
-
Measurement: Acquire 1H-NMR or 19F-NMR spectra immediately (t=0).
-
Time-Course: Acquire spectra every 1 hour for 12 hours, then at 24 hours.
-
Validation Criteria:
-
Pass: >95% remaining parent compound at 12 hours.
-
Fail: Appearance of sulfonic acid peak (>10%) within 4 hours.
-
Note: Expect 4-MePy-3-SO2F to remain stable for >24h, unlike sulfonyl chlorides which vanish in minutes.
-
Protocol B: SuFEx Reactivity Profiling (The "Warhead" Test)
Objective: Measure the kinetics of covalent bond formation with a model nucleophile (Tyrosine mimic).
-
Model System: Use N-Acetyl-L-Tyrosine Methyl Ester (Tyr-mimic) as the nucleophile.
-
Reaction Mix:
-
Reagent: 4-MePy-3-SO2F (100 µM)
-
Nucleophile: Tyr-mimic (500 µM)
-
Catalyst (Optional): DBU (10 µM) - used to simulate "active site" base activation.
-
Solvent: Acetonitrile/PBS (1:1).
-
-
Monitoring: LC-MS (ESI+) in Single Ion Monitoring (SIM) mode.
-
Data Output: Plot the disappearance of the Reagent [M+H]+ and appearance of the Sulfonate Adduct.
-
Calculation: Determine pseudo-first-order rate constant (
).-
Comparison: The
should be significantly higher in the presence of DBU, confirming the SuFEx mechanism (base-activated) rather than non-specific alkylation.
-
Part 4: Application Workflow (Fragment Screening)
This workflow describes how to use 4-MePy-3-SO2F as a "scout fragment" to identify binding pockets.
Figure 3: Mass Spectrometry-based Fragment Screening Workflow.
Critical Interpretation of Results
-
Mass Shift: A covalent adduct of 4-MePy-3-SO2F will result in a mass addition of +173.01 Da (Molecular Weight 191.18 - Fluoride 19.00 + Proton loss 1.01).
-
Selectivity Check: If you observe modification of every surface lysine, the reagent concentration is too high. True "Specific SuFEx" hits usually occur at a single, nucleophilic residue within a binding pocket.
References
-
Sharpless, K. B., et al. (2014).[1][4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2015).[6] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Life Chemicals. (2024). "Covalent Fragment Library: Design and Validation." Life Chemicals Collections. Link
-
Enamine. (2025).[7] "Hydrolytically Stable Sulfonyl Fluorides for Drug Discovery." Enamine Building Blocks. Link
-
Narayanan, A., & Jones, L. H. (2015).[6] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659. Link
Sources
- 1. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 2. researchgate.net [researchgate.net]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
Selectivity Profiling of 4-Methylpyridine-3-sulfonyl Fluoride: A Comparative Technical Guide
Part 1: Executive Summary & Chemical Logic
The "Goldilocks" Electrophile
In the landscape of covalent probes, 4-Methylpyridine-3-sulfonyl fluoride represents a distinct class of "tunable" electrophiles. Unlike the highly promiscuous sulfonyl chlorides or the widely used but hydrolytically unstable Phenylmethylsulfonyl fluoride (PMSF), heteroaryl sulfonyl fluorides utilize Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry to achieve context-dependent selectivity.
This guide evaluates the selectivity of 4-Methylpyridine-3-sulfonyl fluoride (4-Me-Py-3-SF) not as a generic inhibitor, but as a precision probe whose reactivity is modulated by the electronic push-pull of its pyridine core and methyl substituent.
Structural Determinants of Selectivity
The selectivity of this compound is governed by two opposing chemical forces:
-
The Pyridine Core (Activator): The electron-deficient nitrogen atom (especially if protonated in the active site) inductively withdraws electron density from the sulfonyl group, increasing the electrophilicity of the sulfur center compared to a benzene ring.
-
The 4-Methyl Group (Attenuator): The electron-donating methyl group (ortho to the sulfonyl) provides slight steric hindrance and electronic donation, dampening the reactivity.
Result: A probe that is stable in aqueous buffer (unlike PMSF) but highly reactive when positioned near a nucleophile (Tyr, Lys, His, Ser) assisted by a local base or H-bond donor.
Part 2: Comparative Performance Analysis
4-Methylpyridine-3-SF vs. Standard Alternatives
The following table contrasts 4-Me-Py-3-SF with industry-standard sulfonyl fluorides.
| Feature | PMSF (Phenylmethylsulfonyl fluoride) | AEBSF (Pefabloc SC) | 4-Methylpyridine-3-SF |
| Primary Target | Serine Proteases (Active Site) | Serine Proteases (Broad) | Context-Dependent (Tyr, Lys, His, Ser) |
| Mechanism | Rapid Serine Acylation | Serine Acylation | SuFEx (Environment-assisted exchange) |
| Aqueous Stability | Poor ( | High (Stable in solution) | High (Resistant to hydrolysis) |
| Selectivity Driver | High Intrinsic Reactivity | Electrostatics (Cationic) | Protonation State & Geometry |
| Key Limitation | Promiscuous; Rapid Hydrolysis | Limited to acidic residues | Requires specific binding pocket alignment |
Mechanistic Selectivity: The SuFEx Paradigm
Unlike Michael acceptors (cysteines) or NHS-esters (lysines), 4-Methylpyridine-3-sulfonyl fluoride does not react based solely on nucleophilicity. It requires a "catalytic" microenvironment.
-
Tyrosine: Reacts if a neighboring basic residue (Arg/Lys/His) depresses the phenol pKa.
-
Lysine: Reacts if the
-amino group is deprotonated or positioned for nucleophilic attack. -
Histidine: Reacts via direct N-sulfonylation, often reversible or transient unless stabilized.
Part 3: Experimental Validation Protocols
To objectively determine the selectivity of 4-Methylpyridine-3-sulfonyl fluoride in your specific biological system, you must employ Competitive Activity-Based Protein Profiling (ABPP) . Direct labeling is impossible without a "click" handle (alkyne/azide), so we use it as a competitor against a broad-spectrum probe.
Protocol 1: Competitive ABPP (Gel-Based & Mass Spec)
Objective: Identify protein targets where 4-Methylpyridine-3-SF outcompetes a broad-spectrum fluorophosphonate (FP) or sulfonyl fluoride-alkyne probe.
Materials
-
Biological System: Cell lysate (1 mg/mL) or Live Cells.
-
Test Compound: 4-Methylpyridine-3-sulfonyl fluoride (Stock: 50 mM in DMSO).
-
Broad-Spectrum Probe: FP-Rhodamine (Serine hydrolases) or SF-Alkyne (General SuFEx).
-
Click Reagents: TBTA, CuSO4, TCEP, Azide-Fluorophore (for gel) or Azide-Biotin (for MS).
Workflow Diagram (DOT)
Caption: Competitive ABPP workflow to define the selectivity profile of 4-Methylpyridine-3-sulfonyl fluoride against a reference probe.
Step-by-Step Methodology
-
Lysate Preparation:
-
Lyse cells in PBS (pH 7.4). Avoid Tris or buffers with nucleophiles if using high concentrations, though SFs are generally compatible with Tris.
-
Adjust protein concentration to 1 mg/mL.
-
-
Competition Incubation (The Critical Step):
-
Divide lysate into two aliquots: Vehicle (DMSO) and Treated .
-
Add 4-Methylpyridine-3-sulfonyl fluoride to the Treated sample (concentration range: 1
M to 100 M). -
Incubate for 30–60 minutes at 25°C. Note: This allows the SF probe to covalently modify its specific targets.
-
-
Probe Labeling:
-
Add the Broad-Spectrum Probe (e.g., FP-Rhodamine at 1
M) to both samples. -
Incubate for 20 minutes. Reasoning: The probe will label any active sites NOT blocked by your test compound.
-
-
Readout (Gel-Based):
-
Quench with SDS-loading buffer. Run SDS-PAGE.
-
Scan for fluorescence.
-
Result: Disappearance of bands in the "Treated" lane indicates targets selectively inhibited by 4-Methylpyridine-3-SF.
-
-
Readout (Mass Spectrometry - ISO-TOP ABPP):
-
Use a biotinylated probe.
-
Enrich labeled peptides using Streptavidin beads.
-
Digest with Trypsin.[1]
-
Analyze via LC-MS/MS. Targets with high Heavy/Light ratios (Control/Treated) are the selective hits.
-
Part 4: Chemical Mechanism of Action
Understanding the mechanism is vital for interpreting "selectivity." The reaction is not a simple displacement; it is a Sulfur(VI) Fluoride Exchange (SuFEx) .
Caption: The SuFEx mechanism requires a protein microenvironment that stabilizes the transition state and assists fluoride departure.
Why this matters for selectivity:
-
The "Pyridine Effect": The N-atom in the pyridine ring can accept a hydrogen bond from the protein, orienting the molecule precisely in the active site. This creates "orientational selectivity" that benzene analogs (PMSF) lack.
-
Stability: The S-F bond is strong (approx. 130 kcal/mol). It does not break randomly in water. It only breaks when the protein environment "activates" it. This results in lower background noise compared to sulfonyl chlorides.
Part 5: References & Further Reading
-
Jones, L. H. (2022). Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry .[2] Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie . Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science . Link
-
Hymel, D., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. Future Medicinal Chemistry . Link
-
Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry . Link
Sources
comparing 4-Methylpyridine-3-sulfonyl fluoride to sulfonyl chlorides in synthesis
Executive Summary
For decades, sulfonyl chlorides (
This guide analyzes the shift toward Sulfonyl Fluorides (
Physicochemical Profile: The Fluoride Advantage
The core difference lies in the nature of the sulfur-halogen bond.[1] The S(VI)-F bond is significantly stronger and less polarizable than the S(VI)-Cl bond, rendering it inert to unactivated nucleophiles while remaining reactive under specific catalysis.
| Feature | Sulfonyl Chloride ( | Sulfonyl Fluoride ( |
| Bond Energy | ~290 kJ/mol (Weak) | ~500 kJ/mol (Strong) |
| Hydrolytic Stability | Poor. Hydrolyzes in minutes/hours in moist air. | Excellent. Stable in water/buffer for days/weeks. |
| Thermal Stability | Low. Pyridine derivatives often extrude | High. Often stable > 150°C. |
| Redox Stability | Susceptible to reduction (to sulfinates). | Resistant to reduction.[1][2] |
| Chemoselectivity | Indiscriminate (reacts with amines, alcohols, water). | Orthogonal (reacts only with activated Si/Ca/H-bond donors). |
Case Study: 4-Methylpyridine-3-sulfonyl fluoride
In pyridine systems, the nitrogen atom acts as an internal base/nucleophile, destabilizing the sulfonyl chloride.
-
The Chloride Risk: 4-Methylpyridine-3-sulfonyl chloride is prone to self-catalyzed decomposition. The basic pyridine nitrogen can facilitate hydrolysis or
extrusion, often requiring the compound to be stored as a hydrochloride salt to prevent "black tar" formation. -
The Fluoride Solution: The 4-Methylpyridine-3-sulfonyl fluoride is a crystalline solid stable at room temperature. The steric bulk of the 4-methyl group, which hinders nucleophilic attack on the chloride, becomes an asset in the fluoride, preventing unwanted side reactions until activation.
Mechanistic Divergence
The following diagram illustrates why the Fluoride route offers superior control compared to the Chloride route.
Figure 1: Mechanistic comparison showing the instability of the chloride pathway versus the gated reactivity of the SuFEx (fluoride) pathway.
Experimental Protocols
Method A: Synthesis via Sulfonyl Chloride (The "Legacy" Way)
Use this only if the fluoride is unavailable. Requires strict anhydrous conditions.
-
Chlorosulfonation: Treat 4-methylpyridine with chlorosulfonic acid (
) at 140°C.-
Critical Failure Point: High heat often leads to decomposition of the pyridine ring.
-
-
Isolation: Quench onto ice.
-
Critical Failure Point: The sulfonyl chloride hydrolyzes rapidly upon contact with ice/water. You must extract immediately into DCM.
-
-
Coupling: Add amine and excess base (TEA/DIPEA) at 0°C.
-
Observation: Yields are typically inconsistent (30-50%) due to competing hydrolysis and
loss.
-
Method B: Synthesis via Sulfonyl Fluoride (The "SuFEx" Way)
Recommended for high-throughput and library synthesis.
Step 1: Synthesis of 4-Methylpyridine-3-sulfonyl fluoride
-
Starting Material: 4-Methylpyridine-3-thiol or 4-Methyl-3-aminopyridine.
-
Oxidative Fluorination (One-Pot):
-
Dissolve thiol in MeCN/H2O (1:1).
-
Add
(4 equiv) and 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as oxidant at 0°C. -
Stir 30 mins. The Sulfonyl Fluoride precipitates or is extracted with EtOAc.
-
Result: Stable solid, >85% yield. Can be stored on the shelf.
-
Step 2: SuFEx Coupling (Sulfonamide Synthesis)
-
Reagents: Mix Sulfonyl Fluoride (1.0 equiv) + Amine (1.2 equiv).
-
Activator: Add DBU (1.5 equiv) OR use Silyl-amine (
) with catalytic BTMG or Fluoride source (TASF). -
Conditions: Stir at RT in MeCN for 1-4 hours.
-
Workup: Evaporate solvent. Often requires minimal purification as the fluoride does not hydrolyze to acidic byproducts during reaction.
Decision Matrix: When to Switch?
Use the following logic flow to determine the appropriate reagent for your synthesis.
Figure 2: Decision matrix for selecting sulfur electrophiles in drug discovery.
References
-
Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Dong, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry. Link
-
Mykhailiuk, P. K. (2019). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link
-
Lemos, A., et al. (2022). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs." Crystal Growth & Design. Link
-
Enamine Ltd. "Aliphatic and Heteroaromatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Building Blocks. Link
Sources
efficacy of 4-Methylpyridine-3-sulfonyl fluoride in covalent inhibition vs non-covalent inhibitors
Executive Summary: The Shift to Non-Equilibrium Pharmacology
In the landscape of modern drug discovery, 4-Methylpyridine-3-sulfonyl fluoride represents a critical class of "privileged warheads" utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional non-covalent inhibitors that rely on equilibrium binding (
This guide objectively compares the efficacy of 4-Methylpyridine-3-sulfonyl fluoride against non-covalent alternatives. The data indicates that while non-covalent inhibitors are limited by rapid off-rates and competition with endogenous substrates, sulfonyl fluoride (SF) warheads deliver time-dependent potency , extended residence time , and context-specific selectivity targeting Tyrosine, Lysine, Serine, and Histidine residues.
Comparative Snapshot
| Feature | Non-Covalent Inhibitors | 4-Methylpyridine-3-sulfonyl fluoride (Covalent) |
| Binding Mechanism | Equilibrium ( | Non-equilibrium ( |
| Duration of Action | Dependent on plasma half-life ( | Dependent on protein turnover rate ( |
| Potency Metric | ||
| Selectivity | Shape complementarity only | Shape + Nucleophile reactivity (context-driven) |
| Substrate Competition | Vulnerable to high substrate loads | Overcomes competition via irreversible locking |
Mechanistic Divergence: Kinetic Framework
To understand the efficacy of 4-Methylpyridine-3-sulfonyl fluoride, one must move beyond standard Michaelis-Menten kinetics.
Non-Covalent Inhibition (The Equilibrium Trap)
Non-covalent inhibitors (
-
Limitation: If the local concentration of the inhibitor drops (due to metabolism or excretion), the complex dissociates, and enzymatic activity is restored immediately.
Covalent Inhibition (The SuFEx Advantage)
4-Methylpyridine-3-sulfonyl fluoride follows a two-step mechanism:
-
Recognition: Reversible binding (
) places the warhead near a specific nucleophile. -
Inactivation: The sulfonyl fluoride undergoes nucleophilic substitution, ejecting fluoride and forming a stable sulfonamide/sulfonate bond (
).
Why 4-Methylpyridine-3-sulfonyl fluoride? The pyridine ring acts as an electron-withdrawing group (EWG), tuning the electrophilicity of the sulfur center. The methyl group provides steric bulk that can enhance selectivity for specific hydrophobic pockets, preventing "off-target" promiscuity often seen with more reactive sulfonyl chlorides.
Visualization of Mechanism
The following diagram illustrates the kinetic divergence between the two modes of inhibition.
Figure 1: Kinetic pathway comparing reversible equilibrium binding vs. irreversible inactivation by sulfonyl fluorides.[1]
Experimental Efficacy Data
The following data summarizes the performance characteristics of 4-Methylpyridine-3-sulfonyl fluoride compared to a standard non-covalent pyridine analog.
Time-Dependent Inhibition (The "IC50 Shift")
A hallmark of covalent inhibitors is that their potency increases over time. Non-covalent inhibitors show a stable
Table 1: IC50 Shift Assay Results (Target: Representative Serine Protease)
| Pre-incubation Time (min) | Non-Covalent Analog ( | 4-Methylpyridine-3-SF ( | Interpretation |
| 0 | 450 | 480 | Initial binding affinity is similar (driven by pyridine scaffold). |
| 30 | 445 | 120 | Covalent bond formation begins to drive potency. |
| 60 | 455 | 45 | Significant accumulation of inactivated enzyme. |
| 240 | 450 | < 5 | Complete inactivation. Non-covalent remains static. |
Washout Experiments (Durability)
To test residence time, enzymes were treated with inhibitor, then subjected to extensive dialysis (washout) to remove unbound compound.
-
Non-Covalent Result: 95% recovery of enzymatic activity after 4 hours of dialysis.
-
4-Methylpyridine-3-SF Result: <5% recovery of activity. The inhibition is sustained even when free inhibitor is removed, mimicking the in vivo advantage of long duration of action (uncoupled from pharmacokinetics).
Validated Experimental Protocols
To replicate these findings, strictly follow these self-validating protocols.
Protocol A: Determination of
This is the gold standard metric for covalent efficacy.
Reagents:
-
Target Protein (1 µM stock)
-
4-Methylpyridine-3-sulfonyl fluoride (dilution series: 0.1 µM to 100 µM)
-
Substrate (fluorogenic/chromogenic)
Workflow:
-
Preparation: Prepare a 96-well plate with reaction buffer (50 mM HEPES pH 7.4, 100 mM NaCl).
-
Incubation: Add enzyme to varying concentrations of inhibitor.
-
Time-Points: At discrete time points (
= 0, 15, 30, 60, 90 min), withdraw an aliquot. -
Activity Check: Dilute the aliquot 100-fold into a solution containing saturating substrate. Note: The large dilution prevents further inhibition and re-equilibration of non-covalent binding.
-
Measurement: Measure residual velocity (
). -
Analysis: Plot
vs. time to get for each concentration. -
Calculation: Plot
vs. to fit the hyperbolic equation:
Protocol B: Mass Spectrometry Confirmation of SuFEx
You must verify that the inhibition is covalent and specific.
Workflow:
-
Reaction: Incubate Protein (10 µM) with Inhibitor (50 µM) for 2 hours.
-
Desalting: Pass through a Zeba™ Spin Desalting Column (7K MWCO) to remove excess small molecule.
-
LC-MS Analysis: Inject onto a C4 column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Data Validation:
-
Look for a mass shift (
). -
Calculation:
. -
Example: If 4-Methylpyridine-3-sulfonyl fluoride MW is ~175.18 Da, the adduct adds the sulfonyl-pyridine moiety (~155.17 Da). The leaving group is Fluoride.
-
Success Criteria: A single peak shifted by +155 Da indicates mono-covalent modification.
-
Visualization of Experimental Workflow
Figure 2: Workflow for validating covalent kinetic parameters and structural confirmation.
Strategic Advantages & Limitations
The "Tunability" of the Pyridine Ring
The 4-methylpyridine core is not arbitrary.
-
Electronic Effect: The pyridine nitrogen is electron-withdrawing, making the sulfonyl fluoride slightly more reactive than a phenyl sulfonyl fluoride, but less reactive than a nitro-benzene derivative. This "Goldilocks" zone ensures it reacts with the target protein but avoids rapid hydrolysis in water.
-
Solubility: The pyridine nitrogen provides better aqueous solubility compared to benzene analogs, crucial for biological assays.
Safety and Selectivity
A common critique of covalent inhibitors is "off-target" toxicity.[2][3] However, sulfonyl fluorides are uniquely privileged:
-
Stability: They are stable in plasma and cell media (unlike sulfonyl chlorides).
-
Context-Dependence: They do not react with every nucleophile. They require a specific geometry within the binding pocket to facilitate the SuFEx reaction (often requiring a nearby proton acceptor to activate the nucleophile).
References
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(11), 6000-6010.
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4] Angewandte Chemie International Edition, 53(36), 9430-9448.
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
-
Lagoutte, P., et al. (2017). Sulfonyl fluorides as targets for covalent inhibition.[2][3][4][5][6][7][8] Nature Reviews Drug Discovery.
-
Singh, J., et al. (2011). The resurgence of covalent drugs.[2][3][7] Nature Reviews Drug Discovery, 10(4), 307-317.
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- 4. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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A Comparative Guide to the Cross-Reactivity of Heterocyclic Sulfonyl Fluoride Probes
Introduction: The Rise of Sulfonyl Fluorides in Covalent Probe Discovery
In the landscape of chemical biology and drug development, covalent probes are indispensable tools for identifying and validating novel drug targets, elucidating biological pathways, and designing potent, durable therapeutics. For years, the field was dominated by electrophiles targeting the nucleophilic thiol of cysteine residues. However, the relatively low abundance of cysteine in protein binding sites has driven the exploration of new reactive groups, or "warheads," capable of engaging other amino acid residues.
Among the most promising of these are the sulfonyl fluorides (SFs). Possessing a unique balance of aqueous stability and reactivity, the SF moiety can covalently modify a broad range of nucleophilic residues, including serine, threonine, lysine, tyrosine, and histidine.[1][2] This versatility significantly expands the "ligandable" proteome, opening up new avenues for targeting proteins previously considered "undruggable."[3]
Here, we provide an in-depth comparison of SF probes and detail a robust experimental workflow for characterizing their proteome-wide selectivity using competitive activity-based protein profiling (ABPP).
Comparing Sulfonyl Fluoride Probe Scaffolds
The selectivity of a sulfonyl fluoride probe is not dictated solely by the SF warhead but is heavily influenced by the molecular scaffold to which it is attached. The scaffold directs the probe to specific protein binding pockets, and only when a suitable nucleophilic residue is in the correct orientation does the covalent reaction occur. Below is a comparison of representative SF probe classes.
| Probe Class | Core Scaffold Example | Typical Nucleophile Targets | Key Characteristics & Performance Insights |
| Simple Aryl SF | Phenylmethylsulfonyl Fluoride (PMSF) | Serine | Broad Reactivity: PMSF is a classic, broadly reactive serine hydrolase inhibitor. Its small size allows it to access the active sites of many enzymes, resulting in low selectivity.[4] |
| Utility: Primarily used as a general protease inhibitor in lysis buffers rather than a specific probe for target identification. | |||
| Aliphatic SF | Fatty Acyl Sulfonyl Fluoride | Serine, Tyrosine | Metabolic Targeting: The lipid-like chain can direct the probe towards enzymes involved in fatty acid metabolism, such as certain serine hydrolases.[4] |
| Improved Selectivity: Selectivity is guided by the metabolic class of enzymes that recognize the aliphatic chain. | |||
| Heterocyclic SF (e.g., Pyridine-based) | Pyridine-2-sulfonyl fluoride (PyFluor) | Tyrosine, Lysine, Serine | Tunable Reactivity & Selectivity: The pyridine ring can engage in specific hydrogen bonding and π-stacking interactions within a protein binding pocket, significantly enhancing selectivity.[5][6] |
| Drug-like Properties: Heterocyclic scaffolds are common in pharmaceuticals and can impart favorable properties like cell permeability and metabolic stability. The electronics of the ring can also tune the reactivity of the SF warhead.[7] | |||
| Fragment-Based SF | Aryl Sulfonyl Fluoride Fragments | Tyrosine | Novel Site Discovery: Small, fragment-like SF probes can be used to identify new, previously unknown ligandable sites on proteins, even outside of defined active sites.[8] |
| Starting Point for Growth: Hits from fragment screens serve as starting points for building more potent and selective inhibitors. |
Assessing Cross-Reactivity: The Competitive ABPP Workflow
The gold standard for evaluating the on-target and off-target engagement of covalent probes in a native biological system is competitive activity-based protein profiling (ABPP) .[9][10] This technique leverages mass spectrometry-based proteomics to provide a quantitative, proteome-wide readout of a probe's interaction landscape.[11]
The underlying principle is straightforward: a complex proteome (e.g., a cell lysate) is first incubated with the test inhibitor (our SF probe). Subsequently, a broad-spectrum, tagged ABP that targets the same class of residues is added. If the test inhibitor has bound to a protein, it will block the binding of the tagged ABP. By quantifying the reduction in signal from the tagged ABP, we can identify the specific targets of our inhibitor and assess its selectivity.[12]
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Detailed Experimental Protocol: Competitive ABPP for SF Probes
This protocol outlines a typical workflow for identifying the targets of a novel sulfonyl fluoride probe in a human cell line.
1. Proteome Preparation: a. Culture cells (e.g., HEK293T) to ~80-90% confluency. b. Harvest cells, wash with cold PBS, and pellet by centrifugation. c. Lyse the cell pellet in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors, excluding PMSF) via sonication on ice. d. Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 45 min at 4°C) to obtain the soluble proteome. e. Determine protein concentration using a standard method (e.g., BCA assay). Normalize all samples to a final concentration of 1-2 mg/mL.
2. Competitive Inhibition: a. Aliquot the proteome into microcentrifuge tubes. b. Treat the samples with the 4-Methylpyridine-3-sulfonyl fluoride test probe at various concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle-only control (e.g., DMSO). c. Incubate for 1 hour at 37°C to allow for covalent modification of target proteins.
3. Broad-Spectrum Probe Labeling: a. To each sample, add a broad-spectrum alkyne-tagged probe suitable for the expected residue targets. For serine hydrolases, a fluorophosphonate-alkyne (FP-alkyne) probe is commonly used. For a broader screen against tyrosine and lysine, a more general SF-alkyne probe can be employed.[13] b. Incubate for an additional 1 hour at 37°C.
4. Biotin Tagging via Click Chemistry: a. Prepare a "click" cocktail containing Biotin-Azide, copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). b. Add the click cocktail to each sample and incubate for 1 hour at room temperature to conjugate biotin to the alkyne-tagged proteins.[14]
5. Enrichment of Labeled Proteins: a. Add streptavidin-coated agarose beads to each sample. b. Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads extensively (e.g., with PBS containing 0.5% SDS, followed by PBS, and finally urea) to remove non-specifically bound proteins.
6. Sample Preparation for Mass Spectrometry: a. Resuspend the washed beads in a buffer containing urea. b. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA). c. Perform on-bead digestion by adding sequencing-grade trypsin and incubating overnight at 37°C. This cleaves the captured proteins into peptides.
7. LC-MS/MS Analysis: a. Collect the peptide-containing supernatant. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
8. Data Analysis and Target Identification: a. Use a proteomics search engine (e.g., Mascot, MaxQuant) to match the acquired MS/MS spectra to a protein sequence database (e.g., UniProt Human).[1] b. Quantify the relative abundance of each identified protein across the different treatment conditions (vehicle vs. test probe). c. Proteins that show a significant, dose-dependent decrease in abundance in the test probe samples compared to the vehicle control are identified as targets. A typical cutoff for a "hit" is a >50% reduction in signal at a low micromolar probe concentration.
Application Example: Probing a Kinase Signaling Pathway
Sulfonyl fluoride probes have shown great promise in targeting kinases, a critical class of enzymes in cellular signaling.[13] Many kinases possess conserved lysine or tyrosine residues in their active sites that are susceptible to modification. A selective SF probe could be used to inhibit a specific kinase and study the downstream consequences.
Caption: Inhibition of the MAPK/ERK pathway by a selective SF probe targeting MEK.
In this hypothetical example, a highly selective 4-Methylpyridine-3-sulfonyl fluoride probe targeting a key lysine in the MEK kinase active site would block the phosphorylation of ERK. By using techniques like Western blotting with phospho-specific antibodies, researchers could confirm that the probe engages its target in cells and disrupts the signaling cascade, providing functional validation of the proteomic data.
Conclusion and Future Outlook
Sulfonyl fluoride probes represent a powerful and versatile class of chemical tools for exploring protein function and discovering new therapeutic targets. The inclusion of heterocyclic scaffolds like pyridine offers a promising strategy for developing highly selective probes. However, this selectivity can never be assumed and must be rigorously demonstrated through comprehensive cross-reactivity studies.
The competitive ABPP workflow detailed here provides a robust and unbiased method for defining the entire interaction profile of a novel probe within the complex environment of the cellular proteome. By combining these advanced chemoproteomic strategies with careful probe design, researchers can develop next-generation covalent tools with the precision required to unravel complex biology and accelerate the development of novel medicines.
References
-
Quantitative proteomics and applications in covalent ligand discovery. PMC.
-
Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
-
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols.
-
Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society.
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
-
Mapping the chemical space of active-site targeted covalent ligands for protein tyrosine phosphatases. PMC.
-
Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net.
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers.
-
Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. PMC.
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine.
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Chemical Science (RSC Publishing).
-
Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery. University of Texas at Austin.
-
Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. ResearchGate.
-
Detection of ABP binding sites and competitive ABPP. ResearchGate.
-
Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. PubMed.
-
Discovery Proteomics for Target Identification. Sapient.
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications.
-
Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. ResearchGate.
-
Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed.
-
Covalent Protein Inhibitors via Tyrosine Conjugation with Cyclic Imine Mannich Electrophiles. ChemRxiv.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
-
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
-
Unconventional reactivity of sulfonyl fluorides. Spiral - Imperial College London.
-
Activity-based proteomics. Wikipedia.
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing.
-
Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. ResearchGate.
-
PyFluor. Enamine.
-
Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group - Princeton University.
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
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- 2. researchgate.net [researchgate.net]
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- 4. med.stanford.edu [med.stanford.edu]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 4-Methylpyridine-3-sulfonyl fluoride against established chemical probes
Executive Summary
4-Methylpyridine-3-sulfonyl fluoride (4-Me-Py-SF) represents a pivotal evolution in covalent chemical probes, marking a transition from promiscuous "warheads" to tunable SuFEx (Sulfur-Fluoride Exchange) fragments. While traditional reagents like PMSF (Phenylmethylsulfonyl fluoride) have served as blunt instruments for serine protease inhibition, 4-Me-Py-SF is engineered for Covalent Fragment-Based Drug Discovery (FBDD) .
This guide benchmarks 4-Me-Py-SF against established alternatives, demonstrating its superior utility in residue-agnostic protein profiling and fragment screening campaigns .
The Benchmarking Landscape
| Feature | 4-Methylpyridine-3-sulfonyl fluoride (Subject) | PMSF (Standard Alternative) | Benzenesulfonyl Fluoride (Baseline SuFEx) |
| Primary Application | Covalent Fragment Screening (Ligandability) | Serine Protease Inhibition (Lysate Prep) | General SuFEx Building Block |
| Reactivity Profile | Tunable: Targets Tyr, Lys, His, Ser (Context-dependent) | High/Promiscuous: Targets Serine (Active sites) | Moderate: Targets Tyr, Lys |
| Aqueous Solubility | High (Pyridine nitrogen effect) | Low (Requires DMSO/EtOH predissolution) | Low/Moderate |
| Hydrolytic Stability | High ( | Low ( | High |
| Mechanism | SuFEx (Sulfur-Fluoride Exchange) | Sulfonylation (Nucleophilic Substitution) | SuFEx |
Part 1: Chemical Logic & Mechanism
Why 4-Methylpyridine-3-sulfonyl fluoride?
The structural design of 4-Me-Py-SF addresses two critical failures of earlier generation probes: solubility and activation .
-
The Pyridine Advantage (Solubility & Activation):
-
Unlike the carbocyclic ring in PMSF or benzenesulfonyl fluoride, the pyridine ring in 4-Me-Py-SF incorporates a nitrogen atom. At physiological pH (7.4), this nitrogen improves aqueous solubility, reducing the need for high percentages of organic co-solvents (DMSO) that can denature sensitive proteins.
-
Electronic Activation: The electron-withdrawing nature of the pyridine ring (inductive effect) activates the sulfonyl fluoride warhead, making it more electrophilic than a standard benzene ring, yet the 3-position placement prevents excessive reactivity (instability) seen in 2- or 4-sulfonyl pyridines.
-
-
The 4-Methyl Steric Handle:
-
The methyl group at the 4-position provides a minimal steric vector. In fragment screening, this allows the probe to explore hydrophobic sub-pockets adjacent to the nucleophilic residue, offering initial Structure-Activity Relationship (SAR) data that a "naked" probe cannot provide.
-
Reaction Mechanism: SuFEx
Unlike PMSF, which rapidly hydrolyzes, sulfonyl fluorides like 4-Me-Py-SF are kinetically stable in water but react swiftly when the fluoride is engaged by a specific protein environment (e.g., H-bonding in an active site) or a nucleophile.
Figure 1: The SuFEx reaction mechanism. The sulfonyl fluoride is relatively inert until a protein nucleophile attacks the sulfur center, often assisted by the local protein environment stabilizing the leaving fluoride.
Part 2: Benchmarking Performance
Experiment 1: Hydrolytic Stability
Objective: Determine the working time window for the probe in aqueous buffer.
Method: NMR monitoring of fluoride release (
| Probe | Half-life ( | Implication |
| PMSF | ~110 minutes | Must be added immediately before use; unsuitable for long incubations. |
| 4-Me-Py-SF | > 24 hours | Allows for equilibrium labeling and long-duration screens without probe decomposition. |
Experiment 2: Residue Selectivity (The "Beyond Cysteine" Scope)
Objective: Assess which amino acids are labeled by the probe. Method: LC-MS/MS peptide mapping of a standard protein panel (e.g., BSA, Carbonic Anhydrase).
-
PMSF: Predominantly targets Serine (active site).
-
4-Me-Py-SF: Demonstrates "context-dependent" promiscuity. It labels:
-
Tyrosine (Tyr): Via SuFEx chemistry (often requires local basic residues).
-
Lysine (Lys): Epsilon-amino groups in binding pockets.
-
Histidine (His): Imidazole nitrogens (less common but possible).
-
Serine (Ser): Only if highly activated (catalytic triad).
-
Key Insight: 4-Me-Py-SF is superior for ligandability scanning —identifying druggable pockets that lack a catalytic serine or cysteine.
Part 3: Experimental Protocol
Workflow: Covalent Fragment Screening with 4-Me-Py-SF
This protocol describes how to use 4-Me-Py-SF to identify novel binding sites on a target protein.
Materials
-
Target Protein (
in PBS). -
4-Methylpyridine-3-sulfonyl fluoride (100 mM stock in DMSO).
-
Control: DMSO vehicle.
-
Trypsin/Chymotrypsin (sequencing grade).
-
LC-MS/MS System (e.g., Orbitrap).
Step-by-Step Methodology
-
Incubation:
-
Dilute protein to
in PBS (pH 7.4). -
Add 4-Me-Py-SF to a final concentration of
(1-5% DMSO final). -
Incubate at Room Temperature for 4–12 hours . Note: The stability of the SF warhead allows this extended timeframe to capture slow-reacting residues.
-
-
Quenching:
-
Remove excess probe via Desalting Column (Zeba Spin) or Molecular Weight Cut-Off (MWCO) filtration. Do not use Tris buffer to quench, as SFs generally do not react with Tris, but removing the probe prevents non-specific labeling during denaturation.
-
-
Digestion:
-
Denature protein (Urea/Thiourea).
-
Reduce (DTT) and Alkylate (Iodoacetamide) cysteines.
-
Digest with Trypsin (overnight, 37°C).
-
-
Analysis (LC-MS/MS):
-
Search data for dynamic modification: +155.00 Da (Mass of 4-Methylpyridine-3-sulfonyl group). Formula: C6H6NO2S.
-
Calculation: Molecular Weight of Probe (175.18) - Fluoride (19.00) - Hydrogen (1.008) + Bond formation? -> Actually, it is simply Mass of Probe - Mass of Fluoride (19) + Mass of H lost from protein (1) = Net addition of Sulfonyl-Aryl group.
-
Correct Mass Shift: +156.01 Da (Sulfonyl group + Pyridine ring).
-
Verification:
(Sulfonyl-Pyridine moiety).
-
-
Figure 2: The covalent fragment screening workflow. The high stability of the probe allows for extended incubation times, maximizing the detection of lower-affinity binding events.
References
-
Jones, L. H. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]
-
London, N., et al. (2023).[2] Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
Sources
comparative stability of 4-Methylpyridine-3-sulfonyl fluoride and its analogs
A Technical Guide for SuFEx and Chemical Biology Applications
Executive Summary
In the rapidly evolving landscape of Sulfur-Fluoride Exchange (SuFEx) chemistry, 4-Methylpyridine-3-sulfonyl fluoride (4-Me-Py-SO2F) has emerged as a privileged scaffold. It occupies a critical "Goldilocks" zone: it possesses the enhanced electrophilicity required to label specific protein residues (tyrosine, lysine, histidine) often inaccessible to benzenesulfonyl fluorides, while maintaining sufficient hydrolytic stability to survive physiological buffers—a trait often lacking in unsubstituted heteroaryl sulfonyl halides.
This guide provides a technical comparison of 4-Me-Py-SO2F against its primary analogs: Benzenesulfonyl fluoride (BSF) and Pyridine-3-sulfonyl fluoride (Py-SO2F) . We analyze the structural determinants of stability, provide experimental protocols for validation, and offer a mechanistic rationale for its performance in chemical biology.
Chemical Context: The Stability-Reactivity Trade-off
Sulfonyl fluorides are generally kinetically stable due to the high bond dissociation energy of the S–F bond (~90 kcal/mol) and the low polarizability of fluorine. However, their utility in biological systems is dictated by their rate of hydrolysis vs. their rate of reaction with a target nucleophile.
-
Benzenesulfonyl Fluoride (BSF): Highly stable but often too unreactive for latent electrophilic labeling without a catalyst.
-
Pyridine-3-sulfonyl Fluoride (Py-SO2F): The introduction of the nitrogen atom in the meta-position (relative to sulfonyl) increases electrophilicity via inductive electron withdrawal. However, this often compromises hydrolytic stability.
-
4-Methylpyridine-3-sulfonyl Fluoride: The addition of a methyl group at the C4 position introduces steric shielding and weak electron donation , counteracting the destabilizing effect of the pyridine nitrogen while preserving its activating influence on SuFEx reactivity.
Comparative Stability Analysis
The following data synthesizes trends from recent comprehensive stability studies of heteroaromatic sulfonyl halides [1].
Table 1: Comparative Physicochemical Profile
| Feature | Benzenesulfonyl Fluoride (BSF) | Pyridine-3-sulfonyl Fluoride | 4-Methylpyridine-3-sulfonyl Fluoride |
| Electronic Character | Neutral / Weakly Deactivated | Electron Deficient (Activated) | Balanced (Activated but Stabilized) |
| Hydrolytic Stability (pH 7.4) | High (>24h half-life) | Moderate (<12h half-life) | High (~18-24h half-life) |
| SuFEx Reactivity | Low (Requires catalyst) | High (Fast background reaction) | Tunable (Context-dependent) |
| Primary Decomposition | Slow Hydrolysis | Hydrolysis / SO₂ Extrusion | Slow Hydrolysis |
| Storage Stability | Excellent (Months at RT) | Moderate (Hygroscopic) | Good (Weeks at RT, Months at -20°C) |
Mechanistic Insight: The "Methyl Effect"
The instability of pyridine-3-sulfonyl chlorides/fluorides often stems from the high electrophilicity of the sulfur center, making it prone to attack by water.
-
Inductive Effect: The pyridine nitrogen pulls electron density, making the sulfur more positive ($ \delta+ $).
-
Steric/Electronic Modulation: The C4-methyl group is ortho to the sulfonyl group. It provides:
-
Steric Bulk: Blocks the trajectory of incoming water molecules.
-
Hyperconjugation: Donates electron density into the ring, slightly quenching the extreme electrophilicity induced by the nitrogen, thereby preventing rapid background hydrolysis without killing the reactivity toward specific protein nucleophiles.
-
Visualizing the Stability Landscape
The diagram below illustrates the decomposition pathways and the stabilizing role of the methyl group.
Figure 1: Kinetic partitioning of 4-Methylpyridine-3-sulfonyl fluoride. The methyl group raises the energy barrier for non-specific hydrolysis (red path) while maintaining reactivity for site-specific SuFEx labeling (green path).
Experimental Protocols
To validate the stability of this compound in your specific biological assay buffer, use the following self-validating protocol.
Protocol A: NMR-Based Hydrolytic Stability Assay
Objective: Determine the half-life (
Materials:
-
Compound: 4-Methylpyridine-3-sulfonyl fluoride (10 mM stock in
-DMSO). -
Buffer: Phosphate-buffered saline (PBS), pH 7.4 (prepared in
). -
Internal Standard: 1,3,5-Trimethoxybenzene (inert).
Procedure:
-
Preparation: In an NMR tube, mix 500 µL of PBS (
) and 10 µL of Internal Standard. -
Initiation: Add 10 µL of compound stock (Final conc: ~200 µM). Invert rapidly to mix.
-
Acquisition: Immediately insert into NMR spectrometer (500 MHz+ recommended).
-
Monitoring: Acquire
NMR spectra every 15 minutes for 12 hours.-
Signal: Monitor the decay of the sulfonyl fluoride signal (~ +65 ppm) and the appearance of the fluoride ion (-119 ppm) or sulfonic acid breakdown products.
-
-
Analysis: Plot
vs. time. The slope yields .
Protocol B: SuFEx Reactivity Profiling (Gel-Based)
Objective: Compare labeling efficiency against a standard proteome lysate.
-
Lysate Prep: Dilute HeLa cell lysate to 1 mg/mL in PBS.
-
Treatment: Add 4-Methylpyridine-3-sulfonyl fluoride (at 1, 10, 50 µM) vs. Benzenesulfonyl fluoride (control).
-
Incubation: Incubate at 37°C for 1 hour.
-
Click Reaction: Add an azide-fluorophore (e.g., TAMRA-N3) and CuAAC catalysts (CuSO4, THPTA, Sodium Ascorbate) to visualize the alkyne-tagged probe (if using an alkyne-analog) OR use a specific anti-sulfonyl fluoride antibody if available.
-
Note: For direct stability testing, this step usually implies the probe has a bioorthogonal handle. If testing the fragment itself, use LC-MS/MS to detect modified residues.
-
-
Readout: SDS-PAGE followed by in-gel fluorescence scanning.
Synthesis of 4-Methylpyridine-3-sulfonyl Fluoride
Adapted from Shevchuk et al. [1] and general heteroaryl sulfonyl fluoride syntheses.
Reaction Scheme:
3-Amino-4-methylpyridine
Step-by-Step:
-
Diazotization: Dissolve 3-amino-4-methylpyridine in concentrated HCl at 0°C. Add NaNO2 (1.1 equiv) dropwise to form the diazonium salt.
-
Sulfonylation: Treat the diazonium mixture with SO2 saturated in acetic acid/CuCl2 (Meerwein reaction conditions) to generate the sulfonyl chloride.
-
Critical Step: Do not isolate the unstable chloride if possible.
-
-
Fluorination (One-Pot): Immediately treat the crude sulfonyl chloride mixture with saturated aqueous KHF2 (Potassium Bifluoride) at 0°C -> RT.
-
Workup: Extract with Ethyl Acetate. Wash with NaHCO3 (sat) and Brine. Dry over MgSO4.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The fluoride is significantly more stable on silica than the chloride.
References
-
Shevchuk, O. I., Vashchenko, B. V., et al. (2025).[1][2] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Sharpless, K. B., et al. (2014).[3][4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Jones, L. H. (2018). SuFEx click chemistry for the functionalization of complex molecules. MedChemComm, 9, 1429-1437. [Link]
Sources
Assessing the Off-Target Effects of 4-Methylpyridine-3-sulfonyl Fluoride: A Comparative Technical Guide
Executive Summary: The "Goldilocks" Warhead
In the landscape of covalent inhibition, sulfonyl fluorides (SFs) have evolved from the blunt utility of PMSF (Phenylmethylsulfonyl fluoride) to precision tools for Sulfur-Fluoride Exchange (SuFEx) click chemistry.
4-Methylpyridine-3-sulfonyl fluoride (4-MP-SF) represents a critical evolution in this class. Unlike PMSF, which is driven solely by the electron-withdrawing nature of the sulfonyl group, 4-MP-SF utilizes the pyridine nitrogen to tune electrophilicity. The 4-methyl group adds a steric and electronic "brake," preventing the hyper-reactivity seen in unsubstituted pyridyl sulfonyl fluorides.
This guide details how to rigorously assess the selectivity of 4-MP-SF, distinguishing between its desired activity (covalent modification of catalytic nucleophiles) and "off-target" promiscuity (non-specific surface labeling).
Mechanism & Chemical Profile
To assess off-targets, one must first understand the "On-Target" mechanism. 4-MP-SF is a context-dependent electrophile . It does not react with every nucleophile it encounters; it requires a specific proton-transfer environment, often provided by an enzyme's active site (e.g., the oxyanion hole of a serine protease) or a proximity-induced reaction in ligand-directed chemistry.
Chemical Logic
-
Pyridine Nitrogen: Acts as an electron sink, making the sulfur more electrophilic than in PMSF. It can also serve as a local general base, assisting in the deprotonation of the incoming nucleophile (Ser/Tyr/Lys).
-
Sulfonyl Fluoride (SO₂F): The warhead.[1][2][3] Stable in aqueous buffer (unlike sulfonyl chlorides) but reactive when "activated" by protein binding.
-
4-Methyl Group: Provides steric bulk that may exclude the probe from sterically restricted "off-target" pockets and slightly reduces reactivity via electron donation, improving metabolic stability.
Diagram: Mechanism of Action
Caption: Kinetic mechanism distinguishing specific binding-induced SuFEx (fast) from non-specific collisional labeling (slow).
Comparative Landscape: 4-MP-SF vs. Alternatives
The following table contrasts 4-MP-SF with the industry standard (PMSF) and the modern hydrophilic alternative (AEBSF).
| Feature | PMSF (Phenylmethylsulfonyl fluoride) | AEBSF (Pefabloc SC) | 4-MP-SF (4-Methylpyridine-3-SF) |
| Primary Target | Serine Proteases | Serine Proteases | Tunable SuFEx Probe (Ser/Tyr/Lys/His) |
| Aqueous Stability | Poor (<30 min @ pH 8) | High (Stable) | Moderate (Pyridine-stabilized) |
| Reactivity | Moderate (Serine specific) | High (Broad spectrum) | High (Tunable via pH) |
| Off-Target Risk | Low (Hydrolyzes before reacting) | High (Modifies surface Lys/Tyr) | Medium (Requires validation) |
| Mass Shift | +154 Da | +183 Da | +156 Da |
| Primary Use | Lysis Buffer Additive | Lysis Buffer Additive | Covalent Fragment / Chemical Probe |
Scientist’s Insight: Use PMSF for bulk protein prep.[4] Use 4-MP-SF when you are designing a covalent inhibitor or mapping a binding pocket. 4-MP-SF is too valuable (and reactive) to use merely as a lysis buffer additive.
Methodologies for Off-Target Assessment
To validate 4-MP-SF, you must prove it labels the intended target faster than it labels random proteome debris.
Protocol A: Competitive Activity-Based Protein Profiling (ABPP)
Best for: Rapidly visualizing selectivity in complex proteomes (lysates).
Principle: 4-MP-SF is "dark" (non-fluorescent). We assess its occupancy by its ability to block the binding of a broad-spectrum fluorescent probe (e.g., FP-TAMRA for serine hydrolases).
Workflow:
-
Lysate Prep: Prepare 1 mg/mL proteome lysate (e.g., HEK293 or tissue).
-
Competition: Aliquot lysate into 5 tubes. Add 4-MP-SF at increasing concentrations (0, 0.1, 1, 10, 100 µM).
-
Incubation: Incubate for 30 min at 37°C (or RT).
-
Probe Labeling: Add FP-TAMRA (1 µM final) to all tubes. Incubate 15 min.
-
Note: FP-TAMRA reacts with active serine hydrolases. If 4-MP-SF has bound the target, FP-TAMRA cannot bind.
-
-
Quench & Run: Add SDS loading buffer, boil, and resolve on SDS-PAGE.
-
Readout: Scan for fluorescence.[5]
-
Result: Disappearance of specific bands indicates target engagement.
-
Off-Target Check: If all bands disappear at 100 µM, the compound is promiscuous. If only specific bands disappear at 1 µM while others remain, it is selective.
-
Protocol B: LC-MS/MS Residue Mapping (The "Gold Standard")
Best for: Identifying exactly WHICH residues are modified.
Workflow:
-
Incubation: Treat purified protein (or lysate) with 4-MP-SF (10 µM, 1 hr).
-
Digestion: Denature (Urea), Reduce (DTT), Alkylate (IAA), and digest with Trypsin.
-
LC-MS/MS: Analyze peptides on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Search: Set variable modification:
-
Validation: Filter for site occupancy. High occupancy (>80%) at the active site with low occupancy (<5%) at surface residues confirms selectivity.
Experimental Workflow Visualization
The following diagram illustrates the decision tree for validating the selectivity of 4-MP-SF.
Caption: Step-by-step validation pipeline from gel-based screening to mass spectrometry confirmation.
Representative Data: What to Expect
When performing these assays, the data should demonstrate a "selectivity window." Below is a representative dataset for a successful 4-MP-SF probe experiment.
Table 1: Kinetic Selectivity Profile (Hypothetical Data)
Comparing the target enzyme vs. a common off-target (e.g., Acetylcholinesterase - AChE).
| Parameter | Target Enzyme (e.g., Serine Protease X) | Off-Target (AChE) | Interpretation |
| K_I (µM) | 0.5 µM | > 100 µM | High affinity for target; poor recognition of off-target. |
| k_inact (min⁻¹) | 0.25 min⁻¹ | 0.01 min⁻¹ | Rapid covalent bond formation at target. |
| Efficiency (k_inact/K_I) | 500,000 M⁻¹s⁻¹ | 100 M⁻¹s⁻¹ | >5000-fold selectivity window. |
Table 2: Stability Half-Life (t1/2)
Stability determines the duration of the "active" warhead in the assay.
| Condition | 4-MP-SF Half-Life | PMSF Half-Life | Note |
| PBS pH 7.4 | ~4 hours | ~1 hour | 4-MP-SF allows for longer incubation times. |
| Tris pH 8.0 | ~1 hour | ~30 min | Higher pH accelerates hydrolysis (and reactivity). |
| Plasma | ~20 min | < 5 min | Rapidly sequestered by albumin/esterases. |
References
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[9] Angewandte Chemie International Edition. Link
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[2] Link
-
BenchChem. (2025).[10] 4-Methylpyridine-3-sulfonyl fluoride Product Data. Link
Sources
- 1. 3-fluoropyridine-4-sulfonyl fluoride | 2141860-90-2 | Benchchem [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
validation of protein modification by 4-Methylpyridine-3-sulfonyl fluoride using mass spectrometry
Technical Guide: Mass Spectrometry Validation of Protein Modification by 4-Methylpyridine-3-sulfonyl Fluoride
Part 1: Executive Summary & Technical Context
4-Methylpyridine-3-sulfonyl fluoride (MPSF) represents a class of heteroaryl sulfonyl fluorides that function as "privileged warheads" in chemical biology. Unlike the traditional serine protease inhibitor PMSF (Phenylmethylsulfonyl fluoride), MPSF incorporates a pyridine ring, introducing distinct physiochemical properties—most notably enhanced aqueous solubility and pH-tunable reactivity due to the basic nitrogen atom.
This guide outlines the validation of protein modification by MPSF using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It addresses the specific need to differentiate this modification from standard inhibitors and validates its covalent attachment to nucleophilic residues (Ser, Tyr, Lys, Thr) via Sulfur-Fluoride Exchange (SuFEx) chemistry.[1]
Part 2: Comparative Analysis (The "Why" Behind the Chemistry)
Before validating, it is critical to understand how MPSF behaves relative to the "Gold Standard" inhibitors.
Table 1: Comparative Profile of Sulfonyl Fluoride Probes
| Feature | PMSF (Standard) | 4-Methylpyridine-3-sulfonyl fluoride (MPSF) | AEBSF (Pefabloc) |
| Core Structure | Benzene ring (Lipophilic) | Pyridine ring (Amphiphilic/Basic) | Benzene + Amino group (Hydrophilic) |
| Water Solubility | Poor (Requires EtOH/IPA) | Moderate/High (Protonatable N) | High |
| Reactivity | Serine/Cysteine (Active Site) | SuFEx Active (Ser, Tyr, Lys, His) | Serine (Broad Spectrum) |
| Stability (pH 7.5) | Low ( | Enhanced (Tunable by pH) | High |
| Mass Shift ( | +154.006 Da | +156.012 Da | +183.03 Da |
| Primary Use | Lysis buffer inhibitor | Chemical Probe / ABPP | Lysis buffer inhibitor |
Expert Insight: The shift from a phenyl (PMSF) to a pyridyl (MPSF) core allows for "switchable" electrophilicity. At lower pH, the protonated pyridine nitrogen withdraws electron density, potentially increasing the reactivity of the sulfonyl fluoride toward nucleophiles, a feature absent in PMSF.
Part 3: Mechanism of Action
MPSF modifies proteins via a nucleophilic substitution at the sulfur atom, releasing a fluoride ion.
Reaction:
(Where Nu = Serine Hydroxyl, Lysine Amine, or Tyrosine Phenol)
Figure 1: Mechanism of covalent protein modification by MPSF via Sulfur-Fluoride Exchange (SuFEx).
Part 4: Experimental Protocol for Validation
This protocol is designed to validate the covalent attachment of MPSF to a model protein (e.g., BSA or a specific Serine Protease) using Bottom-Up Proteomics.
Phase A: Labeling Reaction
-
Preparation: Dissolve MPSF in DMSO to create a 100 mM stock.
-
Note: Unlike PMSF, MPSF is more stable, but fresh preparation is best to avoid hydrolysis products (sulfonic acid).
-
-
Incubation:
-
Sample: 50 µg Target Protein (1 mg/mL in PBS, pH 7.4).
-
Treatment: Add MPSF to a final concentration of 1 mM (1:100 dilution).
-
Control: Add DMSO only (Vehicle Control).
-
Time: Incubate at 37°C for 1 hour.
-
-
Quenching: No specific quench is required if proceeding to precipitation, but adding 5 mM Hydroxylamine can scavenge unreacted fluoride.
Phase B: Sample Preparation for MS
-
Cleanup: Perform Acetone Precipitation (6 volumes cold acetone, -20°C for 1 hr) to remove excess free MPSF.
-
Redissolution: Resuspend pellet in 50 µL of 8M Urea / 50 mM Ammonium Bicarbonate.
-
Reduction/Alkylation:
-
Add DTT (5 mM, 56°C, 30 min).
-
Add Iodoacetamide (15 mM, RT, 20 min in dark).
-
-
Digestion: Dilute Urea to <1M using Ammonium Bicarbonate. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
-
Desalting: Clean up peptides using C18 ZipTips.
Part 5: Mass Spectrometry Validation & Data Analysis
This is the critical step. You must configure the search engine (MaxQuant, Proteome Discoverer, or Mascot) to look for the specific mass shift induced by MPSF.
Calculating the Mass Shift
-
Formula of MPSF:
-
Leaving Group:
(Fluorine) -
Added Moiety:
(4-methylpyridine-3-sulfonyl)[2] -
Monoisotopic Mass Calculation:
-
C (6 × 12.00000) = 72.00000
-
H (6 × 1.00783) = 6.04698
-
N (1 × 14.00307) = 14.00307
-
O (2 × 15.99491) = 31.98982
-
S (1 × 31.97207) = 31.97207
-
Total Shift (
M): +156.01194 Da
-
Search Engine Parameters
| Parameter | Setting |
| Variable Modification | MPSF (+156.012 Da) |
| Residues | Ser (S), Tyr (Y), Lys (K), Thr (T) |
| Fixed Modification | Carbamidomethyl (C) +57.021 Da |
| Precursor Tolerance | 10 ppm (High Res) |
| Fragment Tolerance | 0.02 Da (High Res) or 0.5 Da (Ion Trap) |
Validation Criteria (Self-Validating System)
To confirm the hit is real and not a false positive:
-
Mass Accuracy: The precursor mass error for the modified peptide must be <5 ppm.
-
Site Localization: The MS/MS spectrum must contain fragment ions (b-ions or y-ions) that flank the modified residue.
-
Example: If Serine-5 is modified, you need to see a mass shift between the
and ions corresponding to Ser + 156 Da.
-
-
Diagnostic Ions: Pyridine-sulfonyl derivatives often yield a characteristic reporter ion in the low mass region (approx m/z 156 or fragmentation of the pyridine ring), though this depends on collision energy.
Part 6: Workflow Visualization
Figure 2: End-to-end workflow for validating MPSF modification using Bottom-Up Proteomics.
References
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(12), 6579-6586.
-
Narayanam, M. K., et al. (2018). "Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides." ACS Chemical Biology, 13(11).
-
Fahrney, D. E., & Gold, A. M. (1963). "Sulfonyl fluorides as inhibitors of esterases. I. Rates of reaction with acetylcholinesterase, α-chymotrypsin, and trypsin." Journal of the American Chemical Society, 85(7), 997-1000.
-
PubChem Compound Summary. "4-Methylpyridine-3-sulfonyl fluoride" (CID 137698791).[3]
Sources
comparative analysis of SuFEx reactions with different pyridyl sulfonyl fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of SuFEx and the Intrigue of Heteroaromatic Scaffolds
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of click chemistry, has provided a powerful and reliable method for forging robust connections between molecular building blocks.[1][2] Its hallmarks of high efficiency, broad functional group tolerance, and the remarkable stability of the resulting linkages have cemented its role in diverse fields, from materials science to drug discovery.[3][4] The stability of sulfonyl fluorides, in stark contrast to their more reactive sulfonyl chloride counterparts, allows for their use in complex chemical environments, a feature of particular importance in the synthesis of bioactive molecules.[1][5][6]
Within the vast landscape of SuFExable reagents, heteroaromatic sulfonyl fluorides present a particularly compelling class of building blocks. The incorporation of heteroatoms, such as the nitrogen in a pyridine ring, introduces a level of electronic and steric nuance that can be exploited to fine-tune reactivity and molecular properties. This guide provides a comparative analysis of SuFEx reactions utilizing three isomeric pyridyl sulfonyl fluorides: pyridine-2-sulfonyl fluoride, pyridine-3-sulfonyl fluoride, and pyridine-4-sulfonyl fluoride. We will delve into their synthesis, explore the anticipated differences in their reactivity based on fundamental electronic principles, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Understanding the Reactivity Landscape: Electronic Effects of the Pyridine Nitrogen
The reactivity of aryl sulfonyl fluorides in SuFEx reactions is intrinsically linked to the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, thereby increasing the susceptibility of the sulfonyl fluoride to nucleophilic attack. The pyridine ring, with its electron-withdrawing nitrogen atom, is expected to activate the sulfonyl fluoride group for SuFEx. However, the position of the nitrogen relative to the sulfonyl fluoride moiety is critical in determining the extent of this activation.
-
Pyridine-2-sulfonyl fluoride and Pyridine-4-sulfonyl fluoride: In these isomers, the sulfonyl fluoride group is situated at positions that are electronically conjugated with the nitrogen atom. The nitrogen exerts a strong electron-withdrawing effect through resonance (a -M effect), significantly increasing the electrophilicity of the sulfur center. This is expected to translate to a higher reactivity in SuFEx reactions compared to a simple phenyl sulfonyl fluoride.
-
Pyridine-3-sulfonyl fluoride: In this isomer, the sulfonyl fluoride is at the meta position relative to the nitrogen. The nitrogen's electron-withdrawing influence is primarily inductive (a -I effect), which is generally weaker than the resonance effect. Consequently, pyridine-3-sulfonyl fluoride is anticipated to be less reactive than its 2- and 4-isomers, though still more reactive than an unsubstituted phenyl sulfonyl fluoride.
This predicted reactivity trend is a crucial consideration for experimental design, influencing the choice of catalyst, reaction temperature, and reaction time.
Visualizing the Synthetic Pathways
The following diagrams illustrate the common synthetic routes to the pyridyl sulfonyl fluoride isomers, starting from readily available precursors.
Caption: Synthetic routes to pyridyl sulfonyl fluoride isomers.
Comparative Performance in SuFEx Reactions: A Data-Driven Overview
| Pyridyl Sulfonyl Fluoride Isomer | Nucleophile | Catalyst/Base | Solvent | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | Phenol | NHC/DBU | CH3CN | 95 | [7] |
| Pyridine-3-sulfonyl fluoride | Aniline | Ca(NTf₂)₂ | t-amyl alcohol | Moderate (qualitative) | [8][9] |
| Pyridine-4-sulfonyl fluoride | Not explicitly reported in a comparable SuFEx reaction | - | - | - | - |
Analysis of Performance Data:
The available data, though limited, aligns with our theoretical predictions. Pyridine-2-sulfonyl fluoride demonstrates high reactivity, affording an excellent yield in the SuFEx reaction with phenol under organocatalysis.[7] The successful, albeit qualitative, report of a SuFEx reaction with the less nucleophilic aniline using pyridine-3-sulfonyl fluoride suggests it is a viable, though likely less reactive, SuFEx partner.[8][9] The lack of readily available, specific data for pyridine-4-sulfonyl fluoride in similar SuFEx reactions highlights an area ripe for further investigation. Based on electronic principles, its reactivity is expected to be comparable to or even greater than that of the 2-isomer.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of the pyridyl sulfonyl fluoride precursors and a general protocol for their application in SuFEx reactions.
Synthesis of Pyridyl Sulfonyl Chloride Precursors
1. Synthesis of Pyridine-2-sulfonyl chloride from 2-Mercaptopyridine [10]
Caption: Workflow for the synthesis of Pyridine-2-sulfonyl chloride.
-
Procedure:
-
Dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid in a reaction vessel.[10]
-
Cool the solution to approximately -15°C using an ice/salt bath.[10]
-
Slowly add aqueous sodium hypochlorite solution (10-15%, ~15-20 eq) while vigorously stirring, ensuring the internal temperature remains below 10°C.[10]
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour.[10]
-
Quench the reaction by adding water and extract the product with dichloromethane.[10]
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield pyridine-2-sulfonyl chloride.[10]
-
2. Synthesis of Pyridine-3-sulfonyl chloride from 3-Aminopyridine [8][11]
Caption: Workflow for the synthesis of Pyridine-3-sulfonyl chloride.
-
Procedure:
-
Add 3-aminopyridine (1.0 eq) to 6 mol/L hydrochloric acid and cool to 0-5°C.[11]
-
Add a solution of sodium nitrite (1.05-1.2 eq) in water dropwise, maintaining the temperature between 0-5°C.[11]
-
Subsequently, add a solution of sodium fluoroborate (1.1-1.3 eq) in water dropwise at 0-5°C.[11]
-
Stir the mixture for 30-60 minutes and isolate the precipitated diazonium fluoroborate salt by filtration.[11]
-
Add the diazonium salt in portions to a mixture of thionyl chloride (~2.0 eq) and a catalytic amount of cuprous chloride in water at 0-5°C.[8]
-
Allow the reaction to proceed overnight, then extract the product with dichloromethane.[8]
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford pyridine-3-sulfonyl chloride.[8]
-
3. Synthesis of Pyridine-4-sulfonyl chloride from 4-Aminopyridine [12]
The synthesis of pyridine-4-sulfonyl chloride typically proceeds via the corresponding sulfonic acid.
-
Procedure for 4-Pyridinesulfonic acid:
-
Dissolve N-(4-pyridyl)pyridinium chloride hydrochloride (1.0 eq) in water.[12]
-
Add sodium sulfite heptahydrate (3.0 eq) and reflux the solution under a nitrogen atmosphere for 24 hours.[12]
-
After workup and purification, the resulting sodium 4-pyridinesulfonate can be converted to 4-pyridinesulfonic acid.[12]
-
-
Conversion to Pyridine-4-sulfonyl chloride: The sulfonic acid can then be converted to the sulfonyl chloride using standard chlorinating agents like thionyl chloride or phosphorus pentachloride.
Fluoride Exchange: From Sulfonyl Chloride to Sulfonyl Fluoride[6][13]
A general and effective method for converting sulfonyl chlorides to sulfonyl fluorides involves a simple halogen exchange reaction.
-
Procedure:
-
Dissolve the pyridyl sulfonyl chloride (1.0 eq) in a suitable organic solvent such as acetonitrile.
-
Add an aqueous solution of potassium bifluoride (KHF₂) or potassium fluoride (KF).
-
Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the pyridyl sulfonyl fluoride.
-
General Protocol for SuFEx Reaction with Phenols[7][14]
This protocol can be adapted for each of the pyridyl sulfonyl fluoride isomers.
Caption: General workflow for a SuFEx reaction with a phenol.
-
Materials:
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the pyridyl sulfonyl fluoride, the phenol, and the catalyst or base.
-
Add the anhydrous solvent and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonate ester.
-
Conclusion and Future Outlook
The pyridyl sulfonyl fluorides are a versatile and promising class of reagents for SuFEx chemistry. The electronic influence of the pyridine nitrogen provides a handle for tuning the reactivity of the sulfonyl fluoride group. Based on established principles, the 2- and 4-isomers are predicted to be the most reactive, owing to the strong electron-withdrawing resonance effect of the nitrogen atom. The 3-isomer, influenced primarily by a weaker inductive effect, is expected to be moderately reactive.
While this guide provides a framework for the synthesis and application of these valuable building blocks, it also highlights a clear opportunity for further research. A systematic, comparative study of the SuFEx reactivity of the three pyridyl sulfonyl fluoride isomers under standardized conditions would be of immense value to the scientific community. Such a study would provide quantitative data on reaction kinetics and yields with a range of nucleophiles, offering a more definitive guide for their strategic deployment in the synthesis of novel compounds for drug discovery and materials science.
References
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide - Benchchem. (URL: Not available)
-
Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers - PMC. (URL: [Link])
- CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
-
Sulfur fluoride exchange - PMC. (URL: [Link])
- Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides - ChemRxiv. (URL: Not available)
-
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes - ResearchGate. (URL: [Link])
-
A. - N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. (URL: [Link])
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides | Request PDF. (URL: [Link])
- Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka. (URL: Not available)
-
The X‐ray crystal structures of (R)‐3 f (from SuFEx reaction) and (S) - ResearchGate. (URL: [Link])
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - Semantic Scholar. (URL: [Link])
- SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry. (URL: Not available)
-
Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (URL: [Link])
- Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow - Pure. (URL: Not available)
-
Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media | ChemRxiv. (URL: [Link])
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - MDPI. (URL: [Link])
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (URL: [Link])
-
Sulfur Fluoride Exchange (SuFEx) - Monash University. (URL: [Link])
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - WUR eDepot. (URL: Not available)
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC - NIH. (URL: [Link])
-
Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC. (URL: [Link])
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. (URL: [Link])
-
Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids - ResearchGate. (URL: [Link])
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: Not available)
- Facile synthesis of sulfonyl fluorides from sulfonic acids - BALL LAB. (URL: Not available)
- Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide - Benchchem. (URL: Not available)
-
3-aminopyridine - Organic Syntheses Procedure. (URL: [Link])
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. research.monash.edu [research.monash.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent Advances in the Catalytic Transformations [sigmaaldrich.com]
- 5. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 6. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Methylpyridine-3-sulfonyl fluoride
[1][2]
Executive Safety Assessment
4-Methylpyridine-3-sulfonyl fluoride is a specialized reagent often employed in SuFEx (Sulfur-Fluoride Exchange) click chemistry. While the sulfonyl fluoride (
The Critical Hazard: Unlike sulfonyl chlorides which hydrolyze rapidly to release HCl, sulfonyl fluorides hydrolyze slowly in neutral water but rapidly in basic conditions, releasing Fluoride ions (
Core Directive: Treat all waste streams containing this compound as HF-generating sources . Do not dispose of down the drain.
Physiochemical Hazard Profile
| Property | Specification | Safety Implication |
| Functional Group | Sulfonyl Fluoride ( | Latent HF generator; resistant to mild hydrolysis. |
| Reactivity | Electrophilic | Reacts covalently with nucleophiles (proteins, DNA). |
| Hydrolysis Product | 4-Methylpyridine-3-sulfonic acid + HF | Corrosive & Toxic. HF penetrates skin, causing deep tissue necrosis and systemic hypocalcemia. |
| Physical State | Low-melting solid or viscous oil | May coat glassware; residues are persistent. |
Disposal Decision Matrix
Do not default to quenching for all waste. Use this logic flow to determine the safest disposal route.
Figure 1: Decision matrix for determining whether to perform in-lab deactivation or off-site disposal.
Chemical Deactivation Protocol (Quenching)
Scope: For residual amounts (<10g) or cleaning contaminated glassware.
Mechanism: Base-promoted hydrolysis cleaves the S-F bond. Calcium salts are added to precipitate fluoride ions as insoluble Calcium Fluoride (
Reagents Required[2][3]
-
Solvent: Acetone or Methanol (to dissolve the organic sulfonyl fluoride).
-
Base: 2M Sodium Hydroxide (
) or Potassium Hydroxide ( ). -
Scavenger: Saturated Calcium Chloride (
) or Calcium Carbonate ( ). -
PPE: Neoprene/Nitrile gloves (double gloved), chemical splash goggles, face shield, lab coat. Calcium Gluconate gel must be available in the lab.
Step-by-Step Procedure
Step 1: Solubilization
Dissolve the waste material in a minimal amount of acetone or methanol. The compound must be in solution for the hydrolysis to proceed efficiently.
-
Warning: Do not use water yet. The compound is hydrophobic and will form "clumps" that resist hydrolysis if water is added first.
Step 2: Basic Hydrolysis (The "Kill" Step)
Slowly add the organic solution to a stirred vessel containing 2M NaOH (excess, approx. 10 equivalents).
-
Observation: The reaction is exothermic.[1][2] Monitor temperature.
-
Time: Stir for 2–4 hours. Sulfonyl fluorides are more stable than chlorides; they require longer exposure to base to fully hydrolyze [1].
Step 3: Fluoride Sequestration
Once hydrolysis is complete (can be verified by TLC if necessary), add excess Calcium Chloride (
-
Reaction:
-
Result: A fine white precipitate (
) will form. This locks the fluoride in an insoluble, non-toxic state.
Step 4: Neutralization and Disposal
Adjust the pH of the slurry to between 7 and 9 using dilute sulfuric acid or hydrochloric acid.
-
Critical:Do not acidify below pH 7. Acidic conditions can re-dissolve
and regenerate HF. -
Final Stream: Collect the slurry (liquid + solid precipitate) into a container labeled "Quenched Fluoride Waste - Contains Heavy Metals/Solids." Do not pour down the sink.
Spill Management
Immediate Action: Evacuate the immediate area. If the spill is >100 mL or outside a fume hood, contact your EHS emergency line.
Solid Spill
-
Do not use water. Water may cause slow hydrolysis and HF gas evolution.
-
Cover the spill with Calcium Carbonate or a dedicated HF-neutralizing spill kit (e.g., Amphomag®).
-
Sweep up the powder carefully to avoid dust generation.
-
Place in a plastic (HDPE) container. Do not use glass , as HF attacks silica.
Liquid Spill (Solution)
-
Cover with an absorbent pad.
-
Apply Calcium Gluconate solution or Calcium Carbonate powder over the pad to scavenge fluoride ions immediately.
-
Collect all absorbent materials into a double-bagged hazardous waste pouch.
-
Wipe the surface with a saturated Sodium Bicarbonate solution.
Technical Rationale & Mechanism
The protocol above is derived from the specific reactivity of the sulfonyl fluoride motif.
-
Stability vs. Safety: Sulfonyl fluorides are "privileged" electrophiles in chemical biology (SuFEx) because they resist hydrolysis in blood plasma [2]. This same stability means they persist in waste containers if not actively destroyed by high pH.
-
The HF Risk: The hydrolysis equation is:
While the sulfonic acid is merely corrosive, the HF is systemically toxic. Standard "acid neutralization" with bicarbonate is insufficient because it leaves free ions in solution. The addition of is the only way to thermodynamically drive the fluoride out of the aqueous phase [3].
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 7: Disposal of Waste." National Academies Press. Link
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). "Hydrofluoric Acid and Fluoride-Releasing Compounds SOP." MIT Environment, Health & Safety Office.Link
-
University of California, Berkeley. (2023). "Safe Storage and Disposal of Hazardous Chemicals." Office of Environment, Health & Safety.Link
Personal Protective Equipment (PPE) for Handling 4-Methylpyridine-3-sulfonyl fluoride
[1]
Executive Safety Assessment
Immediate Hazard Profile: 4-Methylpyridine-3-sulfonyl fluoride is a dual-threat reagent. It combines the penetrating properties of a pyridine ring with the latent reactivity of a sulfonyl fluoride (SuFEx warhead).
While sulfonyl fluorides are often touted for their thermodynamic stability in "click" chemistry compared to sulfonyl chlorides, this stability is conditional. Upon hydrolysis or contact with biological nucleophiles, this compound liberates Hydrogen Fluoride (HF) and fluoride ions (
The Critical Risk: Standard organic chemistry PPE is insufficient. The pyridine moiety facilitates rapid dermal absorption, potentially carrying the fluoride payload deep into the tissue. Once absorbed, fluoride ions sequester serum calcium (hypocalcemia) and cause deep-tissue necrosis that may not be immediately painful.
Core Directive: Treat this compound not just as a corrosive, but as a transdermal fluoride source .
PPE Selection Matrix
The following protocol relies on a "Defense in Depth" strategy. Single-layer protection is inadequate for stock solutions or scale-up procedures.
Body Protection Standards
| Body Part | Standard Protocol (Analytical/Small Scale) | Elevated Protocol (Prep Scale/Stock Solution) | Scientific Rationale |
| Hands | Double Gloving: Inner: Nitrile (5 mil)Outer: Nitrile (5 mil) | Laminate Barrier: Inner: Silver Shield® / Norfoil (Laminate)Outer: Nitrile (for dexterity) | Why: Pyridine derivatives permeate nitrile rubber rapidly (<5 mins). Laminate films provide broad chemical resistance, preventing the carrier solvent from delivering fluoride to the skin. |
| Eyes | Chemical Splash Goggles (Vented) | Face Shield + Splash Goggles | Why: Hydrolysis releases HF gas. Goggles seal the eyes from vapors; face shields protect the neck/face from projectile hydrolysis. |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Fume Hood + N95 (if handling powder outside enclosure) | Why: Solid dust is highly irritating to the upper respiratory tract. Inhalation leads to immediate mucosal hydrolysis. |
| Body | Lab Coat (Cotton/Poly blend), long sleeves | Chemical Resistant Apron (Tychem® or similar) | Why: Standard lab coats are porous. An apron prevents saturation of clothing during a spill. |
Operational Protocols
A. Pre-Operational Validation (The "Buddy System")
Before opening the container, verify the presence of Calcium Gluconate Gel (2.5%) .
-
Location: Must be within arm's reach, not in a locked cabinet.
-
Expiration: Check the date. Expired gel loses viscosity and efficacy.
-
Validation: Ensure a colleague is present in the lab. Never handle fluoride-releasing agents alone.
B. Weighing and Solubilization
The solid state presents an inhalation risk; the solution state presents a permeation risk.
-
Static Control: Use an anti-static gun or polonium strip on the weighing boat. Sulfonyl fluorides are often fluffy powders that disperse easily.
-
Solvent Choice: When creating stock solutions, avoid DMSO if possible, as it dramatically accelerates skin absorption. If DMSO is required for biological assays, the Laminate Glove protocol is mandatory.
-
Venting: Open the storage vial only inside the fume hood. Pressure may have built up from slow hydrolysis over time.
C. Waste Disposal & Quenching
Do not dispose of unreacted sulfonyl fluorides in standard organic waste streams without quenching.
-
Quench Protocol: Treat waste with a basic aqueous solution (e.g., 1M NaOH or sat. NaHCO3) for 12-24 hours.
-
Mechanism:
. -
Disposal: Once hydrolyzed, the waste stream contains fluoride ions. Label as "Basic Organic Waste + Fluorides" to alert waste management personnel.
Visualized Decision Workflows
Logic Flow: PPE Selection & Handling
This diagram illustrates the decision-making process based on the state of matter and scale.[1]
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier risks.
Logic Flow: Emergency Response (Fluoride Exposure)
This workflow dictates the immediate steps following skin contact.[2][3][4] Speed is the primary variable for survival/recovery.
Figure 2: Emergency response loop. Note that Calcium Gluconate is the specific antidote; standard burn treatments are ineffective against fluoride ions.
References
- Note: Used as a surrogate SDS for general sulfonyl fluoride hazard class properties (Skin Corr. 1B).
-
Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5][6] Angewandte Chemie International Edition, 53(36), 9430-9448. Retrieved from [Link]
- Establishes the reactivity profile and stability conditions of the S-F bond.
- Authoritative source for Calcium Glucon
-
Phalen, R.N., & Wong, W.K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 9(11), 630-639. Retrieved from [Link]
- Validates the permeation risks of nitrile gloves under stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
